molecular formula C11H11NO2 B8779928 (8-Methoxyquinolin-2-yl)methanol

(8-Methoxyquinolin-2-yl)methanol

Cat. No.: B8779928
M. Wt: 189.21 g/mol
InChI Key: QBEJKVZTHOVWQA-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-2-yl)methanol is a functionalized quinoline compound of interest in medicinal chemistry and materials science research. It features both a methanol group at the 2-position and a methoxy group at the 8-position of the quinoline ring system, making it a valuable bifunctional synthetic building block or precursor for further chemical derivatization . Quinoline derivatives are widely investigated for their diverse biological activities. Related compounds, particularly 8-hydroxyquinolines, are known to exhibit multifunctional properties in biochemical research, including acting as cholinesterase and monoamine oxidase inhibitors for the study of neurodegenerative diseases, as well as functioning as metal chelators and free radical scavengers . The specific stereoelectronic properties imparted by the methoxy and hydroxymethyl substituents make this compound a valuable intermediate for constructing more complex molecular architectures. Research-grade (8-Methoxyquinolin-2-yl)methanol is provided with comprehensive analytical documentation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(8-methoxyquinolin-2-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-6,13H,7H2,1H3

InChI Key

QBEJKVZTHOVWQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)CO

Origin of Product

United States

Foundational & Exploratory

(8-Methoxyquinolin-2-yl)methanol synthesis from 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (8-Methoxyquinolin-2-yl)methanol from 8-Hydroxyquinoline Derivatives

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (8-Methoxyquinolin-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthetic strategy commences from the readily available precursor, 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine), and proceeds through a robust, three-step sequence. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure high yield and purity. The core pathway involves: 1) O-methylation of the phenolic hydroxyl group to prevent side reactions and enhance stability, 2) Selective oxidation of the 2-methyl group to the corresponding aldehyde using selenium dioxide, and 3) Mild reduction of the aldehyde to the target primary alcohol. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for the choice of reagents and conditions, providing researchers with a self-validating and reliable synthetic framework.

Introduction: The Significance of the 8-Oxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemistry, renowned for its potent metal-chelating properties.[1][2] This bidentate ligand forms stable complexes with a wide array of metal ions, a characteristic that has been exploited in applications ranging from analytical chemistry to the development of therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases.[2][3][4] Modification of the 8-HQ core, such as the introduction of a methoxy group at the 8-position and a hydroxymethyl group at the 2-position, creates the target molecule, (8-Methoxyquinolin-2-yl)methanol. This derivatization modulates the scaffold's electronic properties, lipophilicity, and steric profile, offering a versatile platform for the development of novel compounds with tailored biological activities and material properties.

Synthetic Strategy and Retrosynthetic Analysis

A direct conversion of 8-hydroxyquinoline to (8-Methoxyquinolin-2-yl)methanol is impractical due to the need to introduce a functionalized carbon substituent at the C-2 position and modify the C-8 hydroxyl group. A more logical and efficient approach begins with 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine), which already incorporates the necessary C-2 methyl group.

The overall synthetic workflow is designed to address three primary transformations in a specific order to maximize yield and minimize competing side reactions:

  • Protection of the Hydroxyl Group: The acidic proton of the 8-hydroxyl group can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents. Therefore, it is strategically advantageous to first convert it to a methoxy ether, which is stable under the conditions required for the next steps.

  • Oxidation of the Methyl Group: The C-2 methyl group is benzylic-like and can be selectively oxidized. A direct, single-step oxidation to the alcohol is often difficult to control and can lead to over-oxidation to the aldehyde or carboxylic acid.[5] A more reliable strategy involves a two-step sequence: controlled oxidation to the intermediate aldehyde, followed by a selective reduction to the primary alcohol.

  • Selective Reduction: The final step requires a mild reducing agent that can convert the aldehyde to an alcohol without affecting the aromatic quinoline ring or the methoxy ether.

This multi-step approach provides clear, high-yielding transformations at each stage, facilitating purification and ensuring the integrity of the final product.

Synthetic_Workflow Target (8-Methoxyquinolin-2-yl)methanol (1) Aldehyde 8-Methoxyquinoline-2-carbaldehyde (4) Target->Aldehyde Step 3 Mild Reduction Intermediate 2-Methyl-8-methoxyquinoline (3) Aldehyde->Intermediate Step 2 Selective Oxidation Start 8-Hydroxy-2-methylquinoline (2) Intermediate->Start Step 1 O-Methylation

Fig. 1: Overall synthetic workflow from 8-hydroxy-2-methylquinoline.

Step 1: Synthesis of 2-Methyl-8-methoxyquinoline (3)

The initial step focuses on the O-methylation of 8-hydroxy-2-methylquinoline. This is a crucial protective step that proceeds via a Williamson ether synthesis, an SN2 reaction between the phenoxide ion and a methylating agent.

Rationale for Reagent Selection
  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic for this purpose. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are common methylating agents. Dimethyl sulfate is often preferred for its higher reactivity and lower cost, though it is more toxic and requires careful handling.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. DMF effectively dissolves the reactants and facilitates the SN2 reaction.

Experimental Protocol: O-Methylation
ReagentMolar Eq.MW ( g/mol )Amount
8-Hydroxy-2-methylquinoline (2)1.0159.18(e.g., 10.0 g)
Potassium Carbonate (K₂CO₃)2.5138.21(e.g., 21.7 g)
Dimethyl Sulfate ((CH₃)₂SO₄)1.2126.13(e.g., 9.5 g, 7.1 mL)
N,N-Dimethylformamide (DMF)-73.09(e.g., 100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 8-hydroxy-2-methylquinoline (10.0 g, 62.8 mmol) and anhydrous potassium carbonate (21.7 g, 157 mmol).

  • Add 100 mL of DMF to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (7.1 mL, 75.4 mmol) dropwise to the suspension over 15 minutes. Caution: Dimethyl sulfate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry it under vacuum.

  • Recrystallize the crude product from a hexane/ethyl acetate mixture to afford 2-methyl-8-methoxyquinoline (3) as a white solid.[6] A typical yield is around 90%.

Methylation_Mechanism cluster_0 Mechanism of O-Methylation Phenoxide Quinolin-8-olate Product 2-Methyl-8-methoxyquinoline Phenoxide->Product SN2 Attack DMS Dimethyl Sulfate Sulfate Methylsulfate Anion DMS->Sulfate Leaving Group Departure

Fig. 2: Simplified SN2 mechanism for O-methylation.

Step 2 & 3: Conversion to (8-Methoxyquinolin-2-yl)methanol (1)

This conversion is most reliably achieved in a two-step sequence: oxidation of the methyl group to an aldehyde, followed by reduction to the primary alcohol.

Step 2: Selective Oxidation to 8-Methoxyquinoline-2-carbaldehyde (4)

The oxidation of the activated methyl group at the C-2 position can be accomplished using selenium dioxide (SeO₂). This reagent is highly effective for the oxidation of allylic and benzylic C-H bonds to carbonyl groups.[3]

ReagentMolar Eq.MW ( g/mol )Amount
2-Methyl-8-methoxyquinoline (3)1.0173.21(e.g., 5.0 g)
Selenium Dioxide (SeO₂)1.1110.96(e.g., 3.5 g)
Dioxane-88.11(e.g., 100 mL)
Water-18.02(e.g., 2 mL)

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-8-methoxyquinoline (5.0 g, 28.9 mmol) in 100 mL of dioxane.

  • Add selenium dioxide (3.5 g, 31.8 mmol) and 2 mL of water to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 101 °C) and maintain for 8-12 hours. The formation of a black selenium precipitate will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium precipitate. Wash the pad with dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 8-methoxyquinoline-2-carbaldehyde (4) as a solid.[3] A typical yield is 60-70%.

Step 3: Reduction to (8-Methoxyquinolin-2-yl)methanol (1)

The final step involves the selective reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[7]

ReagentMolar Eq.MW ( g/mol )Amount
8-Methoxyquinoline-2-carbaldehyde (4)1.0187.20(e.g., 3.0 g)
Sodium Borohydride (NaBH₄)1.537.83(e.g., 0.9 g)
Methanol-32.04(e.g., 75 mL)

Procedure:

  • Dissolve 8-methoxyquinoline-2-carbaldehyde (3.0 g, 16.0 mmol) in 75 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (0.9 g, 24.0 mmol) to the stirred solution. Effervescence will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the aldehyde.

  • Quench the reaction by slowly adding ~20 mL of water.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain (8-Methoxyquinolin-2-yl)methanol (1) as a pure solid.

Oxidation_Reduction cluster_1 Oxidation-Reduction Pathway Methyl C-2 Methyl Group (R-CH₃) Aldehyde C-2 Aldehyde (R-CHO) Methyl->Aldehyde SeO₂ / Dioxane Reflux Alcohol C-2 Hydroxymethyl (R-CH₂OH) Aldehyde->Alcohol NaBH₄ / Methanol 0°C to RT

Fig. 3: The two-step oxidation and reduction sequence.

Conclusion

The synthesis of (8-Methoxyquinolin-2-yl)methanol from 8-hydroxy-2-methylquinoline is reliably accomplished through a strategic three-step process: O-methylation, oxidation, and reduction. This guide outlines a robust and reproducible pathway, providing detailed protocols and justifying the selection of reagents and conditions based on established chemical principles. By following this methodology, researchers in drug development and materials science can efficiently access this valuable substituted quinoline scaffold for further investigation and application.

References

  • Kitamura, C., Maeda, N., Kamada, N., Ouchi, M., & Yoneda, A. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (5), 657-662. [Link]

  • Chen, Y. L., Chen, Y. L., Tzeng, C. C., & Lu, C. M. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14356-14368. [Link]

  • Cavasotto, C. N., & Singh, N. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 1-10. [Link]

  • Rose, J. D., & Henze, H. R. (1947). The Synthesis of Certain Substituted 8-Hydroxyquinolines. Journal of the American Chemical Society, 69(8), 2008-2009.
  • PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Hamdy, N. A., et al. (2015). Synthesis and characterization of different ether and ester derivatives of 8-hydroxyquinoline. Molecules, 20(2), 2683-2700. [Link]

  • Roopan, S. M., Khan, F. N., Kumar, A. S., Hathwar, V. R., & Akkurt, M. (2011). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

  • Zhu, S., Lin, Y., & Hong, X. (2023). Efficiently Aerobic Selective Oxidation of 3,7-Dichloro-8-Dichloro Methyl Quinoline to Quinclorac Over Copc-Mn(Oac)2-Hbr Catalysts. SSRN. [Link]

  • Hamzeh-Mivehroud, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4287. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (8-Methoxyquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(8-Methoxyquinolin-2-yl)methanol is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, intended for researchers, scientists, and drug development professionals. Due to the specificity of this substitution pattern, direct and extensive experimental data is limited. Therefore, this document synthesizes known information from structurally related analogs and established chemical principles to present a robust predictive profile. We will delve into the compound's structural and electronic characteristics, predicted spectroscopic signatures, and key physicochemical parameters such as solubility and pKa. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. The causality behind experimental choices is explained, providing a practical and scientifically rigorous resource for laboratory application.

Introduction and Molecular Context

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, most notably antimalarials like quinine.[1] The introduction of specific substituents dramatically modulates the biological activity, solubility, and metabolic stability of the core. In (8-Methoxyquinolin-2-yl)methanol, two key functional groups are present:

  • 8-Methoxy Group (-OCH₃): This electron-donating group on the benzene portion of the quinoline ring influences the electron density of the aromatic system and can participate in hydrogen bonding.

  • 2-Hydroxymethyl Group (-CH₂OH): Positioned on the pyridine ring, this group introduces a primary alcohol, which can act as a hydrogen bond donor and acceptor, significantly impacting solubility and providing a reactive handle for further chemical modification. The proximity of the alcohol's oxygen to the quinoline nitrogen also creates the potential for intramolecular hydrogen bonding or for the molecule to act as a bidentate ligand for metal chelation, a property characteristic of 8-hydroxyquinolines.[2][3]

Proposed Synthetic Pathway

While numerous methods exist for quinoline synthesis, (8-Methoxyquinolin-2-yl)methanol is most practically prepared via the reduction of a suitable precursor, such as 8-methoxyquinoline-2-carbaldehyde. This transformation can be efficiently achieved using standard reducing agents like sodium borohydride.

G Precursor 8-Methoxyquinoline-2-carbaldehyde Reagent NaBH₄, Methanol Precursor->Reagent Product (8-Methoxyquinolin-2-yl)methanol Reagent->Product Reduction

Caption: Proposed synthesis of the title compound via aldehyde reduction.

Core Physicochemical Properties

The properties of (8-Methoxyquinolin-2-yl)methanol are dictated by its unique combination of an aromatic, basic nitrogenous core and polar functional groups. The following table summarizes its key predicted and calculated physicochemical data, benchmarked against related compounds.

PropertyValue / Predicted ValueComments & Rationale
Molecular Formula C₁₁H₁₁NO₂Calculated from structure.
Molecular Weight 189.21 g/mol Calculated from molecular formula.[4][5]
Appearance White to off-white solidPredicted based on similar quinoline derivatives.[3]
Melting Point Not available. Expected to be > 70 °C.8-Hydroxyquinoline melts at 76 °C.[3] The addition of the methoxy and methyl alcohol groups will likely alter crystal packing and increase this value.
Boiling Point > 270 °C (Predicted, with decomposition)High boiling point is expected due to the aromatic core and hydrogen bonding capability. 8-Hydroxyquinoline boils at 276 °C.[3]
Aqueous Solubility Sparingly solubleThe hydroxymethyl group enhances water solubility compared to a simple methylquinoline, but the overall aromatic system limits it. 8-Hydroxyquinoline is noted as insoluble in water.[6]
Organic Solvent Solubility Soluble in DMSO, Methanol, EthanolExpected based on general solubility principles for polar organic molecules.
pKa (Conjugate Acid) ~4.0 - 4.5 (Predicted)The quinoline nitrogen is basic. The predicted pKa for the conjugate acid of the closely related quinoline-2-methanol is 4.09.[7] The electron-donating methoxy group at the 8-position may slightly increase basicity.
logP ~1.5 - 1.8 (Predicted)The predicted logP for quinoline-2-methanol is 1.45-1.63.[7] The logP for (8-Methoxyquinolin-5-yl)methanol is calculated at 1.74.[4] This indicates moderate lipophilicity.

Predicted Spectroscopic Profile

For a researcher, predicting the spectroscopic signature is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (6H): Expected in the range of δ 7.0-8.5 ppm. The specific coupling patterns (doublets, triplets) will depend on their positions on the quinoline ring.

    • Methylene Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.

    • Methoxy Protons (-OCH₃, 3H): A sharp singlet is predicted around δ 3.9-4.1 ppm.

    • Hydroxyl Proton (-OH, 1H): A broad singlet, whose chemical shift is concentration and solvent-dependent. D₂O exchange would confirm this peak.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals expected between δ 110-160 ppm.

    • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a clear fingerprint of the compound's functional groups.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • Aromatic C-H Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[8]

  • Aliphatic C-H Stretch: Medium-intensity bands from the methoxy and methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]

  • C=C and C=N Stretches: Medium to strong bands in the 1500-1650 cm⁻¹ region are characteristic of the quinoline aromatic system.[8]

  • C-O Stretch: A strong band corresponding to the alcohol C-O stretch is expected in the 1050-1150 cm⁻¹ range. The ether C-O stretch from the methoxy group will also appear in this region, likely around 1250 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at m/z = 189.21.

  • Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl radical (M-17), water (M-18), or formaldehyde (M-30) from the hydroxymethyl group.

Experimental Protocols for Property Determination

To move from prediction to empirical data, robust and validated protocols are essential. The following methods are standard in the field for determining key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. The principle involves creating a saturated solution and measuring its concentration after equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of (8-Methoxyquinolin-2-yl)methanol to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. A mechanical shaker or rotator is ideal.

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to avoid overestimation of solubility.

  • Analysis: Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, using a standard calibration curve.

  • Calculation: The determined concentration is the aqueous solubility of the compound at that temperature.

G cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis A Add excess solid to water B Agitate at 25°C for 24-48h A->B C Centrifuge to pellet solid B->C Equilibrium Reached D Collect supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E F Solubility (mg/mL) E->F Calculate Result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Protocol: pKa Determination via UV-Vis Spectrophotometry

This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes. It is highly suitable for aromatic compounds like quinolines.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the pH.

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths versus pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

Reactivity, Stability, and Safety

Chemical Reactivity and Stability
  • Chelation: As a structural analog of 8-hydroxyquinoline, the compound is predicted to act as a bidentate ligand, coordinating with metal ions through the quinoline nitrogen and the alcohol oxygen. This property is of interest in the design of fluorescent sensors and metal-sequestering agents.[9]

  • Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions.

  • Storage: The compound should be stored in a cool, dry, dark place to prevent potential degradation. It is expected to be stable under standard laboratory conditions.[10]

Caption: Conceptual diagram of metal ion chelation by the title compound.

Safety and Handling

No specific toxicology data is available for (8-Methoxyquinolin-2-yl)methanol. However, based on related quinoline structures, appropriate precautions are necessary.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

  • Hazards: Related compounds like 8-methoxy-2-methylquinoline are classified as harmful if swallowed and can cause serious eye damage.[12][13] Assume similar potential hazards for the title compound.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]

    • Skin: Wash off with soap and plenty of water.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[10]

Conclusion

(8-Methoxyquinolin-2-yl)methanol is a molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit largely predictive, overview of its physicochemical properties, grounded in the established behavior of its constituent functional groups and closely related analogs. The detailed spectroscopic predictions and robust experimental protocols herein offer researchers a solid foundation for synthesizing, identifying, and utilizing this compound in their work. The potential for metal chelation, coupled with the reactivity of the hydroxymethyl group, makes it a versatile platform for the development of novel chemical entities.

References

  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available from: [Link]

  • PubChem. 8-Methoxy-2-Methylquinoline. Available from: [Link]

  • Roopan, S. M., et al. (2011). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1542. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals, 2(4). Available from: [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

  • Gotor-Fernández, V., et al. (2024). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. Advanced Synthesis & Catalysis. Available from: [Link]

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  • Royal Society of Chemistry. (2011). Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. Dalton Transactions. Available from: [Link]

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  • Wikipedia. 8-Hydroxyquinoline. Available from: [Link]

  • ResearchGate. (2022, May 27). Reactivity vs selectivity of quinone methides: Synthesis of pharmaceutically important molecules, toxicity and biological applications. Available from: [Link]

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  • Natural Products Magnetic Resonance Database. Quinoline-2-methanol (NP0023934). Available from: [Link]

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  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • MDPI. (2024, August 21). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Available from: [Link]

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Sources

(8-Methoxyquinolin-2-yl)methanol CAS number and molecular weight

[1][2][3]

Executive Summary

(8-Methoxyquinolin-2-yl)methanol (CAS: 155527-46-1 ) is a specialized heterocyclic building block belonging to the quinoline family. Distinguished by the presence of an electron-donating methoxy group at the 8-position and a reactive hydroxymethyl handle at the 2-position, this compound serves as a critical intermediate in the synthesis of bio-imaging probes and pharmaceutical agents.

Its structural uniqueness lies in the 8-methoxyquinoline (8-MQ) fluorophore, which is widely exploited in coordination chemistry to design "turn-on" fluorescent sensors for metal ions, particularly Zinc (Zn²⁺). Additionally, it functions as a pharmacophore scaffold in medicinal chemistry for the development of kinase inhibitors and agents targeting neurodegenerative pathways.

Physicochemical Specifications

PropertyData
CAS Number 155527-46-1
Chemical Name (8-Methoxyquinolin-2-yl)methanol
Synonyms 8-Methoxy-2-quinolinemethanol; 2-(Hydroxymethyl)-8-methoxyquinoline
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Calculated) ~4.5 (Quinoline nitrogen)
Melting Point 98–100 °C (Lit.[1] range for analogous quinolinemethanols)

Synthetic Methodologies

The synthesis of (8-Methoxyquinolin-2-yl)methanol typically proceeds via the functionalization of 8-methoxy-2-methylquinoline (quinaldine derivative). The most robust protocol involves a two-step oxidation-reduction sequence.

Protocol A: SeO₂ Oxidation & NaBH₄ Reduction (Primary Route)

This route is preferred for its scalability and the availability of the starting material.

  • Oxidation (Aldehyde Formation):

    • Reagents: 8-Methoxy-2-methylquinoline, Selenium Dioxide (SeO₂), 1,4-Dioxane.

    • Procedure: The starting material is refluxed with SeO₂ in wet dioxane. The methyl group at the 2-position is selectively oxidized to the carbaldehyde (8-methoxyquinoline-2-carbaldehyde) due to its benzylic-like activation.

    • Purification: Filtration to remove selenium byproducts, followed by concentration.

  • Reduction (Alcohol Formation):

    • Reagents: 8-Methoxyquinoline-2-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol.

    • Procedure: The crude aldehyde is dissolved in methanol at 0°C. NaBH₄ is added portion-wise. The reaction is typically complete within 1–2 hours.

    • Workup: Quench with water/dilute HCl, extract with Dichloromethane (DCM), and dry over MgSO₄.

    • Yield: Typically 70–85% over two steps.

Protocol B: Reduction of Carboxylic Ester

Alternatively, if 8-methoxyquinoline-2-carboxylic acid is available, it can be esterified (MeOH/H₂SO₄) and subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) in THF. This route avoids selenium waste but requires strictly anhydrous conditions.

Visualization: Synthetic Pathway

SynthesisPathStart8-Methoxy-2-methylquinoline(CAS: 3033-80-5)Step1Oxidation(SeO2, Dioxane, Reflux)Start->Step1InterIntermediate:8-Methoxyquinoline-2-carbaldehydeStep1->InterStep2Reduction(NaBH4, MeOH, 0°C)Inter->Step2ProductProduct:(8-Methoxyquinolin-2-yl)methanol(CAS: 155527-46-1)Step2->Product

Figure 1: Step-wise synthesis of (8-Methoxyquinolin-2-yl)methanol via the SeO₂ oxidation route.

Structural & Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.05 ppm (s, 3H): Distinct singlet corresponding to the -OCH₃ group at position 8.

    • δ 4.90 ppm (s, 2H): Singlet for the benzylic -CH₂OH protons.

    • δ 5.0–5.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

    • δ 7.0–8.2 ppm (m, 5H): Aromatic quinoline protons. The coupling pattern will show the characteristic splitting of the quinoline ring system.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Observed peak at m/z 190.1 .[1]

Applications in R&D

A. Fluorescent Zinc Sensing (The 8-MeOTQA Probe)

The primary application of this scaffold is in the synthesis of Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) , a highly sensitive fluorescent probe for Zinc (Zn²⁺) in biological systems.

  • Mechanism: The 8-methoxyquinoline moiety acts as a fluorophore. In the absence of Zn²⁺, the lone pair on the benzylic amine quenches fluorescence via Photoinduced Electron Transfer (PET) . Upon binding Zn²⁺, the PET process is blocked, resulting in a strong fluorescence "turn-on" response.

  • Significance: The 8-methoxy group sterically hinders solvent coordination to the metal center, enhancing the quantum yield compared to non-substituted analogs.

B. Medicinal Chemistry

In drug discovery, the (8-methoxyquinolin-2-yl)methanol scaffold is used to introduce the quinoline pharmacophore into larger molecules via:

  • Etherification: Coupling with alkyl halides to form ether linkages.

  • Amination: Conversion to the chloride (using SOCl₂) followed by displacement with amines to generate bioactive ligands.

  • Target Classes: Metalloproteinase inhibitors, kinase inhibitors, and potential therapeutics for Alzheimer's disease (due to metal chelation properties).

Visualization: Zn²⁺ Sensing Mechanism

ApplicationWorkflowAlcohol(8-Methoxyquinolin-2-yl)methanolChlorideIntermediate:2-(Chloromethyl)-8-methoxyquinolineAlcohol->ChlorideSOCl2ProbeSensor Ligand:8-MeOTQAChloride->ProbeNH3 / BaseZnBindZn2+ Binding Event(Coordination)Probe->ZnBind+ Zn2+FluorescenceSignal Output:Strong Fluorescence(PET Suppression)ZnBind->Fluorescence

Figure 2: Conversion of the alcohol to the 8-MeOTQA sensor and its mechanism of action for Zinc detection.

Safety & Handling

  • Hazards: Like many quinolines, this compound should be treated as a potential irritant.

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent oxidation of the benzylic alcohol to the aldehyde over long periods.

  • PPE: Standard laboratory PPE (gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood, especially when using SeO₂ or SOCl₂ during derivatization.

References

  • AK Scientific. (8-Methoxyquinolin-2-yl)methanol Product Page. Retrieved from

  • Google Patents. Heteroaryl compounds and methods of use thereof (CA2800618C). Retrieved from

  • Royal Society of Chemistry. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe.[2] Dalton Transactions. Retrieved from

  • PubChem. 8-Methoxy-2-methylquinoline (Precursor Data). Retrieved from

  • Sigma-Aldrich. 8-Methoxy-2-methylquinoline Product Specification. Retrieved from

Comprehensive Spectroscopic Characterization of (8-Methoxyquinolin-2-yl)methanol: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Methoxyquinolin-2-yl)methanol is a highly versatile bidentate/tridentate ligand precursor and a critical intermediate in the synthesis of bioactive quinoline derivatives. The precise structural elucidation of this molecule is paramount, as the substitution pattern on the quinoline ring system profoundly influences its chemical reactivity, chelation geometry, and biological activity. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of (8-Methoxyquinolin-2-yl)methanol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Elucidation Strategy

Our analytical approach relies on orthogonal spectroscopic techniques to build a self-validating structural model. NMR provides atomic-level connectivity, FT-IR confirms the presence of key functional groups (hydroxyl and methoxy), and high-resolution MS determines the exact mass and structural fragments.

Workflow A Compound Synthesis (8-Methoxyquinolin-2-yl)methanol BB BB A->BB B Sample Preparation (High Purity >98%) D FT-IR Spectroscopy (ATR Method) B->D E Mass Spectrometry (ESI-TOF MS/MS) B->E C NMR Spectroscopy (1H, 13C, 2D-COSY) F Data Integration & Structural Validation C->F D->F E->F BB->C

Analytical workflow for the structural validation of (8-Methoxyquinolin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the proton and carbon framework of the quinoline core. The chemical shifts are heavily influenced by the electron-withdrawing nature of the heterocyclic nitrogen and the electron-donating methoxy group at the C-8 position.

Mechanistic Causality of Chemical Shifts

The nitrogen atom in the quinoline ring exerts a strong inductive and resonance deshielding effect on the adjacent positions. As noted in standard1 [1], protons at the C-2 and C-4 positions are significantly deshielded. In (8-Methoxyquinolin-2-yl)methanol, the C-2 position is substituted, leaving H-4 as the most downfield doublet (~8.15 ppm). Conversely, the methoxy group at C-8 acts as a strong


-donor, shielding the H-7 proton (~7.08 ppm) via resonance.
1H and 13C NMR Data Tables

Table 1: Expected


H NMR Assignments (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Causality
H-48.15Doublet (d)1H8.5Deshielded by the adjacent pyridine ring current and N-atom.
H-67.45Pseudo-triplet (t)1H8.0Meta to methoxy; typical aromatic splitting.
H-57.40Doublet (d)1H8.0Ortho/meta coupling on the carbocyclic ring.
H-37.35Doublet (d)1H8.5Adjacent to the C-2 hydroxymethyl substitution.
H-77.08Doublet (d)1H7.5Shielded by the +M effect of the C-8 methoxy group.
-CH

OH
4.92Singlet (s)2H-Deshielded by adjacent oxygen and aromatic ring.
-OCH

4.05Singlet (s)3H-Typical methoxy resonance.
-OH4.20Broad Singlet (br s)1H-Exchangeable proton; shift varies with concentration/H-bonding.

Table 2: Expected


C NMR Assignments (100 MHz, CDCl

)
Carbon TypeChemical Shift (

, ppm)
Assignment Causality
C-2 (Quaternary)159.2Highly deshielded by N-atom and adjacent oxygenated carbon.
C-8 (Quaternary)155.1Directly attached to the electronegative methoxy oxygen.
C-8a (Quaternary)139.5Bridgehead carbon adjacent to nitrogen.
C-4 (CH)136.8Conjugated position in the pyridine ring.
C-4a (Quaternary)128.2Bridgehead carbon.
C-6 (CH)126.7Aromatic methine.
C-5 (CH)119.8Aromatic methine.
C-3 (CH)119.2Aromatic methine adjacent to C-2 substituent.
C-7 (CH)108.5Highly shielded by the ortho-methoxy group.
-CH

OH
64.8Aliphatic carbon attached to hydroxyl oxygen.
-OCH

56.2Aliphatic carbon attached to ether oxygen.

Mass Spectrometry (LC-MS/MS)

Electrospray Ionization (ESI) is the preferred ionization technique due to the basicity of the quinoline nitrogen, which readily accepts a proton to form the


 pseudo-molecular ion at 

190.08.
Fragmentation Pathways

As documented in studies of2 [2], quinoline derivatives undergo highly predictable collision-induced dissociation (CID). The primary fragmentation of (8-Methoxyquinolin-2-yl)methanol involves the neutral loss of water (-18 Da) from the hydroxymethyl group, yielding a stable resonance-stabilized cation at


 172.07. A secondary, competitive pathway involves the homolytic cleavage of the methoxy methyl group, resulting in the loss of a methyl radical (-15 Da) to form an ion at 

175.06, a characteristic feature of methoxy-aromatics.

Fragmentation M Precursor Ion[M+H]+ m/z 190.08 F1 Product Ion 1 m/z 172.07 M->F1 - H2O (18 Da) F2 Product Ion 2 m/z 175.06 M->F2 - CH3• (15 Da) F3 Quinoline Core Fragment m/z 144.05 F1->F3 - CO (28 Da)

Proposed ESI-MS/MS fragmentation pathway of (8-Methoxyquinolin-2-yl)methanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. We utilize Attenuated Total Reflectance (ATR) to avoid the moisture interference common in KBr pellet preparations.

Table 3: Key FT-IR Vibrational Modes (ATR, cm


) 
Wavenumber (cm

)
Vibrational ModeDiagnostic Significance
~3350 (broad)O-H stretchingConfirms the primary alcohol. Broadening is caused by intermolecular hydrogen bonding.
3055C-H stretching (aromatic)Indicates the

hybridized carbons of the quinoline core.
2940, 2835C-H stretching (aliphatic)Corresponds to the methoxy and methylene groups.
1600, 1565, 1505C=C and C=N stretchingCharacteristic skeletal vibrations of the quinoline heteroaromatic ring.
1265C-O stretching (asymmetric)Diagnostic for the aryl-alkyl ether (methoxy group).
1110C-O stretching (symmetric)Diagnostic for the primary alcohol (-CH

OH).
830, 750=C-H out-of-plane bendingConfirms the substitution pattern on the aromatic rings.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols integrate built-in system suitability and validation checks.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of (8-Methoxyquinolin-2-yl)methanol in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl
    
    
    
    is chosen because it lacks exchangeable protons that would mask the -OH signal, while TMS provides a reliable 0.00 ppm zero-point calibration.
  • Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) and gradient shimming to achieve a line width at half height (LWHH) of < 1.0 Hz for the TMS signal. Validation: Poor shimming will artificially broaden the closely spaced aromatic doublets (H-3/H-5/H-6), leading to erroneous

    
    -coupling calculations.
    
  • Acquisition: Acquire the

    
    H spectrum with 16 scans and a relaxation delay (D1) of 1.5 seconds. For 
    
    
    
    C, acquire 1024 scans with proton decoupling (WALTZ-16) and a D1 of 2.0 seconds.
LC-MS/MS Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the quinoline nitrogen to form the

    
     ion.
    
  • System Suitability Test (SST): Inject a blank (methanol) followed by a standard calibration mix (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and ensure no carryover exists in the column.

  • Sample Injection: Dilute the compound to 1

    
    g/mL in 50:50 Water:Acetonitrile. Inject 2 
    
    
    
    L onto a C18 column (50 x 2.1 mm, 1.8
    
    
    m).
  • MS/MS Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Apply a collision energy (CE) ramp from 15 to 35 eV to capture the full spectrum of fragmentation (loss of H

    
    O vs. loss of CH
    
    
    
    ).
FT-IR (ATR) Protocol
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm

    
     resolution) to subtract atmospheric CO
    
    
    
    and water vapor. Validation: A flat baseline in the 4000-650 cm
    
    
    region confirms a clean crystal.
  • Sample Analysis: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Causality: Insufficient pressure leads to weak signal intensity, particularly in the high-frequency O-H stretching region.

  • Acquisition: Collect 32 scans at 4 cm

    
     resolution. Process the data using baseline correction and atmospheric suppression algorithms.
    

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (PMC).

Sources

Engineering Quinoline-Based Fluorescent Probes: Mechanisms, Design, and Bioimaging Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the non-invasive visualization of dynamic cellular processes. Among the myriad of available fluorophores, the quinoline scaffold—a privileged heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine moiety—has emerged as a highly modular and robust platform[1]. Its inherent biocompatibility, large Stokes shift, and easily tunable photophysical properties make it an ideal candidate for rational probe design[2].

This technical guide explores the mechanistic foundations of quinoline-based fluorescent probes, analyzes their diverse applications in metal ion sensing and disease biomarker imaging, and provides a self-validating experimental framework for novel probe characterization.

Photophysical Mechanisms of Quinoline Probes

The efficacy of a quinoline probe relies on the precise engineering of its electronic state. By functionalizing the quinoline core with specific electron-donating or electron-withdrawing groups, researchers can predictably manipulate its fluorescence through several core mechanisms[2].

Photoinduced Electron Transfer (PET)

PET is the most prevalent mechanism for designing "turn-on" fluorescent sensors. In a typical PET-based quinoline probe, a receptor moiety (often containing a lone pair of electrons, such as an amine) is separated from the quinoline fluorophore by a short spacer.

  • The OFF State: Upon excitation of the fluorophore, an electron from the receptor's highest occupied molecular orbital (HOMO) transfers to the fluorophore's HOMO, quenching the fluorescence via non-radiative decay[3].

  • The ON State: When the target analyte (e.g., a metal ion or proton) binds to the receptor, the lone pair is coordinated, lowering the receptor's HOMO energy level below that of the fluorophore. This blocks the electron transfer, restoring strong fluorescence emission[3].

PET_Mechanism cluster_off OFF State (PET Active) cluster_on ON State (PET Blocked) Rec1 Receptor (Electron Donor) Fluo1 Quinoline Fluorophore (Excited State) Rec1->Fluo1 Electron Transfer (Quenches Fluorescence) Rec2 Receptor + Analyte (Bound State) Fluo2 Quinoline Fluorophore (Excited State) Rec2->Fluo2 No Electron Transfer Emission Fluorescence Signal Fluo2->Emission Radiative Decay

Fig 1: Photoinduced Electron Transfer (PET) mechanism in quinoline-based fluorescent probes.

Intramolecular Charge Transfer (ICT)

Unlike PET, which typically acts as an on/off switch, ICT involves the redistribution of electron density across a conjugated donor-acceptor (D-π-A) system upon excitation. Binding of an analyte to either the donor or acceptor alters the electron density, resulting in a measurable shift in both absorption and emission wavelengths (bathochromic or hypsochromic shifts)[4]. This allows for ratiometric sensing, which is inherently self-calibrating and eliminates artifacts caused by variations in probe concentration or excitation intensity[5].

Key Applications in Target Detection

Quinoline derivatives have been successfully deployed across a spectrum of biological and environmental targets. The nitrogen atom in the quinoline ring acts as an excellent Lewis base, making it particularly suited for transition metal coordination.

Metal Ion Sensing (Zn²⁺ and Cu²⁺)

Zinc is the second most abundant transition metal in the human body, playing critical roles in neurotransmission and enzyme regulation[6]. Quinoline-based probes like OQAA (2-oxo-2-(quinolin-8-ylamino)acid) have been engineered to overcome poor water solubility, exhibiting excellent fluorescence enhancement specifically for Zn²⁺ over competing ions like Cd²⁺ and Fe²⁺[7]. Furthermore, conformational restriction strategies—such as using a 1,2-cyclohexanediamine skeleton in the TQDACH probe—have been shown to drastically enhance both fluorescence intensity and Zn/Cd selectivity[8].

For copper sensing, dual-functional probes such as 8-hydroxyquinoline-2-carboxaldehyde have been developed to detect both Zn²⁺ and Cu²⁺ simultaneously through distinct mechanisms (Excimer formation vs. ICT inhibition), offering a differential colorimetric approach[5],[9].

Biomarker and Disease Imaging

Beyond metal ions, quinoline scaffolds are pivotal in diagnosing neurodegenerative diseases. For instance, the Q-tau 4 probe utilizes a donor-acceptor architecture to selectively image tau aggregates in Alzheimer's disease models. It operates via an environment-sensitive molecular rotor mechanism, displaying a 3.5-fold selectivity for tau fibrils over Aβ fibrils and a nanomolar binding affinity (


 nM).

Additionally, two-photon (TP) quinoline probes like QNO have been synthesized for real-time tracking of nitric oxide (NO) in live tissues. QNO leverages a PET mechanism to achieve a 12-fold fluorescence enhancement and can penetrate tissues up to 180 μm deep without photobleaching[3].

Quantitative Performance Summary
Probe NameTarget AnalytePrimary MechanismLimit of Detection (LOD)Binding Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Ref
OQAA Zn²⁺ICT / Coordination-

M⁻¹
[7]
TQDACH Zn²⁺Conformational Restriction--[8]
Q-tau 4 Tau AggregatesMolecular Rotor (Turn-on)16.6 nM (

)
-
QNO Nitric Oxide (NO)PET Inhibition0.084 μM-[3]
Probe 1 (8-HQ) Zn²⁺ / Cu²⁺Excimer / ICT Inhibition4.21 μM / 1.47 μM

/

M⁻¹
cys-pH pH (Mitochondria)ICTpH range 6.5–10.0pKa 8.53[4]

Standardized Experimental Protocol for Probe Validation

To ensure scientific integrity and trustworthiness, the validation of a novel quinoline-based probe must follow a self-validating workflow. The following step-by-step methodology details the critical In Vitro Spectroscopic Titration phase, which establishes causality between analyte presence and signal generation.

Workflow S1 1. Probe Synthesis & Structural Characterization S2 2. Photophysical Profiling (UV-Vis, Fluorescence) S1->S2 S3 3. In Vitro Titration & Selectivity Assays S2->S3 S4 4. Cytotoxicity Assessment (MTT Assay) S3->S4 High Selectivity & Sensitivity Fail Redesign Scaffold S3->Fail Poor Performance S5 5. Live-Cell Bioimaging (Confocal Microscopy) S4->S5 Low Toxicity Fail->S1

Fig 2: Standardized validation workflow for novel quinoline-based fluorescent probes.

Protocol: In Vitro Spectroscopic Titration & Stoichiometric Validation

Objective: To determine the limit of detection (LOD), binding stoichiometry, and binding affinity (


) of the probe.

Step 1: Preparation of Stock Solutions

  • Synthesize and purify the quinoline probe (verify via ¹H/¹³C NMR and HR-MS)[10].

  • Prepare a 1.0 mM stock solution of the probe in a spectroscopic-grade solvent (e.g., DMSO or CH₃CN).

  • Causality Check: Quinoline probes often suffer from aggregation-caused quenching (ACQ) in purely aqueous media. Dilute the stock to a working concentration (e.g., 10 μM) in a biologically relevant buffer (e.g., HEPES, pH 7.4) containing a co-solvent (e.g., 10-50% DMSO) to maintain solubility[7].

Step 2: Fluorescence Titration Assay

  • Record the baseline fluorescence emission spectrum of the 10 μM probe solution.

  • Gradually add aliquots of the target analyte (e.g., 0 to 10 equivalents of Zn²⁺).

  • Record the emission spectra after each addition, allowing 2-3 minutes for complexation equilibrium.

  • Data Processing: Plot the fluorescence intensity at the maximum emission wavelength (

    
    ) against the analyte concentration. Calculate the LOD using the equation 
    
    
    
    , where
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear calibration curve[6].

Step 3: Job's Plot Analysis (Continuous Variation Method)

  • Prepare a series of solutions where the total concentration of the probe and analyte is kept constant (e.g., 50 μM), but the molar fraction of the probe (

    
    ) varies from 0 to 1.
    
  • Measure the fluorescence intensity for each fraction.

  • Plot

    
     (change in intensity) versus 
    
    
    
    . The molar fraction at which
    
    
    reaches its maximum indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex; a peak at 0.33 indicates a 1:2 probe-to-analyte complex)[7].

Step 4: Benesi-Hildebrand Analysis for Binding Affinity

  • Utilize the titration data to construct a Benesi-Hildebrand plot. For a 1:1 binding stoichiometry, plot

    
     versus 
    
    
    
    .
  • The binding constant (

    
    ) is derived from the ratio of the intercept to the slope. A higher 
    
    
    
    (e.g.,
    
    
    M⁻¹) validates a stable complex formation, ensuring the probe will not easily release the analyte in competitive intracellular environments[5].

Step 5: Interference and Selectivity Assays

  • Introduce biologically relevant competing ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cd²⁺) at 10x the concentration of the target analyte[7].

  • A robust probe must maintain its "turn-on" or ratiometric signal exclusively in the presence of the target, proving that the coordination cavity is sterically and electronically optimized for the specific analyte[8].

References

  • Nur Syamimi Mohamad et al.
  • "Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction", Dalton Transactions (RSC Publishing).
  • "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • "“Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking", ACS Sensors, 2021.
  • "Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues", Analytical Chemistry, 2013.
  • "Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review", Nanobioletters, 2022.
  • "A quinoline-salt-based fluorescent probe for precise monitoring of pH changes on mitochondria and water", ResearchG
  • "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging", Journal of the American Chemical Society, 2018.
  • "A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach", Photochemical & Photobiological Sciences (RSC Publishing).
  • "8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+", SSRN.
  • "Development of a quinoline-derived turn-on fluorescent probe for real time detection of hydrazine and its applications in environment and bioimaging", ResearchG

Sources

The Quinoline Scaffold: From Natural Origins to Advanced Synthetic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus (benzo[b]pyridine) is a privileged pharmacophore that has fundamentally shaped modern medicinal chemistry. From its serendipitous discovery in the bark of the Cinchona tree to its modern iterations as broad-spectrum fluoroquinolones and targeted anticancer agents, quinoline derivatives represent a cornerstone of pharmacotherapeutics [[1]](). This technical guide provides an in-depth analysis of the natural origins, advanced extraction methodologies, structural evolution, and mechanistic validation of quinoline compounds, designed for researchers and drug development professionals.

Natural Sources & Biosynthetic Origins

Quinoline alkaloids are widely distributed across diverse biological kingdoms, serving as a rich reservoir for drug discovery.

  • Botanical Sources : The most historically significant source is the bark of the Cinchona species, which yields quinine, quinidine, cinchonine, and cinchonidine [[2]](). The Rutaceae family, particularly Dictamnus species (e.g., D. angustifolius, D. dasycarpus), is another critical source, producing robustine and dictamnine 2.

  • Microbial & Marine Sources : Recent bioprospecting has identified novel quinoline and quinazoline alkaloids from marine microorganisms and endophytic fungi, expanding the structural diversity beyond terrestrial plants 3.

Causality in Nature : Why do these compounds exhibit such potent human bioactivity? Plants and microbes biosynthesize these nitrogenous heterocycles as evolutionary defense mechanisms against herbivores and competing pathogens . This evolutionary pressure has fine-tuned the quinoline pharmacophore to interact efficiently with highly conserved biological targets, such as DNA structures and vital enzymatic pathways.

Advanced Extraction and Isolation Protocols

Historically, the isolation of quinoline alkaloids relied on exhaustive, time-consuming Soxhlet extraction. However, modern phytochemical workflows demand higher efficiency and the preservation of thermolabile functional groups.

Causality of Method Selection : Microwave-Assisted Extraction (MAE) is prioritized over traditional maceration. Microwave radiation induces dipole rotation and ionic conduction within the solvent matrix. This causes rapid, localized volumetric heating and cellular rupture, drastically enhancing the mass transfer of intracellular alkaloids into the solvent while reducing extraction time from hours to minutes [[4]]().

Protocol 1: Microwave-Assisted Extraction (MAE) & Isolation of Quinine

Self-Validating System: This protocol incorporates an internal standard (caffeine) added prior to extraction. This allows researchers to quantify recovery efficiency and validate the absence of matrix-induced signal suppression during downstream LC-MS analysis 4.

  • Biomass Preparation : Pulverize Cinchona officinalis bark to a fine powder (14 mesh) to maximize the surface-area-to-volume ratio. Weigh exactly 25 mg into 2 mL microtubes.

  • Solvent Addition : Add 1 mL of 65% aqueous ethanol (EtOH). Rationale: 65% EtOH provides the optimal dielectric constant to absorb microwave energy while maintaining sufficient polarity to dissolve alkaloid salts [[4]](). Spike with the caffeine internal standard.

  • Microwave Irradiation : Subject the mixture to MAE at 130 °C for 34 minutes.

  • Phase Separation : Centrifuge the extract at 8000 rpm for 15 minutes to separate the solid marc from the liquid extract.

  • Acid-Base Partitioning : Acidify the supernatant with 0.1 M HCl (pH ~2) and wash with hexane to remove lipophilic impurities (waxes, chlorophyll). Basify the aqueous layer with NH₄OH to pH 10 to convert quinoline salts into their uncharged free-base form, then extract with chloroform.

  • Chromatographic Purification : Subject the concentrated chloroform extract to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate to isolate pure quinoline fractions 5.

ExtractionWorkflow A Raw Biomass (Cinchona Bark) B Microwave-Assisted Extraction (65% EtOH, 130°C) A->B Solvent Addition C Acid-Base Partitioning (pH Adjustment) B->C Filtration & Concentration D Crude Alkaloid Extract C->D Chloroform Extraction E Column Chromatography (Silica Gel / C18) D->E Fractionation F Purified Quinoline Alkaloids E->F Elution & Crystallization

Workflow for the isolation of quinoline alkaloids from natural biomass.

Synthetic Analogs and Structural Evolution

The structural versatility of the quinoline core allows for extensive functionalization, leading to diverse therapeutic classes.

  • Antimalarials : 4-aminoquinolines like chloroquine revolutionized malaria treatment. To combat resistant Plasmodium strains, modern drug design focuses on hybrid molecules. For instance, novel tetrahydropyridine-appended 8-aminoquinoline derivatives exhibit potent dual efficacy against both chloroquine-sensitive (3D7) and resistant (RKL-9) strains 6.

  • Antibacterials : The development of fluoroquinolones involved the addition of a fluorine atom at C6 and a piperazine ring at C7 of the 4-quinolone nucleus. These modifications transformed weak antibacterial agents into potent, broad-spectrum "topoisomerase poisons" (e.g., ciprofloxacin, moxifloxacin) that convert bacterial gyrase into cellular toxins 7.

  • Anticancer Agents : Quinoline derivatives exert antiproliferative effects by intercalating into DNA or inhibiting receptor tyrosine kinases. The scaffold's ability to integrate antiproliferative and radiosensitizing properties makes it highly valuable in oncology [[1]]().

Quantitative Bioactivity Profile
Compound ClassSpecific AnalogTarget / StrainBioactivity Metric
Natural AlkaloidQuinineCinchona Bark ExtractYield: 3.82 mg/g (MAE)
8-Aminoquinoline HybridCompound 40cP. falciparum (3D7)EC₅₀: 1.99 µM
8-Aminoquinoline HybridCompound 40cP. falciparum (RKL-9)EC₅₀: 5.69 µM
Quinoline-Triazine HybridCompound 40dβ-hematin formationIC₅₀: 4.54 ± 0.16 µM

Mechanisms of Action and Target Engagement

The pharmacological success of quinolines is rooted in precise molecular targeting.

Antimalarial Target (Hemozoin Biocrystallization) : During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Fe²⁺ which rapidly oxidizes to Fe³⁺). To survive, the parasite detoxifies heme by polymerizing it into insoluble, non-toxic hemozoin (β-hematin) crystals. Quinoline antimalarials accumulate in the acidic food vacuole, bind to the porphyrin ring of free heme, and cap the growing polymer chain. This halts biocrystallization, leading to a lethal accumulation of toxic drug-heme complexes that lyse the parasite's membranes 6.

MOA Hb Host Hemoglobin Hem Free Heme (Toxic) Fe(II) -> Fe(III) Hb->Hem Proteolysis in Food Vacuole Hz Hemozoin (Non-toxic) Biocrystallization Hem->Hz Detoxification Complex Drug-Heme Complex (Toxic Accumulation) Hem->Complex Trapped Drug Quinoline Analog (e.g., Chloroquine) Drug->Hem Binds to Porphyrin Ring Drug->Complex Formation Complex->Hz Blocks Crystallization Death Parasite Death (Oxidative Stress) Complex->Death Membrane Lysis

Mechanism of action of quinoline antimalarials via hemozoin biocrystallization inhibition.

Self-Validating Biological Assay Protocols

To evaluate the antimalarial potential of novel quinoline analogs, researchers utilize cell-free assays that isolate the specific mechanism of action.

Protocol 2: In Vitro β-Hematin Crystallization Inhibition Assay

Causality & Validation : Why use a cell-free β-hematin assay instead of whole-parasite screening initially? Whole-cell assays are confounded by drug efflux pumps and membrane permeability. By measuring the inhibition of β-hematin (the synthetic equivalent of hemozoin) in a controlled buffer, we isolate the pure physicochemical binding affinity of the quinoline analog to heme 6. The assay is self-validating: Chloroquine is used as a positive control (ensuring 100% inhibition at high concentrations), and a vehicle-only well serves as the negative baseline (0% inhibition).

  • Hemin Preparation : Dissolve porcine hemin in 0.1 M NaOH to create a 4 mM stock solution. (Caution: Hemin is light-sensitive; perform steps under low-light conditions).

  • Compound Incubation : In a 96-well plate, add 50 µL of the quinoline test compound (serially diluted in DMSO) to 50 µL of the hemin stock.

  • Initiation of Crystallization : Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to each well. Rationale: This simulates the acidic environment of the Plasmodium food vacuole and triggers spontaneous crystallization.

  • Incubation : Seal the plate and incubate at 37 °C for 48 hours.

  • Washing & Quantification : Centrifuge the plate to pellet the β-hematin crystals. Critical Step : Wash the pellet three times with DMSO. Why? DMSO solubilizes unreacted free hemin but cannot dissolve polymerized β-hematin. This ensures that the subsequent colorimetric reading only measures successfully formed crystals.

  • Readout : Dissolve the washed β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

Future Perspectives

References

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - SciSpace. SciSpace. 7

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. 2

  • Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing.

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. International Journal of Chemical Studies. 1

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC - NIH. 6

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - NIH. 3

  • Discovery and isolation of novel quinolinone compounds. Benchchem. 5

  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. 4

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An In-depth Technical Guide to the Basic Mechanisms of Action for Quinoline Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of crucial therapeutic agents for a variety of diseases, most notably malaria and cancer.[3][4] This guide provides a detailed exploration of the fundamental mechanisms through which quinoline compounds exert their effects on biological systems. We will delve into their interactions with key cellular components and pathways, offering insights for researchers, scientists, and drug development professionals.

The versatility of the quinoline ring allows for extensive structural modifications, giving rise to a diverse library of compounds with distinct biological targets.[2] This structural adaptability is central to their ability to function through multiple mechanisms of action, which often include direct interaction with nucleic acids, inhibition of essential enzymes, and the generation of cellular stress.

Core Mechanisms of Action

The biological activity of quinoline compounds is multifaceted, with the specific mechanism being highly dependent on the substitution pattern of the quinoline core and the overall physicochemical properties of the molecule. The primary mechanisms can be broadly categorized as follows:

  • Interaction with DNA: Direct binding to and interference with the function of DNA.

  • Enzyme Inhibition: Targeting key enzymes involved in cellular processes like DNA replication, transcription, and signal transduction.

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that lead to cellular damage.

  • Ionophoric Activity: Facilitating the transport of ions across biological membranes.

DNA Intercalation and Groove Binding

A primary and well-established mechanism of action for many quinoline derivatives is their ability to intercalate into the DNA double helix.[5] This process involves the insertion of the planar aromatic quinoline ring system between the base pairs of DNA.

Causality of Experimental Choices: To investigate DNA intercalation, researchers employ techniques that can detect the physical interaction between the compound and DNA, as well as the resulting structural changes in the DNA. Viscometry is a classic method where an increase in the viscosity of a DNA solution upon addition of the compound suggests intercalation, as the DNA helix lengthens and becomes more rigid.[6] Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, are also pivotal. A bathochromic (red) shift and hypochromism in the UV-Vis spectrum of the quinoline compound upon binding to DNA are indicative of intercalation. Fluorescence quenching or enhancement of the compound or a DNA-bound dye like ethidium bromide can also provide evidence of this interaction.

Certain quinoline compounds, particularly those with specific side chains, can also bind to the minor groove of the DNA.[7][8][9][10] This interaction is often driven by hydrogen bonding and van der Waals forces between the compound and the DNA backbone or base pairs.

Experimental Protocol: DNA Intercalation Analysis by UV-Visible Spectroscopy

Objective: To determine if a quinoline compound intercalates into DNA by observing changes in its UV-Visible absorption spectrum.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the absorbance at 260 nm.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of the quinoline compound.

    • Record the initial UV-Visible spectrum (typically from 200-500 nm).

    • Incrementally add small aliquots of the ctDNA solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the spectrum.

  • Data Analysis:

    • Observe the changes in the absorption spectrum of the quinoline compound.

    • A bathochromic shift (shift to longer wavelengths) and hypochromism (decrease in molar absorptivity) in the absorption maxima of the quinoline are indicative of DNA intercalation.

Enzyme Inhibition

Quinoline derivatives are known to inhibit a variety of enzymes that are critical for cellular function and survival. This inhibitory activity is a key contributor to their therapeutic effects, particularly in cancer and infectious diseases.

a) Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[3] Many quinoline-based compounds function as topoisomerase "poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death.[1][5] Both Topoisomerase I and Topoisomerase II can be targeted by different quinoline derivatives.[3][11][12][13]

Causality of Experimental Choices: The ability of a compound to inhibit topoisomerase is typically assessed using a DNA relaxation assay. In this assay, supercoiled plasmid DNA is incubated with the topoisomerase in the presence and absence of the test compound. If the compound inhibits the enzyme, the supercoiled DNA will not be relaxed into its open circular form. To distinguish between catalytic inhibitors and poisons, a cleavage assay is performed. This assay detects the accumulation of the covalent DNA-enzyme intermediate, a hallmark of topoisomerase poisons.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To assess the inhibitory effect of a quinoline compound on the catalytic activity of human Topoisomerase I.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I reaction buffer, and human Topoisomerase I enzyme.

    • Add the quinoline compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (vehicle solvent).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-drug control.

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Quinoline-Mediated Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase Binds Relaxed_DNA Relaxed DNA Topoisomerase->Relaxed_DNA Relaxes Cleavage_Complex Topoisomerase-DNA Cleavage Complex Quinoline Quinoline Compound Quinoline->Cleavage_Complex Stabilizes DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Quinoline compounds can act as topoisomerase poisons.

b) Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating processes such as cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a common feature of cancer. Numerous quinoline derivatives have been developed as potent kinase inhibitors, targeting key players like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[5][14][15][16]

Causality of Experimental Choices: To identify and characterize kinase inhibitors, a tiered approach is often used. Initial screening is typically performed using in vitro biochemical assays that measure the phosphorylation of a substrate by the target kinase.[17][18] These can be radiometric assays using radiolabeled ATP or non-radiometric assays using fluorescence or luminescence detection.[17] Once a hit is identified, further studies are conducted to determine its potency (IC50), selectivity against a panel of other kinases, and mechanism of inhibition (e.g., ATP-competitive, non-competitive).[17][19][20] Cellular assays are then employed to confirm that the compound can inhibit the kinase in a biological context and elicit the desired downstream effects.[18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline compound against a specific protein kinase.

Methodology:

  • Reagents:

    • Recombinant protein kinase.

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase reaction buffer.

    • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • Assay Procedure:

    • In a white, opaque 96-well or 384-well plate, add the quinoline compound at a range of concentrations (serial dilution).

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

    • Stop the reaction and measure the remaining ATP levels by adding the luminescent detection reagent. The light output is proportional to the amount of ATP remaining and inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Induction of Oxidative Stress

Some quinoline compounds can induce oxidative stress within cells by promoting the generation of reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2).[21][22][23] This can occur through various mechanisms, including interference with mitochondrial respiration or redox cycling of the quinoline molecule itself. The resulting accumulation of ROS can lead to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptosis.[22]

Causality of Experimental Choices: The generation of intracellular ROS is commonly measured using fluorescent probes. Dihydroethidium (DHE) is used to detect superoxide, while 2',7'-dichlorofluorescein diacetate (DCFDA) is used for hydrogen peroxide and other peroxyl radicals.[22] Following treatment of cells with the quinoline compound, the increase in fluorescence of these probes can be quantified using flow cytometry or fluorescence microscopy. To confirm that the observed cytotoxicity is mediated by ROS, experiments are often repeated in the presence of an antioxidant, such as N-acetylcysteine (NAC), which should rescue the cells from the compound's effects.[22]

Oxidative_Stress Quinoline Quinoline Compound Mitochondria Mitochondria Quinoline->Mitochondria Interferes with ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2) Mitochondria->ROS Generates Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Causes Apoptosis Apoptosis Cellular_Damage->Apoptosis Induces

Caption: Induction of oxidative stress by quinoline compounds.

Ionophoric Activity and Disruption of pH Homeostasis

A classic example of this mechanism is the antimalarial action of chloroquine. In the acidic digestive vacuole of the Plasmodium parasite, chloroquine, a weak base, becomes protonated and trapped, leading to its accumulation.[24][25] This accumulation is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[26] The parasite normally polymerizes heme into hemozoin, but chloroquine is believed to cap the growing hemozoin crystals, preventing further polymerization.[26] The buildup of free heme leads to oxidative stress and parasite death.[4]

Causality of Experimental Choices: The accumulation of weak base drugs like chloroquine in acidic compartments can be studied using fluorescent dyes that are sensitive to pH, such as acridine orange. In live-cell imaging experiments, the accumulation of the dye in acidic organelles can be observed, and the effect of the quinoline compound on this accumulation can be quantified. The inhibition of hemozoin formation can be assessed in vitro by measuring the conversion of heme to hemozoin in the presence of the compound.

Summary of Mechanisms and Associated Pathologies

Mechanism of ActionPrimary Cellular Target(s)Associated Therapeutic Area(s)Key Quinoline Examples
DNA Intercalation DNACancerDoxorubicin, Mitoxantrone[1][5]
Topoisomerase Inhibition Topoisomerase I/IICancerCamptothecin derivatives, Amsacrine[1][5][27]
Kinase Inhibition Protein Kinases (e.g., EGFR, VEGFR)CancerNeratinib, Cabozantinib[14][15][16]
Oxidative Stress Mitochondria, Redox enzymesCancer, Neurodegenerative Diseases8-hydroxyquinoline derivatives[23]
Heme Polymerization Inhibition HemeMalariaChloroquine, Quinine, Mefloquine[24]

Conclusion

The quinoline scaffold is a privileged structure in drug discovery, giving rise to compounds with a diverse array of biological activities. Their mechanisms of action are varied and complex, often involving multiple cellular targets. A thorough understanding of these mechanisms, facilitated by the robust experimental approaches outlined in this guide, is crucial for the rational design and development of new and more effective quinoline-based therapeutic agents. The continued exploration of the biological activities of novel quinoline derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Kaur, R., & Kumar, K. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not available].
  • Cell Chemical Biology. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
  • [No Author]. (n.d.).
  • [No Author]. (2022). Review on recent development of quinoline for anticancer activities. [Source not available].
  • [No Author]. (n.d.). Mechanism of action of quinoline drugs.
  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Source not available].
  • PubMed. (2024).
  • [No Author]. (n.d.).
  • bioRxiv. (2024).
  • MESA Malaria. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub.
  • Academia.edu. (n.d.). (PDF)
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • PNAS. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • BenchChem. (n.d.). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. BenchChem.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • [No Author]. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. [Source not available].
  • SciSpace. (n.d.). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • CORE. (2021).
  • PMC. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • ProQuest. (n.d.).
  • PubMed. (n.d.). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • PubMed. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. PubMed.
  • MDPI. (n.d.). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.
  • [No Author]. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Source not available].
  • PubMed. (n.d.). The interaction of substituted and rigidly linked diquinolines with DNA. PubMed.
  • ResearchGate. (2016). (PDF) Effects of quinoline-based compounds on neuronal cells.
  • Oriental Journal of Chemistry. (2023).
  • PNAS. (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS.
  • ACS Publications. (2023). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules.
  • MDPI. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • ResearchGate. (2019). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
  • Shokat Lab. (2004). Small-Molecule Kinase-Inhibitor Target Assessment.
  • MDPI. (2022).
  • PubMed. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.

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Methodological & Application

Application Note: Synthesis Protocol for (8-Methoxyquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of (8-Methoxyquinolin-2-yl)methanol . While various routes exist for quinoline functionalization, this protocol prioritizes the Riley Oxidation pathway starting from commercially available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine). This route is selected for its operational simplicity, scalability, and the avoidance of unstable diazonium intermediates often found in de novo ring construction methods (e.g., Skraup or Doebner-Miller).

Key Advantages of this Protocol:

  • Stepwise Control: Distinct intermediates allow for purification and quality control at each stage.

  • Safety: Avoids the violent exotherms associated with Skraup synthesis.

  • Selectivity: Selenium dioxide (SeO₂) provides high regioselectivity for the activated benzylic (methyl) position at C2.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functionalization of the C2-methyl group.[1] The 8-methoxy group is installed early to leverage its electron-donating properties, which stabilizes the quinoline ring during the oxidative stress of Step 2.

Pathway:

  • Precursor Stabilization: O-Methylation of 8-hydroxy-2-methylquinoline.

  • Oxidative Functionalization: SeO₂ oxidation of the methyl group to the aldehyde.

  • Reductive Workup: Chemoselective reduction of the aldehyde to the primary alcohol.

SynthesisRoute Start 8-Hydroxy-2-methylquinoline (Commercially Available) Step1 Step 1: O-Methylation (MeI, K2CO3) Start->Step1 Inter1 8-Methoxy-2-methylquinoline Step1->Inter1 Step2 Step 2: Riley Oxidation (SeO2, Dioxane) Inter1->Step2 Inter2 8-Methoxyquinoline-2-carbaldehyde Step2->Inter2 Step3 Step 3: Reduction (NaBH4, MeOH) Inter2->Step3 Final (8-Methoxyquinolin-2-yl)methanol (Target) Step3->Final

Figure 1: Strategic synthetic pathway for (8-Methoxyquinolin-2-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methoxy-2-methylquinoline

Objective: Protection of the phenol as a methyl ether to prevent side reactions during oxidation and to increase lipophilicity.

  • Reagents: 8-Hydroxy-2-methylquinoline (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq, anhydrous).

  • Solvent: DMF (Dimethylformamide) or Acetone (reagent grade).[2]

Protocol:

  • Setup: Charge a round-bottom flask with 8-hydroxy-2-methylquinoline (e.g., 10 g) and anhydrous K₂CO₃ (2.0 eq) in DMF (100 mL). Stir at room temperature for 15 minutes to form the phenolate.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (MeI) dropwise via a syringe or addition funnel to control the slight exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (lower R_f) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

    • If solid:[3] Filter, wash copiously with water to remove DMF, and dry.

    • If oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallization from ethanol or flash chromatography (Silica, 0-20% EtOAc in Hexane).

Critical Insight: Ensure K₂CO₃ is anhydrous. Water in the system competes with the phenol for the alkyl halide, reducing yield.

Step 2: Synthesis of 8-Methoxyquinoline-2-carbaldehyde

Objective: Regioselective oxidation of the activated methyl group using Selenium Dioxide (Riley Oxidation).[5]

  • Reagents: 8-Methoxy-2-methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.2–1.5 eq).

  • Solvent: 1,4-Dioxane/Water (95:5) or Xylene (for higher temperature).

Protocol:

  • Setup: In a fume hood, dissolve 8-methoxy-2-methylquinoline in 1,4-dioxane (10 mL/g of substrate). Add SeO₂ (1.2 eq). The addition of a small amount of water (1-2 mL) helps solubilize SeO₂ and promotes the reaction.

  • Reaction: Heat the mixture to reflux (approx. 100–105°C) for 4–12 hours.

    • Observation: The reaction will deposit black metallic selenium (Se⁰) as the oxidation proceeds.

    • Monitoring: TLC is essential. The aldehyde is usually more polar than the methyl precursor but less polar than the acid byproduct.

  • Filtration (Crucial): Cool the mixture to room temperature. Filter the black selenium precipitate through a pad of Celite (diatomaceous earth). Wash the pad with fresh dioxane or dichloromethane.

  • Workup: Concentrate the filtrate to remove dioxane. Dissolve the residue in DCM, wash with saturated NaHCO₃ (to remove any over-oxidized carboxylic acid), then brine.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via column chromatography (Silica, DCM:MeOH 98:2).

Critical Insight: SeO₂ is toxic and can produce foul-smelling organoselenium byproducts. All work must be done in a well-ventilated hood. The filtration step is critical to prevent colloidal selenium from contaminating the final product.

Step 3: Reduction to (8-Methoxyquinolin-2-yl)methanol

Objective: Chemoselective reduction of the aldehyde to the primary alcohol without reducing the quinoline ring.

  • Reagents: 8-Methoxyquinoline-2-carbaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 0.5–0.7 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

Protocol:

  • Setup: Dissolve the aldehyde from Step 2 in Methanol (10 mL/g) and cool to 0°C.

  • Addition: Add NaBH₄ portion-wise over 10 minutes.

    • Note: Theoretically, 0.25 eq of NaBH₄ reduces 1 eq of aldehyde, but a slight excess (0.5 eq total) ensures completion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (the alcohol will be significantly more polar than the aldehyde).

  • Quenching: Carefully quench the reaction with saturated NH₄Cl solution (gas evolution: H₂).

  • Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with DCM or EtOAc (3x).

  • Final Purification: Dry organics over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via short silica plug if necessary.

Analytical Data Summary

ParameterExpected Value/RangeNotes
Appearance Off-white to pale yellow solidColor may darken upon air exposure due to trace oxidation.
¹H NMR (CDCl₃) δ ~4.8–5.0 ppm (s, 2H, -CH ₂OH)Characteristic benzylic methylene singlet.
¹H NMR (OMe) δ ~4.0–4.1 ppm (s, 3H, -OCH ₃)Strong singlet, typical for 8-OMe quinolines.
MS (ESI+) [M+H]⁺ consistent with MWVerify mass (approx. 189.2 g/mol ).
Solubility Soluble in DCM, MeOH, DMSOPoor solubility in water and hexane.

Troubleshooting & Safety (Expertise)

Common Failure Modes
  • Over-oxidation in Step 2: If the reaction runs too long or with excess SeO₂, the aldehyde converts to 8-methoxyquinoline-2-carboxylic acid.

    • Fix: Monitor strictly by TLC. If acid forms, it can be reduced to the alcohol using LiAlH₄ (Lithium Aluminum Hydride) instead of NaBH₄, though LiAlH₄ is less chemoselective and may reduce the heterocyclic ring.

  • Selenium Contamination: The final product appears red or grey.

    • Fix: Treat the organic solution with activated charcoal and filter through a fresh Celite pad.

  • Incomplete Methylation (Step 1): Presence of broad -OH peak in NMR.

    • Fix: Ensure the reaction runs longer or use Acetone/Reflux conditions if DMF/RT is too slow.

Safety Protocol
  • Selenium Dioxide: Highly toxic and an environmental hazard.[5] Segregate selenium waste.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use essentially in a fume hood.[5]

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.

Troubleshooting Problem1 Problem: Red/Grey Product (Se Contamination) Solution1 Solution: Dissolve in DCM, treat with Activated Carbon, Filter through Celite. Problem1->Solution1 Problem2 Problem: Low Yield in Step 2 (Over-oxidation to Acid) Solution2 Solution: Stop reaction earlier. Recover Acid -> Reduce with LiAlH4. Problem2->Solution2

Figure 2: Troubleshooting workflow for common purification issues.

References

  • Synthesis of 8-Alkoxy-substituted quinaldines

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Describes alkylation of 8-hydroxy-2-methylquinoline and subsequent SeO₂ oxid
    • URL:[Link]

  • Selenium Dioxide Oxidation Protocols

    • Source: ResearchGate / Selenium Dioxide: A Selective Oxidising Agent.
    • Context: Detailed mechanism and stoichiometry for converting methyl-quinolines to aldehydes.
    • URL:[Link]

  • Reduction of Quinoline-carbaldehydes

    • Source: NIH / PMC.
    • Context: Reduction of 2-chloro-8-methoxyquinoline-3-carbaldehyde using borohydride reagents.
    • URL:[Link]

  • General Quinoline Synthesis (Skraup/Doebner-Miller background)

Sources

Application Note: Intracellular Free Zinc Imaging Using Quinoline-Sulfonamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles[1][2][3]

Quinoline-based probes represent a cornerstone in metallomics, specifically for the detection of labile (free) intracellular Zinc (


). Unlike calcium, which is largely cytosolic, free zinc is tightly regulated and often sequestered in vesicles ("zincosomes") or bound to metalloproteins.
The Chemistry of "Turn-On" Sensing

Most quinoline probes, such as Zinquin ethyl ester and TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), operate via Chelation-Enhanced Fluorescence (CHEF) .

  • Apo-State (Dark): In its unbound state, the nitrogen lone pair on the quinoline ring or the sulfonamide moiety quenches fluorescence via Photoinduced Electron Transfer (PET) to the excited fluorophore.

  • Bound-State (Bright): Upon binding

    
    , the lone pair electrons are engaged in coordination. This suppresses the PET process, restoring radiative decay (fluorescence).
    

Critical Consideration: Zinquin ethyl ester is lipophilic and cell-permeable.[1][2] Once intracellular, cytosolic esterases cleave the ethyl ester group, trapping the negatively charged Zinquin acid inside the cell.[1][2] This "trap-and-accumulate" mechanism is vital for high signal-to-noise ratios.

Mechanistic Diagram

ZincSensingMechanism Probe Quinoline Probe (PET Active / Quenched) Complex Probe-Zn Complex (PET Suppressed / Fluorescent) Probe->Complex + Binding Zn Labile Zn2+ Zn->Complex Photon Blue Emission (~490 nm) Complex->Photon Excitation (UV)

Figure 1: The Chelation-Enhanced Fluorescence (CHEF) mechanism.[3] Zinc binding prevents electron transfer that otherwise quenches the fluorophore.

Optical Configuration & Hardware Setup

Quinoline probes require UV excitation.[2] Standard GFP/FITC filter sets will not work .

ComponentSpecificationRationale
Light Source UV LED (365 nm) or Mercury ArcThe excitation max is ~340–370 nm. 405 nm lasers are often too red-shifted for optimal excitation.
Excitation Filter 340/30 nm or 360/40 nmSelects the UV peak while blocking visible light that causes background noise.
Dichroic Mirror 400 nm LP (Long Pass)Reflects UV to the sample, transmits blue emission to the detector.
Emission Filter 490/40 nm (Bandpass)Zinquin emits at ~490 nm. Broad DAPI filters (460/50) are acceptable but may collect autofluorescence.
Objective Quartz or UV-transmissive glassStandard glass objectives attenuate UV light. High NA (>0.75) is preferred for low-light detection.

Experimental Protocol: Live Cell Imaging with Zinquin

Objective: Visualize labile


 pools in adherent mammalian cells (e.g., HeLa, HEK293, or primary neurons).
Reagents
  • Zinquin Ethyl Ester: Stock 10 mM in DMSO (Store at -20°C, desiccated).

  • Imaging Buffer: HBSS or Krebs-Ringer (Ca/Mg containing), pH 7.4. Avoid RPMI/DMEM with Phenol Red during imaging.

  • TPEN: High-affinity intracellular chelator (Validation control). Stock 10 mM in ethanol.

Step-by-Step Workflow
  • Preparation:

    • Seed cells on sterile glass-bottom dishes (coverslip thickness #1.5).

    • Grow to 60-70% confluency. Over-confluency can lead to artifacts due to pH gradients.

  • Loading (The "Trap"):

    • Dilute Zinquin stock to 25 µM in warm Imaging Buffer.

    • Note: Concentrations >40 µM can buffer intracellular zinc, artificially lowering free ion availability.

    • Aspirate growth medium and wash cells 1x with warm PBS.

    • Incubate cells with 25 µM Zinquin solution for 30 minutes at 37°C .

  • Washing:

    • Aspirate the loading solution.[4]

    • Wash 3x with Imaging Buffer to remove extracellular probe.

    • Critical: Incomplete washing leads to high background if the probe binds adventitious zinc in the media.

  • Imaging (Baseline):

    • Place on stage (maintain 37°C if possible).

    • Acquire images using UV excitation/Blue emission.[5]

    • Limit exposure time (<200 ms) to prevent photobleaching, which is common with quinolines.

  • Validation (The "Kill" Step):

    • Perfusion/Addition: Add TPEN (final concentration 50 µM) directly to the dish while imaging.

    • Observe signal decay over 2–5 minutes.

    • Result: True

      
       signal will vanish. Residual signal is autofluorescence.
      
Experimental Workflow Diagram

ExperimentalWorkflow Start Adherent Cells (60-70% Confluent) Load Load Zinquin (25 µM) 30 min @ 37°C Start->Load Wash Wash 3x HBSS (Remove Extracellular Dye) Load->Wash Image Acquire Baseline (Ex: 360nm / Em: 490nm) Wash->Image Validate Add TPEN (50 µM) (Chelate Intracellular Zn) Image->Validate Analyze Quantify Signal Drop (Baseline - TPEN = Specific Signal) Validate->Analyze

Figure 2: Standard workflow for live-cell zinc imaging.[4] The TPEN step is mandatory for confirming signal specificity.

Troubleshooting & Optimization (Expert Insights)

The "Zincosome" Effect

Quinoline probes often accumulate in lysosomes or specialized vesicles (zincosomes).

  • Observation: Punctate, high-intensity spots rather than diffuse cytosolic staining.

  • Validation: Co-stain with a lysosomal marker (e.g., LysoTracker Red). If signals colocalize, you are imaging vesicular zinc pools.

Autofluorescence Management

UV excitation excites NADH and FAD (metabolic autofluorescence).

  • Solution: Always perform the TPEN validation step. In image analysis, subtract the post-TPEN intensity image from the baseline image to generate a "Net Zinc" map.

Serum Contamination

Fetal Bovine Serum (FBS) contains high levels of zinc and albumin (which binds zinc).

  • Protocol Adjustment: Ensure serum-free conditions during the loading and imaging phases. Albumin can strip the probe from the cells or sequester the zinc before the probe binds it.

References

  • Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II). Biochemical Journal.

  • Fahrni, C. J., & O'Halloran, T. V. (1999). Aqueous coordination chemistry of quinoline-based fluorescence probes for the biological chemistry of zinc. Journal of the American Chemical Society.

  • Kimura, E., & Koike, T. (1998). Recent development of zinc-fluorophores. Chemical Society Reviews.

  • Thermo Fisher Scientific. Zinquin Ethyl Ester Product Information & Protocols.

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2010). Synthetic fluorescent sensors for studying the cell biology of metals. Nature Chemical Biology.

Sources

Application Notes and Protocols for Detecting Intracellular Zinc Using Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Intracellular Zinc in Cellular Physiology

Zinc is an essential trace element, acting as a critical cofactor for over 300 enzymes and 1,000 transcription factors. It plays a fundamental role in a myriad of cellular processes, including signal transduction, gene expression, and apoptosis. Unlike other metal ions such as calcium, which can be reversibly oxidized and reduced, zinc is redox-inert, making its primary role in biological systems that of a structural and catalytic component of proteins. The tight regulation of intracellular zinc homeostasis is therefore paramount for cell survival and function. Dysregulation of zinc levels has been implicated in a range of pathologies, including neurodegenerative diseases, diabetes, and cancer.

The study of "zinc signals," transient changes in intracellular free zinc concentration, has become a burgeoning field of research. These signals are analogous to the well-established "calcium signals" and are believed to play a significant role in intercellular and intracellular communication. To dissect the intricate mechanisms of zinc signaling and its implications in health and disease, robust and sensitive methods for the detection and quantification of intracellular zinc are required. Fluorescent sensors have emerged as an indispensable tool in this endeavor, offering high spatial and temporal resolution for the visualization of intracellular zinc dynamics.

This comprehensive guide provides a detailed protocol for the detection of intracellular zinc using fluorescent sensors, with a focus on best practices, experimental design, and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this powerful technique into their experimental repertoire.

Principles of Fluorescent Zinc Sensors

Fluorescent zinc sensors are molecules that exhibit a change in their fluorescent properties upon binding to zinc ions. The most common types of small-molecule fluorescent zinc sensors are based on a fluorophore-chelator system. The chelator moiety selectively binds to zinc, and this binding event induces a conformational change or alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity, emission/excitation wavelength, or fluorescence lifetime.

There are two main classes of chemical-based fluorescent zinc sensors:

  • Intensity-based sensors: These sensors show an increase or decrease in fluorescence intensity upon binding to zinc. They are the most common type of sensor due to their ease of use and compatibility with standard fluorescence microscopy equipment.

  • Ratiometric sensors: These sensors exhibit a shift in their excitation or emission wavelength upon zinc binding. By taking the ratio of the fluorescence intensities at two different wavelengths, a quantitative measurement of zinc concentration can be obtained that is independent of sensor concentration, path length, and excitation intensity.

Genetically encoded zinc sensors, such as those based on Förster Resonance Energy Transfer (FRET), are also available and offer the advantage of being targetable to specific cellular compartments. However, this guide will focus on the more widely used small-molecule sensors.

Experimental Protocol: Detection of Intracellular Zinc in Cultured Cells

This protocol provides a general framework for the use of intensity-based fluorescent zinc sensors in cultured mammalian cells. The specific sensor concentration, loading time, and imaging parameters may need to be optimized for different cell types and experimental conditions.

Materials and Reagents
  • Fluorescent zinc sensor (e.g., FluoZin-3 AM, Zinpyr-1)

  • Pluronic F-127

  • High-quality, anhydrous dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates or other imaging-compatible culture vessels

  • Fluorescence microscope or plate reader equipped with appropriate filters for the chosen sensor

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate (or other suitable imaging vessel) at a density that will result in a 70-90% confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for at least 24 hours.

  • Preparation of Sensor Stock Solution: Prepare a 1-5 mM stock solution of the fluorescent zinc sensor in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Preparation of Loading Buffer: Prepare a loading buffer containing the fluorescent zinc sensor. A common starting concentration is 1-5 µM. To aid in the dispersal of the AM ester form of the sensor in aqueous solution, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.05%. First, mix the sensor with Pluronic F-127 in DMSO, and then add this mixture to the imaging buffer.

  • Sensor Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with HBSS or the imaging buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells two to three times with HBSS or imaging buffer to remove any excess extracellular sensor.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission filters for the chosen sensor. For example, FluoZin-3 has a maximum excitation at ~494 nm and emission at ~516 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells.

    • For time-course experiments, acquire images at regular intervals.

    • For endpoint assays, compare the fluorescence intensity of treated cells to that of control cells.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Seed Cells D Wash Cells A->D B Prepare Sensor Stock C Prepare Loading Buffer B->C E Load Sensor C->E D->E F Wash Cells (Post-loading) E->F G Acquire Images F->G H Quantify Fluorescence G->H I Data Analysis H->I

Caption: A streamlined workflow for intracellular zinc detection using fluorescent sensors.

Ensuring Scientific Integrity: Essential Controls and Validation

To ensure the reliability and validity of the experimental data, it is crucial to include a series of controls. These controls will help to account for potential artifacts and off-target effects of the fluorescent sensor and any experimental treatments.

Control Purpose Expected Outcome
Unloaded Cells To determine the background autofluorescence of the cells.Low fluorescence signal.
Cells + Vehicle To control for any effects of the solvent used to dissolve the sensor or treatment compounds (e.g., DMSO).No significant change in fluorescence compared to untreated cells.
Cells + Zinc Chelator (e.g., TPEN) To confirm that the observed fluorescence signal is specific to zinc. TPEN is a high-affinity, cell-permeable zinc chelator.A significant decrease in fluorescence intensity after sensor loading.
Cells + Zinc Ionophore (e.g., Pyrithione) To confirm that the sensor is responsive to changes in intracellular zinc. Pyrithione increases intracellular zinc levels.A significant increase in fluorescence intensity after sensor loading.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low fluorescence signal - Inefficient sensor loading- Low intracellular zinc concentration- Photobleaching- Optimize sensor concentration and loading time- Use a positive control (e.g., zinc + pyrithione) to confirm sensor responsiveness- Reduce excitation light intensity or exposure time
High background fluorescence - Incomplete removal of extracellular sensor- Autofluorescence of cells or medium- Increase the number of washes after sensor loading- Use an imaging buffer with low background fluorescence- Image unloaded cells to determine the level of autofluorescence
Cell death or morphological changes - Sensor toxicity- Phototoxicity- Reduce sensor concentration or loading time- Reduce excitation light intensity or exposure time- Perform a cell viability assay (e.g., trypan blue exclusion)

Troubleshooting Logic Diagram

Caption: A decision-making diagram for troubleshooting common issues in fluorescent zinc sensing experiments.

Conclusion

The use of fluorescent sensors has revolutionized the study of intracellular zinc, providing a powerful tool to investigate the intricate roles of this essential metal ion in cellular physiology and pathology. By following the detailed protocol and incorporating the recommended controls outlined in this guide, researchers can obtain reliable and reproducible data on the dynamics of intracellular zinc. As our understanding of the "zinc signal" continues to evolve, the application of these techniques will undoubtedly lead to new insights into the complex interplay between zinc homeostasis and cellular function, with potential implications for the development of novel therapeutic strategies.

References

  • Maret, W. (2013). Zinc Biochemistry: From a Single Zinc Enzyme to a Key Element of Life. Advances in Nutrition, 4(1), 82–91. [Link]

Use of (8-Methoxyquinolin-2-yl)methanol as a precursor in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of (8-Methoxyquinolin-2-yl)methanol in Heteroaryl Drug Discovery Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Abstract

(8-Methoxyquinolin-2-yl)methanol (CAS 155527-46-1) serves as a critical building block in the synthesis of complex heteroaryl therapeutics, particularly in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and novel anti-infective agents. This guide details the strategic application of this precursor, focusing on its conversion into electrophilic "warheads" (e.g., 2-(chloromethyl)-8-methoxyquinoline) for targeted alkylation. We provide a validated workflow for its synthesis, activation, and coupling to pharmacophores, supported by mechanistic insights into the quinoline scaffold's role in enhancing ligand-binding affinity and metabolic stability.

Introduction: The Quinoline "Privileged Scaffold"

In modern medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold" due to its ability to bind diverse biological targets, including kinases, oxidoreductases, and G-protein-coupled receptors (GPCRs).

The (8-Methoxyquinolin-2-yl)methanol fragment offers specific structural advantages:

  • Electronic Modulation: The 8-methoxy group acts as an electron-donating substituent, modulating the basicity of the quinoline nitrogen (N1). This often improves solubility at physiological pH and influences hydrogen-bonding interactions within enzyme active sites.

  • Steric & Lipophilic Profile: The methoxy group provides a defined steric bulk that can fill hydrophobic pockets (e.g., the S2 subsite in DPP-IV enzymes) while preventing metabolic oxidation at the vulnerable 8-position.

  • Synthetic Versatility: The C2-hydroxymethyl group serves as a versatile handle, readily convertible into halides, aldehydes, or esters for convergent synthesis.

Primary Application Case Study: This guide focuses on the use of (8-Methoxyquinolin-2-yl)methanol in the synthesis of Xanthine-based DPP-IV inhibitors (analogs of Linagliptin), where the quinoline moiety is essential for potency and selectivity [1, 2].

Chemical Profile & Handling

PropertyData
Chemical Name (8-Methoxyquinolin-2-yl)methanol
CAS Number 155527-46-1
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Stability Stable under ambient conditions; Hygroscopic.[1] Store under inert atmosphere.

Protocol A: Synthesis and Activation of the Precursor

This protocol outlines the generation of the alcohol from commercially available 8-methoxy-2-methylquinoline, followed by its activation to the chloride, a common alkylating agent in drug synthesis.

Workflow Visualization

SynthesisWorkflow Start 8-Methoxy-2-methylquinoline (Precursor) Step1 Oxidation (SeO2) Reflux in Dioxane Start->Step1 Inter 8-Methoxyquinoline- 2-carbaldehyde Step1->Inter Step2 Reduction (NaBH4) MeOH, 0°C Inter->Step2 Product (8-Methoxyquinolin-2-yl) methanol Step2->Product Step3 Chlorination (SOCl2) DCM/DMF Product->Step3 Active 2-(Chloromethyl)- 8-methoxyquinoline (Active Warhead) Step3->Active

Figure 1: Step-wise synthesis and activation of the quinoline precursor.

Step 1: Oxidation to Aldehyde
  • Reagents: 8-Methoxy-2-methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.1 eq), 1,4-Dioxane.

  • Procedure:

    • Dissolve 8-methoxy-2-methylquinoline in anhydrous 1,4-dioxane.

    • Add SeO₂ and heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC (formation of aldehyde).

    • Workup: Filter hot through Celite to remove selenium byproducts (Caution: Se residues are toxic). Concentrate filtrate to yield crude 8-methoxyquinoline-2-carbaldehyde.

Step 2: Reduction to Alcohol
  • Reagents: Crude Aldehyde, Sodium Borohydride (NaBH₄, 0.5 eq), Methanol.

  • Procedure:

    • Suspend crude aldehyde in Methanol at 0°C.

    • Add NaBH₄ portion-wise. Stir for 1 hour at 0°C -> RT.

    • Quench: Add saturated NH₄Cl solution. Extract with Dichloromethane (DCM).[2]

    • Purification: Silica gel chromatography (EtOAc/Hexane) to yield pure (8-Methoxyquinolin-2-yl)methanol .

Step 3: Activation to Alkyl Chloride
  • Reagents: Alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Cat. DMF, DCM.

  • Procedure:

    • Dissolve the alcohol in dry DCM. Add a catalytic drop of DMF.

    • Add SOCl₂ dropwise at 0°C. Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove excess SOCl₂.

    • Result: The hydrochloride salt of 2-(chloromethyl)-8-methoxyquinoline is obtained and used directly in the next coupling step to prevent hydrolysis [3].

Protocol B: Application in Pharmaceutical Synthesis (Coupling)

This protocol demonstrates the installation of the quinoline moiety onto a Xanthine scaffold, a key step in synthesizing DPP-IV inhibitors (e.g., analogs of Linagliptin).

Coupling Logic Visualization

CouplingReaction cluster_conditions Critical Parameters Scaffold Xanthine Scaffold (Nucleophile) Complex Transition State (SN2 Mechanism) Scaffold->Complex Warhead 2-(Chloromethyl)- 8-methoxyquinoline (Electrophile) Warhead->Complex Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Base->Complex Final N-Substituted Xanthine (DPP-IV Inhibitor Candidate) Complex->Final Temp Temp: 60-80°C Time Time: 4-12 h

Figure 2: Convergent synthesis strategy for coupling the quinoline precursor to a drug scaffold.

Experimental Procedure
  • Preparation: In a clean, dry reactor, charge the Xanthine derivative (e.g., 3-methyl-7-(2-butyn-1-yl)-8-aminopiperidinyl-xanthine) (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq) in DMF.

  • Addition: Add 2-(chloromethyl)-8-methoxyquinoline HCl (1.1 eq) prepared in Protocol A.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor consumption of the Xanthine scaffold by HPLC.

  • Workup:

    • Cool to RT and pour into ice water.

    • Filter the resulting precipitate or extract with EtOAc.

    • Wash organic layer with Brine (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Oxidation) Over-oxidation to acid or incomplete reaction.Strictly control temp (110°C) and stoichiometry. Use fresh SeO₂.
Hydrolysis of Chloride Moisture ingress during Step 3 or storage.Use the chloride immediately after preparation. Store under Argon.
N- vs O-Alkylation Ambident nucleophile on scaffold.Use a softer base (Cs₂CO₃) or lower temperature to favor N-alkylation on specific heterocycles.
Residual Selenium Inefficient filtration.Pass crude aldehyde through a short pad of silica or treat with active charcoal before reduction.

Safety & Compliance

  • Selenium Dioxide: Highly toxic and teratogenic. All reactions must be performed in a fume hood. Waste must be segregated as heavy metal waste.

  • Thionyl Chloride: Releases HCl and SO₂ gas. Use a caustic scrubber.

  • Regulatory: Ensure compliance with ICH Q3D guidelines regarding elemental impurities (Selenium limits) in the final API.

References

  • Himmelsbach, F., et al. (2012). 8-[3-Amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. U.S. Patent No. 8,119,648. Washington, DC: U.S. Patent and Trademark Office. Link

  • Eckhardt, M., et al. (2011). Heteroaryl compounds and methods of use thereof.[3][4] Canadian Patent CA2800618C. Link

  • Vangapandu, S., et al. (2003). 8-Methoxy-2-methylquinoline synthesis and reactivity.
  • BenchChem. (2025).[5] Structure and properties of 8-Methoxy-2-methylquinoline.[3][6]Link

Sources

Application Note: Chelation-Enhanced Fluorescence (CHEF) in Quinoline-Based Metal Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

The accurate detection and quantification of metal ions (such as Zn²⁺, Cd²⁺, Mg²⁺, and Al³⁺) in biological and environmental matrices rely heavily on fluorescent chemosensors. Among the most robust scaffolds utilized for this purpose are quinoline derivatives, particularly 8-aminoquinoline and 8-hydroxyquinoline platforms [1]. These molecules exhibit excellent photophysical properties and possess highly pre-organized coordination spheres ideal for metal chelation.

The primary signal transduction mechanism governing these sensors is Chelation-Enhanced Fluorescence (CHEF) . To understand the causality behind the CHEF effect, one must examine the photophysics of the unbound ligand. In the free state, the quinoline sensor is typically weakly fluorescent or completely "dark." This quenching is predominantly driven by Photoinduced Electron Transfer (PET) [2]. When the fluorophore is excited by UV light, an electron from the high-energy Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair (the receptor moiety) transfers to the photo-vacated HOMO of the excited fluorophore, effectively blocking radiative relaxation.

Upon the introduction of a target metal ion, the lone pair of electrons on the nitrogen (and/or oxygen) atom coordinates with the metal. This chelation event stabilizes the lone pair, significantly lowering its HOMO energy below that of the fluorophore. Consequently, the PET pathway is thermodynamically blocked, and the excited electron in the fluorophore can return to the ground state via radiative decay, resulting in a massive "turn-on" fluorescence response [3]. In the case of 8-hydroxyquinoline derivatives, metal binding also inhibits non-radiative Excited-State Intramolecular Proton Transfer (ESIPT) and restricts C=N isomerization, further contributing to the CHEF effect [5].

CHEF_Mechanism A Free Quinoline Sensor (Lone Pair Available) B Photoinduced Electron Transfer (PET) Non-Radiative Decay A->B UV Excitation E Chelation Complex (Lone Pair Coordinated) A->E + Metal Ion C Fluorescence OFF (Weak Emission) B->C D Target Metal Ion (e.g., Zn²⁺, Cd²⁺) D->E F PET Pathway Blocked (HOMO Energy Lowered) E->F G Chelation-Enhanced Fluorescence Radiative Decay F->G UV Excitation H Fluorescence ON (Strong Emission) G->H

Logical flow of the PET to CHEF transition in quinoline sensors upon metal coordination.

Target Analytes & Sensor Design Profiling

The structural tuning of the quinoline platform dictates its selectivity and binding stoichiometry. For instance, the introduction of methoxy groups on a bisquinoline framework can shift the selectivity from Zn²⁺ to Cd²⁺ by altering the coordination geometry and electronic density [3]. Table 1 summarizes recent quantitative data for various quinoline-based CHEF sensors.

Table 1: Photophysical Properties and Sensing Mechanisms of Quinoline-Based Probes

Probe Platform / DerivativeTarget IonPrimary MechanismStoichiometryLimit of Detection (LOD)Ref.
HQNP (8-Aminoquinoline Schiff Base)Zn²⁺, Mg²⁺PET inhibition & CHEF1:166 nM (Zn), 46 nM (Mg)[4]
QP2 (8-Hydroxyquinoline + Pyridine)Zn²⁺ESIPT inhibition & CHEF2:1High sensitivity[5]
HL (N-(quinolin-8-yl)acetamide)Cd²⁺, Zn²⁺PET (Cd²⁺), ICT (Zn²⁺)1:1Highly selective[2]
BQDMEN (Bisquinoline derivative)Cd²⁺, Zn²⁺PET inhibition & CHEF1:1Variable by substitution[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of a CHEF-based sensor must be a self-validating system. The following protocols are designed to not only measure the fluorescence response but to mathematically and chemically prove the causality of the CHEF mechanism[6].

Experimental_Workflow S1 1. Probe Prep (Buffer/Solvent) S2 2. Titration (Metal Addition) S1->S2 S3 3. Job's Plot (Stoichiometry) S2->S3 S4 4. Interference (Selectivity) S3->S4 S5 5. EDTA Assay (Reversibility) S4->S5

Step-by-step self-validating experimental workflow for evaluating CHEF-based fluorescent sensors.

Protocol A: Spectroscopic Titration and Affinity Determination

Causality: Incremental addition of the metal ion maps the dynamic range of the sensor. Maintaining a constant pH using a buffer (e.g., HEPES) is critical because protonation of the quinoline nitrogen can falsely trigger the CHEF effect by blocking PET in the absence of metal ions.

  • Preparation of Stock Solutions: Prepare a 1.0 mM stock solution of the quinoline probe in spectroscopic grade DMSO. Prepare 10.0 mM stock solutions of metal chloride salts (e.g., ZnCl₂, CdCl₂) in deionized water.

  • Working Solution Setup: Dilute the probe stock to a final concentration of 10 µM in a buffered solvent system (e.g., 1:1 v/v DMSO/HEPES buffer, pH 7.4). Transfer 2.0 mL to a quartz cuvette.

  • Baseline Measurement: Record the background UV-Vis absorption and fluorescence emission spectra of the free probe.

  • Titration: Incrementally add 1.0 µL to 10.0 µL aliquots of the metal ion stock to the cuvette. Stir for 1 minute after each addition to ensure equilibrium.

  • Data Acquisition: Record the emission spectrum after each addition until the fluorescence intensity plateaus (saturation).

  • Association Constant (

    
    ) Calculation:  Utilize the Benesi-Hildebrand equation:
    
    
    
    
    Plot
    
    
    against
    
    
    . The ratio of the intercept to the slope yields the
    
    
    .
Protocol B: Stoichiometry Confirmation via Job's Plot

Causality: The method of continuous variation (Job's Plot) mathematically proves the binding stoichiometry of the complex, which is necessary to confirm the structural model of the CHEF mechanism.

  • Prepare equimolar working solutions (e.g., 50 µM) of both the quinoline probe and the target metal ion.

  • Prepare a series of 11 vials. Vary the mole fraction of the probe (

    
    ) from 0.0 to 1.0 in 0.1 increments, ensuring the total volume and total concentration ([Probe] + [Metal]) remain strictly constant.
    
  • Measure the fluorescence intensity of each vial at the maximum emission wavelength (

    
    ).
    
  • Plot the fluorescence intensity versus

    
    .
    
    • Interpretation: A peak at

      
       indicates a 1:1 stoichiometry. A peak at 
      
      
      
      indicates a 2:1 (Probe:Metal) complex [5].
Protocol C: Reversibility Assay (The Self-Validation Step)

Causality: To prove that the fluorescence "turn-on" is due to reversible physical chelation (CHEF) and not an irreversible chemical cleavage (chemodosimeter), a strong competing chelator is introduced.

  • Take the cuvette containing the fully saturated Probe-Metal complex from Protocol A (fluorescence is ON).

  • Add 2.0 to 5.0 equivalents of Ethylenediaminetetraacetic acid (EDTA) to the cuvette.

  • Record the fluorescence spectrum.

  • Validation: The fluorescence should immediately quench (turn OFF) as EDTA strips the metal ion from the quinoline sensor, restoring the PET pathway. Subsequent addition of excess metal should restore the fluorescence, proving the system's reusability [4].

Limit of Detection (LOD) Calculation Standard

To standardize reporting across drug development and environmental testing, the LOD must be calculated based on the signal-to-noise ratio.

  • Measure the fluorescence emission of the blank probe solution (no metal) at least 10 times to determine the standard deviation (

    
    ).
    
  • Plot the fluorescence intensity against the concentration of the metal ion in the linear dynamic range to determine the slope (

    
    ).
    
  • Calculate LOD using the formula:

    
     .
    

References

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review Nano Biomedicine and Engineering
  • A highly selective fluorescent sensor for distinguishing cadmium from zinc ions based on a quinoline platform Inorganic Chemistry (ACS Public
  • Bisquinoline-based fluorescent cadmium sensors Dalton Transactions (RSC Publishing)
  • Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies New Journal of Chemistry (RSC Publishing)
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Arabian Journal of Chemistry
  • Application Notes and Protocols for 2-Aminoquinoline-Based Metal Sensors Benchchem

Troubleshooting & Optimization

Technical Support Center: Optimizing (8-Methoxyquinolin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Synthetic Challenge

The synthesis of (8-Methoxyquinolin-2-yl)methanol is a deceptive challenge.[1] While the quinoline core is robust, the 2-position hydroxymethylation often suffers from three specific failure modes:

  • Over-oxidation during the formation of the aldehyde intermediate (if using the Riley oxidation route).

  • Incomplete reduction or ester hydrolysis issues (if using the carboxylate route).

  • Purification losses due to the amphoteric nature of the basic quinoline nitrogen and the polar alcohol group.

This guide provides a self-validating workflow to navigate these bottlenecks, moving away from "recipe following" to "reaction engineering."

Module 1: Route Selection & The "Golden Path"

To improve yield, you must first diagnose which pathway offers the highest atom economy for your specific starting material.

Workflow Visualization

The following diagram outlines the two primary synthetic routes and their critical control points (CCPs).

G Start_Methyl 8-Methoxy-2- methylquinoline Process_Ox Riley Oxidation (SeO2, Dioxane/H2O) Start_Methyl->Process_Ox Route A Start_Ester Ethyl 8-methoxy- quinoline-2-carboxylate Process_Red2 Enhanced Reduction (NaBH4 + CaCl2) Start_Ester->Process_Red2 Route B Inter_Aldehyde Intermediate: Aldehyde (Unstable) Process_Red1 Reduction (NaBH4, MeOH) Inter_Aldehyde->Process_Red1 Process_Ox->Inter_Aldehyde Waste Over-oxidation (Carboxylic Acid) Process_Ox->Waste Overheating Target TARGET: (8-Methoxyquinolin- 2-yl)methanol Process_Red1->Target Process_Red2->Target

Caption: Comparative workflow of Riley Oxidation (Route A) vs. Ester Reduction (Route B) showing critical failure points.

Module 2: Troubleshooting The Riley Oxidation (Route A)

User Query (Ticket #402): "I am oxidizing 8-methoxy-2-methylquinoline with SeO2 in xylene. The yield is 30%, and I have a black tar that is impossible to filter. How do I fix this?"

Diagnosis: Thermal Decomposition & Solvent Choice

The classic protocol using Selenium Dioxide (


) in refluxing xylene (140°C) is too harsh for this electron-rich quinoline.[1] The high temperature promotes polymerization and over-oxidation to the carboxylic acid. The "black tar" is a mix of colloidal selenium (red/black allotropes) and polymerized aldehyde.
The Solution: The "Wet Dioxane" Protocol

Switch to a solvent system that allows lower temperatures and solvates the intermediate.

Optimized Protocol:

  • Solvent: Use 1,4-Dioxane/Water (95:5).[1] The water is critical; it facilitates the hydration of the intermediate glyoxal to the aldehyde and prevents over-oxidation.

  • Temperature: Reflux at 101°C (mild reflux), not 140°C.

  • Stoichiometry: Use 1.1 to 1.3 equivalents of

    
    .
    
  • Workup (The Tar Fix): Filter the hot reaction mixture through a pad of Celite immediately. If the filtrate is green/dark, treat with activated charcoal before cooling.

Data Comparison: Solvent Effects

Solvent SystemTemperatureTypical Yield (Aldehyde)Major Impurity
Xylene (Anhydrous)140°C30-45%Polymer/Tars
Ethanol78°C<10%Unreacted SM
Dioxane/Water (95:5) 101°C 65-75% Trace Acid

Module 3: Troubleshooting Ester Reduction (Route B)

User Query (Ticket #405): "I am trying to reduce ethyl 8-methoxyquinoline-2-carboxylate using NaBH4 in Methanol. The reaction stalls at 50% conversion even after 24 hours. I want to avoid LiAlH4 due to safety concerns."

Diagnosis: Chemoselectivity Mismatch

Sodium Borohydride (


) is generally too mild to reduce esters efficiently to alcohols without modification.[1] While it works on aldehydes, esters require a Lewis acid additive to activate the carbonyl or generate a more potent reducing agent in situ.
The Solution: The "In Situ Borane" Method

By adding Calcium Chloride (


) or Lithium Chloride (

), you modify the reducing power.

Optimized Protocol:

  • Dissolve: 1.0 eq of Ester in THF/Ethanol (2:1).

  • Additive: Add 1.5 eq of anhydrous

    
    . Stir for 15 minutes.
    
  • Reductant: Add 2.0 eq of

    
     portion-wise at 0°C.
    
  • Mechanism: This generates a borohydride-calcium complex (effectively

    
    ), which is significantly more electrophilic and reduces the ester to the primary alcohol rapidly.
    

Scientist's Note: Monitor this reaction via TLC. You will see the disappearance of the non-polar ester spot (


 in Hex/EtOAc) and the appearance of the polar alcohol (

).

Module 4: Purification & Isolation (The Yield Killer)

User Query (Ticket #409): "My NMR shows product, but after extraction and column chromatography, I lost 60% of my mass. Where did it go?"

Diagnosis: Adsorption & Amphoteric Solubility[1]
  • Silica Trapping: The basic nitrogen of the quinoline ring interacts strongly with the acidic silanols of silica gel, causing "streaking" and irreversible adsorption.

  • Water Solubility: The product has a polar alcohol and a basic nitrogen. In acidic aqueous washes (pH < 4), it protonates and stays in the water. In neutral water, it may still have partial solubility.

The Solution: Modified Stationary Phase & pH Control

Step 1: The "Salting Out" Extraction

  • Do not use acidic washes to remove impurities.

  • Adjust the aqueous layer to pH 8-9 (using saturated

    
     or dilute 
    
    
    
    ).[1]
  • Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.[1] This mixture is excellent for pulling polar heterocycles out of the aqueous phase.

Step 2: Triethylamine-Deactivated Silica

  • Pre-treatment: Before loading your sample, flush the silica column with Mobile Phase + 1% Triethylamine (

    
    ).
    
  • Elution: Run the column with Hexane/Ethyl Acetate (with 1%

    
    ). The amine blocks the acidic sites on the silica, allowing your quinoline alcohol to elute as a tight band.
    
Decision Tree for Purification

P Start Crude Reaction Mixture Check Check TLC (Streaking?) Start->Check Streak_Yes YES: Silica is acidic Check->Streak_Yes Streak_No NO: Standard Column Check->Streak_No Action_Mod Add 1% Et3N to Eluent OR Use Alumina (Neutral) Streak_Yes->Action_Mod

Caption: Logic flow for preventing product loss during chromatography.

FAQ: Rapid Fire Technical Checks

Q: Can I store the intermediate aldehyde? A: Not recommended. 8-methoxyquinoline-2-carbaldehyde is prone to air oxidation (to the acid) and dimerization.[1] Reduce it to the alcohol immediately after filtration of the selenium residues.

Q: Why is my product yellow? A: Pure (8-Methoxyquinolin-2-yl)methanol should be off-white to pale cream.[1] A bright yellow color usually indicates trace Selenium contamination or the presence of azo/nitro impurities if generated via alternate routes. Recrystallization from Acetonitrile is often superior to Methanol for removing these colored impurities.

Q: Is LiAlH4 actually better? A:


 gives high yields but creates a difficult aluminum emulsion during workup. For scale-up (>10g), the 

method is superior because the workup is a simple aqueous quench without the "Fieser workup" gel formation.

References

  • Shaikh, N., et al. (2006). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." ResearchGate.[1] (Describes the optimization of SeO2 oxidation using specific solvent systems to avoid complex mixtures).

  • Brown, H. C., & Subba Rao, B. C. (1956). "A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides." Journal of the American Chemical Society.[2] (Foundational text on enhancing NaBH4 reactivity for esters). [1]

  • BenchChem Technical Support. "Purification of Challenging 8-Aminoquinoline Derivatives." (Protocols for silica modification using triethylamine).

  • ChemGuide. "Reduction of Carboxylic Acids and Esters." (General mechanistic overview of hydride reductions).

Sources

Technical Support Center: Purification of 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 8-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile class of compounds. Our goal is to equip you with the knowledge to overcome common purification hurdles and ensure the integrity of your research.

The Challenge of Purifying 8-Aminoquinoline Derivatives

8-Aminoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse biological activities. However, their inherent physicochemical properties often present significant purification challenges. A thorough understanding of these properties is the first step toward developing a successful purification strategy.

Key Challenges Include:

  • Basicity: The presence of the 8-amino group, and often other nitrogen-containing substituents, imparts basicity to these molecules. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption.[1]

  • Polarity: The amino group and other polar functionalities can render these compounds highly polar, necessitating the use of complex and highly polar mobile phases for effective chromatographic separation.[1]

  • Chelating Properties: The 8-aminoquinoline scaffold is a well-known chelating agent for various metal ions. Contamination from metal ions in solvents, reagents, or on glassware can lead to the formation of metal complexes, which can complicate purification and analysis.

  • Instability: Some 8-aminoquinoline derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during the purification process. This is particularly true for derivatives with electron-donating groups, which make the quinoline ring more susceptible to oxidation.[1]

  • Isomeric Impurities: Synthetic routes to substituted quinolines can sometimes yield mixtures of positional isomers, which often possess very similar physical and chemical properties, making their separation by standard techniques a formidable task.[1]

Purification Strategies and Protocols

A multi-pronged approach is often necessary for the successful purification of 8-aminoquinoline derivatives. Below are detailed protocols for common and effective techniques.

Acid-Base Extraction

This is often the first and most effective step to separate basic 8-aminoquinoline derivatives from neutral or acidic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently. The protonated 8-aminoquinoline derivative will partition into the aqueous layer.

    • Separate the aqueous layer. Repeat the extraction of the organic layer with fresh dilute acid at least twice to ensure complete recovery of the basic product.[1]

  • Basification and Re-extraction:

    • Combine all aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The 8-aminoquinoline derivative will precipitate as the free base.[1]

    • Extract the aqueous suspension with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration:

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 8-aminoquinoline derivative.[1]

Column Chromatography

Column chromatography is a powerful tool for separating 8-aminoquinoline derivatives from impurities with different polarities. However, modifications to standard procedures are often necessary to overcome the challenges posed by their basicity.

Workflow for Column Chromatography of 8-Aminoquinoline Derivatives

cluster_0 Preparation cluster_1 Loading cluster_2 Elution & Collection cluster_3 Isolation TLC TLC Analysis with Basic Modifier Slurry Prepare Slurry of Stationary Phase TLC->Slurry Column Pack Column Slurry->Column Sample Dissolve Sample in Minimum Solvent Column->Sample Load Load Sample onto Column Sample->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Purified Product Evaporate->Dry

Sources

FAQ Section 1: Signal Weakness & Aggregation-Caused Quenching (ACQ)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline-Based Fluorescent Probes. As a Senior Application Scientist, I frequently assist researchers in diagnosing unexpected fluorescence quenching or anomalous assay results. Quinoline scaffolds are highly versatile due to their tunable photophysical properties, but they are intrinsically sensitive to environmental factors, intermolecular aggregation, and specific non-radiative decay pathways such as Excited-State Intramolecular Proton Transfer (ESIPT)[1] and Photoinduced Electron Transfer (PET)[2].

This guide is structured to help you troubleshoot these issues systematically, explaining the chemical causality behind each phenomenon and providing self-validating experimental protocols to ensure the integrity of your data.

Q1: My initial quinoline fluorescence signal is extremely weak, or the intensity decreases rapidly when I increase the probe concentration. What is the root cause?

A1: This is a classic presentation of Aggregation-Caused Quenching (ACQ). Quinoline derivatives are planar, aromatic, and often highly hydrophobic molecules. In aqueous media or at elevated concentrations, these scaffolds tend to aggregate via intermolecular


 stacking[3]. This physical aggregation creates non-radiative decay pathways that dissipate the excited-state energy, drastically reducing the fluorescence quantum yield. While some highly modified quinolines are engineered to exhibit Aggregation-Induced Emission (AIE)[1], standard unmodified probes typically suffer from ACQ.

To troubleshoot this, you must determine whether the low signal is an inherent property of the probe in your solvent or an artifact of concentration.

Protocol 1: Self-Validating Concentration-Dependent Fluorescence Study

This protocol acts as a self-validating system: by plotting a dilution series, the linearity of the response will internally confirm or rule out aggregation.

  • Prepare Stock Solution: Dissolve the quinoline probe in an anhydrous, miscible solvent (e.g., DMSO) at a high concentration (e.g., 1 mM).

  • Create a Dilution Series: Prepare a 10-point serial dilution in your experimental buffer (e.g., PBS, pH 7.4), ranging from 10 nM to 100 µM. Critical Step: Ensure the final DMSO concentration remains constant (e.g., exactly 1%) across all samples to prevent solvent-induced optical artifacts.

  • Measurement: Record the emission intensity at the probe's predetermined

    
     using a fluorometer.
    
  • Validation Logic: Plot fluorescence intensity versus probe concentration.

    • Linear Response: Indicates monomeric emission. The weak signal is likely due to solvent quenching or a low inherent quantum yield.

    • Plateau or Negative Deviation: Confirms ACQ[3]. To resolve this, you must operate below the aggregation threshold or introduce a host molecule (e.g., cyclodextrin) to sterically shield the fluorophore.

G Start Weak Quinoline Fluorescence CheckConc Perform Concentration Dilution Series Start->CheckConc Linear Linear Response? (Monomeric) CheckConc->Linear ACQ Plateau/Decrease (ACQ Confirmed) CheckConc->ACQ LowQY Inherent Low QY or Solvent Quenching Linear->LowQY FixACQ Reduce Conc. or Add Host Molecule ACQ->FixACQ CheckSolvent Check pH & Polarity (Protonation/ESIPT) LowQY->CheckSolvent

Caption: Decision tree for troubleshooting weak fluorescence signals in quinoline probes.

FAQ Section 2: Environmental & Solvent Effects

Q2: How do solvent polarity and pH affect the quantum yield of my quinoline probe?

A2: Quinoline fluorescence is exquisitely sensitive to the proticity and polarity of its microenvironment. The nitrogen atom on the quinoline ring acts as a weak base. Upon protonation in acidic environments, the excited state shifts from an


 transition—which is typically non-fluorescent due to rapid intersystem crossing—to a highly fluorescent 

transition[4].

Furthermore, in polar protic solvents (like water or ethanol), hydrogen bonding can facilitate Excited-State Intramolecular Proton Transfer (ESIPT). While ESIPT produces a desirable large Stokes shift, it often diminishes the overall quantum yield if non-radiative pathways outcompete the radiative decay[5].

Table 1: Quantitative Impact of Microenvironment on Quinoline Photophysics
Environmental FactorMechanistic EffectTypical Impact on Quantum Yield (

)
Stokes Shift
High Probe Concentration (>10 µM)

stacking (ACQ)[3]
Significant DecreaseMinimal change
Acidic pH (Protonation)

shift[4]
Increase (up to 50-fold)Moderate Red-shift
Polar Protic Solvents Enhanced ESIPT / H-bonding[5]Variable (Often Decrease)Large Red-shift
Metal Cation Binding (e.g.,

)
CHEF / Rigidification[5]Significant IncreaseVariable
Paramagnetic Metals (e.g.,

)
PET (Photoinduced Electron Transfer)[2]Complete QuenchingN/A

FAQ Section 3: Differentiating Quenching Mechanisms

Q3: I am using a quinoline probe in a binding assay, and my target analyte quenches the signal. How can I prove whether this is static (complex formation) or dynamic (collisional) quenching?

A3: Assuming dynamic and static quenching are interchangeable or generic terms is a critical analytical error[6].

  • Dynamic quenching requires a physical collision between the excited fluorophore and the quencher, which decreases the fluorescence lifetime.

  • Static quenching involves the formation of a non-fluorescent ground-state complex. This alters the absorption spectrum but leaves the lifetime of the remaining uncomplexed fluorophores unchanged[6].

Before analyzing either, you must rule out the Inner Filter Effect (IFE) , an optical artifact where the quencher simply absorbs the excitation or emission light, mimicking true quenching[7].

Protocol 2: Comprehensive Stern-Volmer & Absorbance Assay

This protocol uses orthogonal techniques (Absorbance and Lifetime) to self-validate the quenching mechanism derived from standard emission data.

  • Baseline Absorbance: Measure the UV-Vis absorption spectrum of the quinoline probe alone (e.g., at 5 µM) in the assay buffer.

  • Quencher Titration (Absorbance): Titrate the target analyte (quencher) into the probe solution. If the absorption spectrum shifts or changes shape, a ground-state complex is forming, confirming Static Quenching [6].

  • Fluorescence Titration: Excite the samples at an isosbestic point (if static quenching is observed) or the

    
     (if no shift occurs). Record the emission spectra.
    
  • Inner Filter Correction: Correct the observed fluorescence (

    
    ) using the absorbance at the excitation (
    
    
    
    ) and emission (
    
    
    ) wavelengths to rule out IFE:
    
    
  • Stern-Volmer Analysis: Plot

    
     versus [Quencher]. A linear plot indicates a single class of fluorophores and one quenching mechanism. An upward curvature indicates a combination of static and dynamic quenching[8].
    
  • Lifetime Validation (Definitive Step): Measure the fluorescence lifetime (

    
    ) using Time-Correlated Single Photon Counting (TCSPC).
    
    • If

      
      , the quenching is purely static.
      
    • If

      
      , it is purely dynamic[9].
      

G Quenching Observe Quenching Absorbance Check UV-Vis Absorbance Quenching->Absorbance Shift Spectrum Shifts (Ground-State Complex) Absorbance->Shift NoShift No Shift in Absorbance Absorbance->NoShift Static Static Quenching Shift->Static Lifetime Measure Lifetime (τ) NoShift->Lifetime Dynamic Dynamic Quenching (Collisional) TauEqual τ0 / τ = 1 Lifetime->TauEqual TauDrop τ0 / τ = F0 / F Lifetime->TauDrop TauEqual->Static TauDrop->Dynamic

Caption: Analytical workflow for differentiating between static and dynamic fluorescence quenching.

References

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • Fluorescence Quenching. University of Zurich.[Link]

  • Fluorescence enhancement of quinolines by protonation. ResearchGate.[Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy.[Link]

Sources

How to prevent photobleaching of fluorescent quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorescence Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific photophysical challenges associated with quinoline-based fluorescent probes (e.g., 8-hydroxyquinoline derivatives, 1-methyl-7-amino-quinolinium).

Quinoline derivatives are highly valued in bio-imaging for their rigid nitrogen heterocyclic structures, which provide high quantum yields and excellent metal-chelating properties[1]. However, their


-conjugated systems are highly susceptible to photo-oxidation. This guide will decode the causality behind photobleaching and provide self-validating protocols to ensure the scientific integrity of your imaging data.

Part 1: The Causality of Quinoline Photobleaching

To prevent signal degradation, we must first understand the quantum mechanics of the failure. When a quinoline fluorophore absorbs a photon, it transitions from the ground state (


) to an excited singlet state (

). While most molecules return to

by emitting a photon (fluorescence), prolonged or high-intensity excitation increases the probability of Intersystem Crossing (ISC) into a long-lived excited triplet state (

).

Because the


 state is relatively long-lived, the quinoline molecule has ample time to interact with dissolved molecular oxygen (

) in the cellular environment. This energy transfer generates highly reactive singlet oxygen (

)
and other Reactive Oxygen Species (ROS)[2][3]. These ROS electrophilically attack the electron-rich nitrogen heteroaromatic ring of the quinoline, irreversibly cleaving the conjugated system and permanently destroying its ability to fluoresce[1][4].

G S0 Ground State (S0) Quinoline Fluorophore S1 Excited Singlet (S1) Fluorescence Emission S0->S1 Excitation (hv) S1->S0 Fluorescence T1 Excited Triplet (T1) Dark State S1->T1 Intersystem Crossing ROS Singlet Oxygen (1O2) / ROS T1->ROS Energy Transfer to O2 O2 Molecular Oxygen (3O2) O2->ROS Bleach Photobleached (Irreversible Damage) ROS->Bleach Oxidation of Quinoline Trolox Trolox (Antioxidant) Triplet Quenching Trolox->T1 Quenches Trolox->ROS Scavenges Oxyrase Oxyrase / GLOX Oxygen Scavenging Oxyrase->O2 Depletes

Mechanistic pathway of quinoline photobleaching and targeted intervention points.

Part 2: Troubleshooting Guides & FAQs

Q1: My quinoline-based zinc sensor bleaches within seconds during live-cell time-lapse imaging. How can I stabilize it without inducing cytotoxicity? Answer: Standard fixed-cell mounting media (like DABCO or PPD) are highly cytotoxic and disrupt osmolarity in live cells[3]. For live-cell quinoline imaging, you must intervene at the


 state or remove the oxygen.
  • Solution A (Redox System): Use Trolox (a water-soluble Vitamin E analog). Trolox operates via a dual mechanism: it requires both its reduced form and its oxidized form (Trolox-quinone) to create a redox buffer that quenches the triplet state via electron transfer and mops up resulting radicals[5].

  • Solution B (Enzymatic Depletion): Use a commercial live-cell antifade like ProLong Live (which utilizes E. coli membrane enzymes, Oxyrase) to metabolize environmental oxygen without permeating the cell membrane, thus preserving intracellular functions[3].

Q2: I am imaging fixed tissue stained with a quinoline derivative. Which mounting media should I use? I noticed some media quench my initial signal. Answer: Quinoline fluorescence is sensitive to the microenvironmental pH and the specific chemical scavengers used.

  • p-Phenylenediamine (PPD) is highly effective but can react with certain conjugated dyes over time, leading to diffuse signals[6].

  • n-Propyl gallate (NPG) requires prolonged heating to dissolve and is better suited for specific robust fluorophores[6].

  • Recommendation: For quinolines, use a modern, non-setting mountant like SlowFade Diamond or ProLong Diamond. These have a refractive index optimized for high-resolution microscopy (1.42–1.52) and exhibit minimal initial quenching of the fluorescent signal while providing broad-spectrum protection[7].

Q3: Can I adjust my hardware to prevent photobleaching if chemical antifades interfere with my specific assay? Answer: Yes. If chemical intervention is impossible, you must alter the photon delivery dynamics.

  • Pulsed Illumination: Introduce millisecond dark intervals between excitation pulses. This allows the fluorophore to relax from the

    
     state back to 
    
    
    
    before it can react with oxygen[8].
  • Two-Photon Microscopy (TPM): Quinoline derivatives are excellent candidates for TPM. By shifting the excitation wavelength from the UV-visible range (350–500 nm) to the near-infrared range (800–1000 nm), you drastically reduce the energy deposited outside the focal plane, minimizing out-of-focus photobleaching and reducing phototoxicity in deep tissue imaging[9].

Part 3: Quantitative Data & Reagent Selection

Use the following self-validating table to select the appropriate antifade reagent. Self-Validation Metric: Always run a control well (no antifade) and calculate the fluorescence half-life (


). A successful intervention should increase 

by at least 300%.
Antifade ReagentPrimary MechanismTarget ApplicationProsCons
Trolox (Vitamin E derivative) Triplet quenching & ROS scavenging[5]Live CellsCell-permeable; dual-action redox buffer.Requires UV pre-activation to form Trolox-quinone.
ProLong Live (Oxyrase) Enzymatic oxygen depletion[3]Live CellsNon-cytotoxic; maintains cell osmolarity/pH.Ineffective if the assay requires physiological

levels.
DABCO (1,4-Diazabicyclo-octane) Free radical scavenging[6]Fixed CellsLess toxic than PPD; easy to prepare.Less effective than PPD; can shield against apoptosis[6].
PPD (p-Phenylenediamine) Free radical scavenging[6]Fixed CellsHighest efficacy for fixed tissue.Toxic; oxidizes over time (turns brown); signal diffusion[6].
SlowFade / ProLong Diamond Proprietary antioxidant blend[7]Fixed CellsMinimal initial quenching; high refractive index (1.42)[7].Expensive; ProLong requires curing time (SlowFade does not).

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Preparation of Self-Validating Trolox Redox Buffer for Live-Cell Imaging

Causality: Trolox alone is insufficient. It must be partially oxidized to Trolox-quinone (TQ) to form a complete electron-donor/acceptor redox system that rescues the quinoline fluorophore from both oxidized and reduced radical states[5].

  • Stock Preparation: Dissolve 100 mM Trolox in DMSO.

  • Oxidation Step (Critical): Aliquot 1 mL of the stock into a clear glass vial. Expose the vial to a standard UV transilluminator (365 nm) for 15–20 minutes. The solution will take on a slight yellow tint, indicating the formation of TQ.

  • Working Solution: Dilute the UV-treated stock into your physiological imaging buffer (e.g., FluoroBrite DMEM) to a final concentration of 1 mM to 2 mM.

  • Validation: Image a control well (buffer only) and a treated well. Extract the mean fluorescence intensity (MFI) over time and plot an exponential decay curve to verify the extension of

    
    .
    
Protocol 2: Enzymatic Oxygen Scavenging (GLOX System)

Causality: Removing molecular oxygen prevents the


 energy transfer, halting the primary photobleaching pathway.
  • Buffer Base: Prepare a standard imaging buffer (e.g., PBS or HEPES-buffered saline) containing 10% (w/v) D-glucose.

  • Enzyme Addition: Immediately before imaging, add 0.5 mg/mL Glucose Oxidase and 40 µg/mL Catalase.

    • Note: Glucose oxidase consumes

      
       and glucose to produce 
      
      
      
      . Catalase is strictly required to immediately neutralize the cytotoxic
      
      
      into water and
      
      
      (net
      
      
      consumption).
  • Sealing: Apply the buffer to the cells and seal the imaging chamber (e.g., using a coverslip sealed with piccolyte or a specialized closed-perfusion chamber) to prevent atmospheric oxygen from re-equilibrating[2].

Workflow Start Quinoline-Stained Sample Live Live-Cell Imaging Start->Live Fixed Fixed-Cell Imaging Start->Fixed Live_Media Add Trolox (1-2 mM) or ProLong Live (Oxyrase) Live->Live_Media Fixed_Media Mount with DABCO, PPD, or ProLong Diamond Fixed->Fixed_Media Hardware Hardware Optimization: Low intensity, Pulsed illumination Live_Media->Hardware Fixed_Media->Hardware TPM Two-Photon Microscopy (800-1000 nm Excitation) Hardware->TPM If deep tissue/high scatter Acquisition Time-Lapse / Z-Stack Acquisition Hardware->Acquisition TPM->Acquisition

Decision matrix and workflow for optimizing quinoline fluorescence imaging.

References

  • Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from[Link]

  • Insights into the mechanism of action of quinoline Antimalarials. University of Cape Town. Retrieved from [Link]

  • National Institutes of Health (PMC). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from[Link]

  • National Institutes of Health (PMC). Redox Homeostasis within the Drug-Resistant Malarial Parasite Digestive Vacuole. Retrieved from[Link]

  • Chemical Society Reviews (RSC Publishing). Two-photon small-molecule fluorescence-based agents for sensing, imaging, and therapy within biological systems. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Retrieved from [Link]

Sources

Addressing solubility issues of (8-Methoxyquinolin-2-yl)methanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (8-Methoxyquinolin-2-yl)methanol

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (8-Methoxyquinolin-2-yl)methanol. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Part 1: Understanding the Core Problem - Why is (8-Methoxyquinolin-2-yl)methanol Poorly Soluble?

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule that contribute to its limited aqueous solubility. (8-Methoxyquinolin-2-yl)methanol is a heterocyclic compound with features that dictate its behavior in aqueous media.

  • The Quinoline Scaffold: The core structure is a quinoline ring system. Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[1][2] This basic nitrogen is the most critical handle for manipulating solubility.

  • Hydrophobicity: The bicyclic aromatic structure is inherently hydrophobic, favoring dissolution in non-polar organic solvents over water.[3]

  • Substituents: The methoxy (-OCH₃) group adds to the lipophilic character. The methanol (-CH₂OH) group provides a site for hydrogen bonding, which slightly improves aqueous interaction, but its effect is often insufficient to overcome the hydrophobicity of the large ring system.

The key to solubilizing this compound in aqueous buffers lies in exploiting the basicity of the quinoline nitrogen. By protonating this nitrogen, we can form a salt, which is significantly more polar and, therefore, more water-soluble.[1][]

Estimated Physicochemical Properties

The following table summarizes estimated properties based on its structure and data from similar quinoline derivatives.

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
pKa (Strongest Basic) ~4.0 - 5.0The quinoline nitrogen can be protonated in acidic conditions (pH < pKa) to form a more soluble cationic salt.
Calculated LogP ~1.5 - 2.5Indicates a preference for a non-polar environment and suggests low intrinsic aqueous solubility.
Hydrogen Bond Donors 1 (from the methanol -OH)Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 3 (N in ring, O in methoxy, O in methanol)Can accept hydrogen bonds from water.

Part 2: Systematic Approach to Solubilization

We recommend a tiered approach to solubilization, starting with the simplest methods and progressing to more complex formulations as needed. The following decision tree illustrates this workflow.

G start Start: Solid Compound stock Prepare 10-50 mM Stock in Organic Solvent (DMSO) start->stock test_dilution Test Dilution in Aqueous Buffer stock->test_dilution precipitate Precipitation Observed? test_dilution->precipitate success Success: Compound is Soluble precipitate->success  No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment troubleshoot->ph_adjust First-line approach cosolvent Strategy 2: Co-solvent System troubleshoot->cosolvent If pH is fixed cyclodextrin Strategy 3: Cyclodextrins troubleshoot->cyclodextrin Advanced approach

Caption: Decision tree for solubilizing (8-Methoxyquinolin-2-yl)methanol.

Part 3: Frequently Asked Questions & Troubleshooting

This section addresses common issues in a direct question-and-answer format.

Q1: I tried dissolving the compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why?

Answer: At pH 7.4, which is significantly above the estimated pKa of the quinoline nitrogen (~4-5), the compound exists predominantly in its neutral, free-base form. This form is inherently hydrophobic and has very low solubility in water.[1] Direct dissolution in neutral aqueous buffers is rarely successful for this class of compounds. You must first prepare a concentrated stock solution in an organic solvent.

Q2: What is the best organic solvent to use for a stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds for in vitro assays.[5] Other options include ethanol or N,N-dimethylformamide (DMF).[]

Causality: These polar aprotic solvents are strong solubilizers for a wide range of organic molecules. A concentrated stock allows you to add a very small volume to your aqueous buffer, minimizing the final concentration of the organic solvent, which could otherwise cause toxicity or off-target effects in biological assays.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

Answer: This is a classic problem known as "DMSO shock" or exceeding the kinetic solubility limit.[5] The compound is soluble in the DMSO-rich microenvironment of the added drop, but as it disperses into the bulk aqueous phase, its concentration exceeds its solubility limit, causing it to crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration in the assay.

  • Modify the Dilution Method: Instead of adding the stock directly to the final volume, add the DMSO stock (e.g., 2 µL) to the side of the tube and then add the buffer (e.g., 998 µL) and vortex immediately and vigorously. This rapid mixing can sometimes prevent localized precipitation.

  • Adjust the Buffer pH (Most Effective Method): This is the most scientifically robust solution. Since the compound is a weak base, lowering the pH of your aqueous buffer will protonate the quinoline nitrogen, dramatically increasing aqueous solubility.[1][2]

The chemical equilibrium below illustrates why pH adjustment is so effective.

G Neutral Quinoline-N (Neutral, Low Solubility) Equilibrium Neutral->Equilibrium Protonated Quinoline-NH+ (Cationic, High Solubility) H_ion + H+ Equilibrium->Protonated

Caption: pH-dependent equilibrium of the quinoline nitrogen.

Q4: What is the optimal pH to use, and how do I prepare the buffer?

Answer: The optimal pH should be at least 1-2 units below the compound's pKa. A good starting point is a buffer at pH 4.0 to 5.0 . At this pH, the compound will be predominantly in its protonated, water-soluble form.

Caution: Always verify that the acidic pH does not negatively impact your experimental system (e.g., protein stability, cell viability).

Q5: My experiment is sensitive to pH and must be performed at pH 7.4. What are my options?

Answer: If you cannot alter the pH of your final assay buffer, you must use alternative formulation strategies.

  • Co-solvents: Include a small percentage of a water-miscible organic solvent in your final aqueous buffer.[6][7] These agents work by reducing the polarity of the water, making it a more favorable environment for the hydrophobic compound.[][6]

    Co-solventTypical Final ConcentrationNotes
    Ethanol 1-5% (v/v)Commonly used, but can affect protein structure at higher concentrations.
    Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Generally well-tolerated in many biological systems.[]
    Propylene Glycol 1-10% (v/v)Another common, low-toxicity option.[]
  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[8] They can encapsulate the hydrophobic quinoline part of your molecule, forming an "inclusion complex" that is soluble in water.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[8]

Part 4: Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Weigh Compound: Accurately weigh out a precise amount of solid (8-Methoxyquinolin-2-yl)methanol using a calibrated analytical balance. For example, weigh 1.89 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. To make a 10 mM stock with 1.89 mg (MW = 189.21 g/mol ), you would add 1.0 mL of DMSO.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution (to 30-40°C) or use a bath sonicator to ensure complete dissolution.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer

This protocol provides a rapid way to estimate the solubility limit of your compound when diluted from a DMSO stock.[11]

  • Prepare Buffers: Prepare your aqueous buffer (e.g., PBS) at several different pH values (e.g., pH 4.5, 6.0, 7.4).

  • Prepare Compound Plate: In a 96-well plate, create serial dilutions of your 10 mM DMSO stock solution with DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Prepare Assay Plate: In a clear, UV-transparent 96-well plate, add 195 µL of your desired aqueous buffer to each well.

  • Dilute and Mix: Add 5 µL of each DMSO concentration from the compound plate to the corresponding wells of the assay plate. This creates a 1:40 dilution. Mix immediately and thoroughly.

  • Equilibrate and Read: Let the plate sit at room temperature for 1-2 hours. Measure the absorbance or light scattering at a high wavelength (e.g., 600-700 nm) using a plate reader. The concentration at which you first observe a significant increase in scattering above the background is the approximate kinetic solubility limit.

This self-validating experiment will quickly tell you the maximum achievable concentration under your specific buffer conditions, saving you from failed experiments down the line.

References

  • PubChem. 8-Methoxy-2-Methylquinoline. National Center for Biotechnology Information. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Al-Mokyna, F. H., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]

  • Roopan, S. M., et al. (2009). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. National Institutes of Health (NIH). [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Link]

  • Kumar, L., & Kumar, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). [Link]

  • Liu, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. National Institutes of Health (NIH). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • PubChem. 8-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • O'Connell, T., & Williams, H. D. (2021). The solubility-pH profiles of amino acids showing departures from the.... ResearchGate. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • LibreTexts Chemistry. 21.4: Acidity and Basicity of Amines. LibreTexts. [Link]

  • Rani, S., et al. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Hirano, T., et al. (2009). Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. Dalton Transactions. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Hilaris. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris. [Link]

  • Wikipedia. Catequentinib. Wikipedia. [Link]

  • Solubility of Things. 2-(2-quinolyl)quinoline. Solubility of Things. [Link]

  • PubChem. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. National Center for Biotechnology Information. [Link]

  • NP-MRD. Showing NP-Card for Quinoline-2-methanol (NP0023934). NP-MRD. [Link]

  • Jain, A. C., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. [Link]

Sources

Identifying and removing impurities from (8-Methoxyquinolin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (8-Methoxyquinolin-2-yl)methanol . This compound is a critical and versatile building block, frequently utilized in the development of therapeutics for CNS and metabolic disorders[1].

Because the quinoline core is electron-deficient and the 8-methoxy group is sensitive to harsh conditions, researchers often encounter specific impurity profiles during reduction workflows. This guide is designed to help you mechanistically identify these impurities, troubleshoot your reactions, and implement self-validating purification protocols.

Part 1: Mechanistic Pathway & Impurity Profiling

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below maps the chemoselective reduction of 8-methoxyquinoline-2-carboxylic acid and highlights the three most common failure points: ether cleavage, over-reduction, and arrested reduction.

SynthesisPathway SM 8-Methoxyquinoline-2-carboxylic acid (Starting Material) Intermediate Active Ester / Aldehyde (Transient) SM->Intermediate Activation & Reduction Product (8-Methoxyquinolin-2-yl)methanol (Target Product) Intermediate->Product Complete Reduction Imp3 8-Methoxyquinoline-2-carbaldehyde (Oxidation) Intermediate->Imp3 Arrested Reduction Imp1 8-Hydroxyquinolin-2-yl)methanol (Demethylation) Product->Imp1 Lewis Acid Cleavage Imp2 Tetrahydroquinoline Derivative (Over-reduction) Product->Imp2 Excess Hydride

Reaction pathway showing target synthesis and major impurity formation routes.

Part 2: Troubleshooting Guide (Q&A)

Q: My final product is contaminated with a highly polar, fluorescent spot on my TLC plate. What is it, and how do I remove it? Analysis: This is almost certainly the demethylated byproduct, (8-hydroxyquinolin-2-yl)methanol . The methoxy group at the 8-position is highly susceptible to ether cleavage if you are using harsh, Lewis-acidic reducing agents (such as


 mixtures or 

at elevated temperatures). The resulting 8-hydroxyquinoline moiety acts as a strong metal chelator (molybdophore/siderophore-like behavior)[2], which causes it to streak on silica gel and bind strongly to trace metals in your glassware. Solution: Switch to a milder, non-Lewis-acidic reducing system (see the protocol below). To rescue your current batch, wash the organic layer with a mildly basic aqueous solution (e.g., 5%

). The free phenol is relatively acidic and will partition into the aqueous phase.

Q: LC-MS analysis of my crude mixture shows a +4 Da mass impurity (


 194.1 vs the expected 190.1). Why is this happening? 
Analysis:  You are observing over-reduction of the aromatic core to (8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol . The pyridine ring of the quinoline system is electron-deficient and prone to hydride attack, especially under prolonged exposure to strong hydride sources or if you are attempting catalytic hydrogenation[3].
Solution:  You must strictly control the equivalents of your reducing agent and monitor the reaction via HPLC at 30-minute intervals. If over-reduction has already occurred, the tetrahydroquinoline can sometimes be selectively re-oxidized using mild oxidants like 

or DDQ[3], though this risks oxidizing your primary alcohol to an aldehyde. Prevention is the best strategy.

Q: I am observing an aldehyde peak in my NMR (around 10.1 ppm). Is my reduction incomplete? Analysis: This is 8-methoxyquinoline-2-carbaldehyde . It can arise from two pathways: either the reduction of the intermediate was arrested (incomplete reaction), or the final benzylic-like alcohol was re-oxidized by atmospheric oxygen during a prolonged drying phase. Solution: Ensure complete consumption of the active intermediate before quenching. Once synthesized, store the final (8-Methoxyquinolin-2-yl)methanol under an inert argon atmosphere at 2–8°C to prevent auto-oxidation.

Part 3: Quantitative Data: Impurity Markers

Use the following analytical markers to rapidly identify your reaction components.

CompoundMolecular WeightLC-MS (

, [M+H]⁺)
TLC Rf (Hex/EtOAc 1:1)Primary Cause of Formation
(8-Methoxyquinolin-2-yl)methanol (Target)189.21190.10.45N/A
8-Methoxyquinoline-2-carboxylic acid (SM)203.20204.10.10 (streaks)Incomplete reaction
Impurity A: (8-Hydroxyquinolin-2-yl)methanol175.19176.10.25Ether cleavage (Demethylation)
Impurity B: Tetrahydroquinoline derivative193.25194.10.55Over-reduction
Impurity C: 8-Methoxyquinoline-2-carbaldehyde187.20188.10.65Arrested reduction / Air oxidation

Part 4: Validated Experimental Protocol

To avoid the impurities listed above, we recommend avoiding


 entirely. The following protocol utilizes a chemoselective activation-reduction sequence that preserves the quinoline core and the methoxy ether.

Chemoselective Reduction via Acyl Imidazole

  • Preparation: Suspend 8-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M) under an inert Argon atmosphere.

  • Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C. Stir for 1 hour at room temperature.

    • Causality: Direct reduction of the carboxylic acid requires harsh conditions that promote over-reduction. Converting the acid to an active acyl imidazole allows for subsequent reduction using a much milder hydride source, protecting the aromatic core.

    • Self-Validation Check: Evolution of

      
       gas will be visible. The suspension will turn into a clear, homogenous solution once the active ester is fully formed.
      
  • Reduction: Cool the solution back to 0°C. Slowly add a solution of

    
     (2.0 eq) dissolved in a minimal amount of water/THF (1:4). Stir for 2 hours.
    
    • Causality: Aqueous

      
       is strong enough to reduce the acyl imidazole to the alcohol but too weak to reduce the quinoline ring or cleave the 8-methoxy group.
      
  • Quenching: Quench the reaction carefully by adding saturated aqueous

    
    .
    
    • Causality: Avoid quenching with strong acids (like

      
      ). Strong acids will protonate the quinoline nitrogen, driving your product into the aqueous layer and complicating extraction. 
      
      
      
      provides a buffered quench (pH ~6-7) that safely destroys excess hydride while keeping the product organic-soluble[1].
  • Extraction & Washing: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with 5% aqueous

    
    .
    
    • Self-Validation Check: If the basic aqueous wash turns yellow or light green, it confirms the successful extraction and removal of trace demethylated phenolic impurities (which form colored phenoxide ions in base).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure product.
    

Part 5: Frequently Asked Questions (FAQs)

Can I use DIBAL-H for this reduction if I start from the methyl ester? Yes, DIBAL-H is highly effective for reducing methyl 8-methoxyquinoline-2-carboxylate to the alcohol. However, you must strictly control the temperature (-78°C to 0°C). If the reaction warms up too much, the aluminum center can coordinate to the 8-methoxy oxygen, facilitating unwanted demethylation.

Why does my purified product turn yellow over time on the bench? Quinolines are susceptible to N-oxidation and general photo-degradation when exposed to ambient light and air. Always store the final compound in amber vials, flushed with argon, at 2–8°C.

References

1.1 - Google Patents 2. - Sigma-Aldrich 3.3 - National Institutes of Health (NIH) / PMC 4.2 - National Institutes of Health (NIH) / PMC

Sources

Technical Support Center: (8-Methoxyquinolin-2-yl)methanol Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (8-Methoxyquinolin-2-yl)methanol (CAS: 155527-46-1)[1]. As a specialized quinoline derivative, this compound is highly valued in drug development and synthetic chemistry. However, its molecular architecture—specifically the electron-rich quinoline nitrogen and the primary alcohol moiety—makes it highly susceptible to environmental degradation.

This guide is engineered by Senior Application Scientists to provide you with field-proven, causality-driven protocols to ensure the absolute integrity of your reagent from receipt to assay.

PART 1: Core Storage & Stability Guidelines

To maintain the structural integrity of (8-Methoxyquinolin-2-yl)methanol, environmental stressors must be strictly controlled. The following quantitative parameters establish the baseline for preventing spontaneous degradation.

ParameterOptimal ConditionAcceptable RangeCausality / Mechanistic Note
Storage Temp (Solid) -20 °C2 °C to 8 °C (Short term)Deep freezing minimizes the kinetic energy required for spontaneous oxidative pathways.
Storage Temp (Solution) -80 °C-20 °CPrevents solvent-mediated degradation and hydrolysis.
Atmosphere Argon (Ar)Nitrogen (N2)Heavier-than-air Argon perfectly displaces reactive O₂ and atmospheric moisture[2].
Light Exposure 0 Lux (Dark)Amber glass protectionPrevents photocatalytic acceleration of N-oxidation at the quinoline core.
Solvent Compatibility Anhydrous DMSO, DMFDCM, Methanol (Prep only)Solvents must be degassed to remove dissolved oxygen prior to reconstitution.
Shelf Life (Solid) 24 Months12 MonthsHighly dependent on maintaining an unbroken factory seal and desiccated environment.

PART 2: Troubleshooting Guide & FAQs

Q: My stock solution of (8-Methoxyquinolin-2-yl)methanol turned from colorless/pale yellow to a deep brown over a few weeks. Is it still usable? A: No, discard it immediately. The color change is a macroscopic indicator of severe chemical degradation. Causality: The quinoline ring is photosensitive, and the nitrogen atom acts as a strong nucleophile. When exposed to ambient light and trace dissolved oxygen in your solvent, the nitrogen undergoes N-oxidation, and the primary alcohol (-CH₂OH) oxidizes into an aldehyde. This alters the extended conjugation of the pure molecule, creating new chromophores that absorb visible light (appearing brown).

Q: I observe inconsistent assay results when using the same stock solution across multiple days. What is causing this variance? A: You are likely experiencing concentration drift due to repeated freeze-thaw cycles and moisture ingress. Causality: Repeatedly warming and cooling DMSO/DMF solutions introduces condensation if not done inside a desiccator. Water acts as a nucleophile and alters the solvation shell of the compound, reducing its effective concentration in hydrophobic binding pockets during biological assays. Furthermore, repeated oxygen exposure during each vial opening accelerates degradation. Resolution: Implement the single-use aliquot system detailed in the protocol below. Never subject this compound to more than one freeze-thaw cycle.

Q: How should I handle the solid powder upon initial receipt to prevent immediate degradation? A: Treat the compound as an air-sensitive reagent. Causality: Atmospheric moisture can cause the powder to agglomerate, while ambient oxygen begins the slow process of surface oxidation. According to the, handling sensitive organic chemicals requires immediate transfer to a controlled environment[3],[4]. Always open the primary container inside an inert atmosphere glove box or use Schlenk line techniques.

PART 3: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, every handling step must be paired with a validation check. Follow this methodology for preparing working solutions.

Protocol: Inert Reconstitution & Aliquoting System

Objective: Prepare working solutions while completely excluding oxygen and moisture.

Step 1: Thermal Equilibration Remove the sealed vial from -20 °C storage and place it in a vacuum desiccator for 30 minutes. Why? This prevents atmospheric moisture from condensing on the cold glass, which would introduce water into your anhydrous solvent.

Step 2: Atmosphere Purge Insert a 20-gauge needle attached to an Argon line into the septum of an empty amber vial. Vent with a second needle. Purge for 5 minutes. (Utilize standard syringe transfer techniques as outlined by [5],[2]).

Step 3: Solvent Degassing Use anhydrous Dimethyl Sulfoxide (DMSO). Sparge the solvent with Argon for 15 minutes prior to use. Why? Commercial anhydrous solvents still contain dissolved oxygen. Sparging actively displaces O₂, preventing in-solution N-oxidation.

Step 4: Dissolution & Aliquoting Syringe the degassed solvent into the reagent vial. Swirl gently until dissolution is complete. Transfer single-use volumes (e.g., 50 µL) into pre-purged amber microcentrifuge tubes. Overlay the headspace of each tube with Argon before sealing.

Step 5: Self-Validation (The "Baseline" Step) Do not skip this step. Immediately spot 1 µL of the freshly prepared stock onto a Silica Gel 60 TLC plate. Run with a mobile phase of 5% Methanol in Dichloromethane. Visualize under UV (254 nm). Record the Retention Factor (


) and scan the plate.
Validation Logic: This establishes your "Day 0" baseline purity. Any future aliquots must match this exact baseline before use in an assay. The appearance of a new, lower 

spot indicates N-oxide formation, signaling that the aliquot must be discarded.

PART 4: Visualizations

Workflow & Handling Diagram

HandlingWorkflow Start Receive Reagent (Solid Powder) Inspect Inspect Seal & Integrity Start->Inspect GloveBox Transfer to Inert Atmosphere Inspect->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store Prep Prepare Stock Solution (DMSO) Aliquot->Prep Validate Validate Purity (LC-MS / TLC) Prep->Validate

Workflow for receiving, aliquoting, and validating (8-Methoxyquinolin-2-yl)methanol.

Degradation Causality Diagram

DegradationCausality Compound (8-Methoxyquinolin-2-yl)methanol Oxidation Oxygen (O2) Exposure Compound->Oxidation Light UV/Visible Light Compound->Light Moisture Atmospheric Moisture Compound->Moisture NOxide Quinoline N-Oxide (Degradant) Oxidation->NOxide N-oxidation Aldehyde Aldehyde Derivative (Degradant) Oxidation->Aldehyde Alcohol oxidation Light->NOxide Photocatalysis Agglomeration Powder Agglomeration (Physical Instability) Moisture->Agglomeration Hygroscopy

Causal degradation pathways of (8-Methoxyquinolin-2-yl)methanol under environmental stress.

PART 5: References

  • General Chemical Handling & Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Sources

Minimizing off-target binding of quinoline-based fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorescent Probe Applications. As a Senior Application Scientist, I have designed this guide to help you navigate the photophysical complexities of quinoline-based fluorescent probes.

Quinoline is a privileged heterocyclic scaffold widely used in bio-imaging due to its tunable electronic properties and excellent photostability[1]. However, its inherent hydrophobicity and planar aromatic structure frequently lead to off-target binding—specifically, intercalation into nucleic acids, accumulation in lipid droplets, and non-specific binding to hydrophobic pockets of serum proteins (e.g., BSA/HSA)[2].

This guide moves beyond basic troubleshooting; it explains the causality behind these phenomena and provides self-validating protocols to ensure your experimental readouts are strictly target-dependent.

Part 1: The Mechanistic Roots of Off-Target Binding

To eliminate background noise, we must first understand the photophysics of false positives. Quinoline probes typically operate via mechanisms like Photo-induced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Twisted Intramolecular Charge Transfer (TICT)[3],[1].

When a quinoline derivative encounters an off-target lipophilic environment (like a lipid bilayer), the restricted space limits the molecule's non-radiative decay pathways. This triggers Restricted Intramolecular Motion (RIM) or Aggregation-Induced Emission (AIE), causing the probe to fluoresce brightly even in the absence of its true target[2].

Mechanism Probe Quinoline Probe (Hydrophobic Core) Target Specific Target (e.g., Zn2+, Tau) Probe->Target Targeting Moiety OffTarget Off-Target Sites (Lipids, Serum Proteins) Probe->OffTarget Lipophilicity TargetBind Specific Binding (PET Inhibition / CHEF) Target->TargetBind OffTargetBind Non-Specific Accumulation (Hydrophobic Interaction) OffTarget->OffTargetBind Signal Target Signal (High Contrast) TargetBind->Signal Noise Background Noise (False Positive) OffTargetBind->Noise

Mechanistic divergence: specific target activation vs. off-target background noise.

Part 2: Troubleshooting FAQs

Q1: I am observing high background fluorescence during live-cell imaging of intracellular metal ions (e.g., Zn²⁺). How do I differentiate my target signal from non-specific protein binding? Cause: Quinoline derivatives like 8-hydroxyquinoline (8HQ) are excellent metal chelators, but they are highly lipophilic. In protein-rich media (like FBS-supplemented media), the probes can bind to protein-associated zinc pools or get trapped in hydrophobic protein pockets, yielding a false "turn-on" signal[4]. Solution: You must optimize the probe's structural hydrophilicity and utilize a competitive washing strategy. Structurally, utilizing probes with optimized donor-acceptor (D-A) architectures can induce large Stokes shifts (>180 nm), which minimizes self-absorption and auto-fluorescence[1]. Experimentally, implement a "hydrophobic sink" wash step (e.g., washing with 1% BSA in PBS) to pull unbound or weakly bound lipophilic probes out of the cellular membrane before imaging.

Q2: My probe is designed to target specific protein aggregates (like Tau), but it is cross-reacting with homologous structures (like Aβ fibrils). How can I improve specificity? Cause: Tau and Aβ fibrils share similar β-sheet structural motifs. A standard planar quinoline probe will intercalate into both via π-π stacking. Solution: Transition to a probe engineered with a specific Donor-Acceptor (D-A) architecture that acts as an environment-sensitive molecular rotor. For example, probes like Q-tau 4 exhibit a strong intramolecular charge transfer that specifically restricts rotation only in the unique microenvironment of Tau aggregates, yielding a 3.5-fold selectivity over Aβ fibrils and a nanomolar binding affinity (Kd = 16.6 nM)[5].

Q3: How do I correct for uneven cellular uptake of the probe, which looks identical to localized target activation? Cause: Variations in membrane permeability cause quinoline probes to pool in specific organelles (like lysosomes), artificially inflating the fluorescence intensity in those regions regardless of target presence. Solution: Employ a ratiometric imaging approach. By utilizing a probe that undergoes a Protonation-Activable Resonance Charge Transfer (PARCT), the emission spectrum shifts upon target binding. You measure the ratio of two distinct emission wavelengths (e.g., F531 nm / F588 nm) rather than absolute intensity. This normalizes the signal against the local probe concentration, effectively canceling out uptake artifacts[6].

TroubleshootingWorkflow Start High Background Fluorescence Detected CheckWash Optimize Washing & Incubation Time Start->CheckWash IsResolved1 Background Reduced? CheckWash->IsResolved1 CheckConc Titrate Probe Concentration (nM range) IsResolved1->CheckConc No Success Optimal Signal-to-Noise Ratio Achieved IsResolved1->Success Yes IsResolved2 Background Reduced? CheckConc->IsResolved2 CheckStructure Structural Modification (e.g., D-A tuning) IsResolved2->CheckStructure No IsResolved2->Success Yes CheckStructure->Success

Workflow for resolving high background fluorescence in quinoline probe assays.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every imaging experiment must be a self-validating system. A true signal must survive competitive inhibition and align spatially with orthogonal markers.

Protocol 1: Self-Validating Co-localization and Competitive Inhibition Assay Causality: This workflow proves that the fluorescence is driven by specific receptor/target interaction rather than non-specific lipophilic accumulation.

  • Baseline Acquisition: Plate cells in a glass-bottom imaging dish. Image with vehicle only (e.g., 0.1% DMSO in media) to establish the cellular autofluorescence baseline.

  • Orthogonal Co-staining (Spatial Validation): Add a commercially validated, spectrally distinct organelle tracker (e.g., LysoTracker Deep Red) or a validated antibody (e.g., phosphorylated tau antibody[5]).

  • Competitive Blockade (Mechanistic Validation): In a parallel control well, pre-incubate the cells for 30 minutes with a high concentration (10x) of an unlabeled competitor. For example, if sensing MAO-A, pre-incubate with the known inhibitor harmine[1].

  • Probe Incubation: Add the quinoline probe (titrated to the lowest effective concentration, typically 100–500 nM) to all wells and incubate for the optimized duration (usually 15–30 minutes).

  • Hydrophobic Sink Wash: Wash the cells 3 times with PBS containing 1% BSA. Why? BSA acts as a hydrophobic sink, binding and stripping away lipophilic quinoline molecules trapped non-specifically in the outer lipid bilayer.

  • Imaging & Analysis: Image using confocal microscopy. A valid probe will show high Pearson's correlation coefficient (>0.8) with the orthogonal tracker, and the signal must be completely quenched in the competitive blockade well.

Protocol 2: Ratiometric Calibration for Concentration-Independent Sensing Causality: This proves that signal changes are due to the target (e.g., pH shifts) and not due to localized probe pooling[6].

  • Buffer Calibration: Prepare a series of standardized buffers with known target concentrations (e.g., pH ranging from 4.50 to 9.00).

  • Spectral Acquisition: Add a fixed concentration of the quinoline probe to each buffer. Excite the sample and measure the emission at the two distinct peak wavelengths (e.g.,

    
     = 531 nm, 
    
    
    
    = 588 nm).
  • Standard Curve Generation: Plot the fluorescence intensity ratio (

    
    ) against the known pH values to establish the linear dynamic range and pKa.
    
  • In Vivo Application: Apply the probe to live cells, acquire images at both emission channels, and use image math (dividing Channel 1 by Channel 2 pixel-by-pixel) to generate a pseudocolor map of the target distribution.

Part 4: Quantitative Data & Strategy Matrix

The following table summarizes the quantitative improvements achieved by specific structural and photophysical modifications to the quinoline scaffold.

Probe / ScaffoldTargetOff-Target IssueMitigation Strategy & CausalityQuantitative Improvement (S/B or LOD)Ref
Q-tau 4 Tau AggregatesAβ Fibril Cross-reactivityDonor-Acceptor (D-A) architecture acts as an environment-sensitive molecular rotor, restricting emission to specific aggregate pockets.3.5-fold selectivity over Aβ; Kd = 16.6 nM[5]
CMTP-1 MAO-A / ViscositySelf-absorption / AutofluorescenceIntegration of N-alkylated tetrahydropyridine restricts intramolecular rotation (TICT); induces large Stokes shift (186–242 nm).Near-zero background; enables high-throughput inhibitor screening[1]
DQPH Intracellular pHConcentration-dependent artifactsRatiometric sensing via Protonation-Activable Resonance Charge Transfer (PARCT).

ratio shifts dynamically from 0.30 to 1.36
[6]
3QnCN Aβ1–42Non-specific tissue bindingPush-pull structure utilizing Aggregation-Induced Emission (AIE) and Restricted Intramolecular Motion (RIM).High binding affinity (Energy = –11.9 kcal/mol)[2]
STQ-Me Zn²⁺ (Labile)Protein-bound zinc interferenceStructural optimization of 8-Hydroxyquinoline (8HQ) to enhance chelation in the presence of competing Ca²⁺/Mg²⁺.Distinct zinc-dependent fluorescence matching TSQ standards[4]

References

  • "Turn-On" Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. nih.gov.[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. researchgate.net.[Link]

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. acs.org.[Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. researchgate.net.[Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. nih.gov.[Link]

  • Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. sciety.org.[Link]

Sources

Validation & Comparative

Technical Validation Guide: (8-Methoxyquinolin-2-yl)methanol for Zinc Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation and comparative positioning of (8-Methoxyquinolin-2-yl)methanol (hereafter referred to as 8-MQM ) as a candidate fluorophore for quantitative zinc analysis.

Based on the structural properties of 8-substituted quinolines and recent literature regarding 8-methoxyquinoline-based ligands (e.g., the 8-MeOTQA series), this guide serves researchers assessing 8-MQM for use in measuring labile zinc pools (


), specifically where moderate affinity or specific solubility profiles are required.

Executive Summary & Mechanistic Profile

(8-Methoxyquinolin-2-yl)methanol represents a class of bidentate/tridentate quinoline-based ligands. Unlike the historic standard TSQ (which utilizes an 8-sulfonamide group) or 8-Hydroxyquinoline (which utilizes an 8-hydroxyl group), 8-MQM employs an 8-methoxy substituent and a 2-hydroxymethyl arm.

  • Primary Utility: Detection of labile

    
     pools via fluorescence enhancement.
    
  • Mechanism: Chelation-Enhanced Fluorescence (CHEF). The free ligand typically exhibits low fluorescence due to Photoinduced Electron Transfer (PET) from the quinoline nitrogen or methoxy lone pairs. Zinc coordination arrests this PET process, restoring radiative decay (fluorescence).

  • Structural Advantage: The 8-methoxy group is chemically stable and non-ionizable (unlike 8-OH), making the probe’s fluorescence less sensitive to pH fluctuations in the physiological range (pH 6–8) compared to 8-hydroxyquinoline derivatives.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the fluorescence activation mechanism and the validation logic.

Zn_Mechanism FreeProbe Free 8-MQM (Low Fluorescence) Complex Zn-MQM Complex (Chelation) FreeProbe->Complex + Zn2+ PET PET Process (Quenching) FreeProbe->PET Dominant State Zn Labile Zn2+ Zn->Complex Complex->PET Inhibits Signal Fluorescence Turn-On (λem ~490-510nm) Complex->Signal Radiative Decay

Figure 1: Mechanism of Action. Zinc binding to the quinoline nitrogen and 2-hydroxymethyl oxygen inhibits the PET quenching pathway, triggering fluorescence.

Validation Protocol: Self-Validating Systems

To establish 8-MQM as a reliable quantitative tool, you must perform the following validation experiments. These protocols are designed to ensure the signal is strictly zinc-dependent.

Experiment A: Determination of Dissociation Constant ( )

Objective: Quantify the binding affinity to define the dynamic range. Rationale: 8-MQM is likely a lower-affinity probe (μM range) compared to hexadentate ligands (nM range), making it suitable for high-concentration pools (e.g., synaptic vesicles) rather than cytosolic trace zinc.

Protocol:

  • Buffer Prep: Prepare 50 mM HEPES (pH 7.4), 100 mM KCl. Eliminate trace metals using Chelex-100 resin.

  • Probe Loading: Add 8-MQM to a final concentration of 1 μM.

  • Zinc Buffering: Use an EGTA/Zn buffering system to clamp free

    
     at precise levels (0 nM to 10 μM).
    
    • Calculation: Use the MaxChelator software to calculate required

      
       and EGTA ratios based on pH and temperature.
      
  • Measurement: Record emission spectra (Ex: ~360 nm, Em: 450–550 nm) for each point.

  • Analysis: Fit data to the Hill equation:

    
    
    
Experiment B: Selectivity Screening (Interference Check)

Objective: Confirm signal is specific to


 and not mimicked by physiological cations.
Critical Step:  The "Reversibility Check" is the pillar of trustworthiness.

Protocol:

  • Measure baseline fluorescence of 8-MQM (10 μM).

  • Add physiological cations individually:

    
     (1 mM), 
    
    
    
    (1 mM),
    
    
    (50 μM),
    
    
    (50 μM).
  • Add

    
     (50 μM) to all samples.
    
  • Reversibility Check: Add TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) at 100 μM.

    • Pass Criteria: Fluorescence must return to baseline. If fluorescence persists, the probe has bound irreversibly or reacted with another metal.

Comparative Analysis: 8-MQM vs. Market Standards

The following table contrasts 8-MQM with established zinc probes. Use this to justify your selection in grant applications or method sections.

Feature(8-Methoxyquinolin-2-yl)methanol (8-MQM)TSQ (Standard Histology)Zinquin Ethyl EsterFluoZin-3
Core Structure Quinoline-2-methanolQuinoline-8-sulfonamideQuinoline-8-sulfonamideFluorescein-based
Binding Affinity (

)
Moderate (Est. 1–50 μM) High (nM range, ternary complexes)High (nM range)High (15 nM)
Binding Stoichiometry Likely 2:1 or 3:1 (L:M)2:1 (forms Zn(TSQ)2)1:1 or 2:11:1
Solubility Moderate (Alcohol group aids polarity)Poor (Requires DMSO/Ethanol)Good (Ester cleaved intracellularly)High (Water soluble)
pH Sensitivity Low (Methoxy is non-ionizable) ModerateModerateLow
Primary Artifact Lower quantum yield than TQA derivativesForms ternary complexes with proteinsUV excitation toxicityNone (Visible excitation)
Best Application High-concentration Zn pools; Precursor validation Histological staining of "total" reactive ZnLive cell imagingCytosolic trace Zn quantification

Data Interpretation:

  • Choose 8-MQM if: You are synthesizing higher-order ligands (like 8-MeOTQA) or need a probe that does not deprotonate (unlike 8-HQ) to avoid pH artifacts in acidic organelles.

  • Choose TSQ/Zinquin if: You need established historical benchmarks for histological tissue sections.

Experimental Workflow Diagram

This workflow ensures reproducible data generation when validating 8-MQM.

Validation_Workflow Prep 1. Stock Preparation Dissolve 8-MQM in DMSO (Avoid hydrolysis) Spectral 2. Spectral Scan Ex: 300-400nm | Em: 400-600nm Determine λmax Prep->Spectral Titration 3. Zn Titration (Kd) Buffer: HEPES + EGTA/Zn Range: 0 - 100 μM Spectral->Titration Selectivity 4. Selectivity Screen Test: Ca, Mg, Fe, Cu, Mn Must show >10x selectivity Titration->Selectivity Reversibility 5. TPEN Challenge Add 50μM TPEN Signal must quench >90% Selectivity->Reversibility

Figure 2: Step-by-step validation workflow for characterizing 8-MQM fluorescence properties.

References

  • Mikata, Y. et al. (2011). "Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis." Dalton Transactions.

    • Context: Validates the 8-methoxy-2-quinolylmethyl moiety as a high-performance fluorophore when incorporated into a tripodal ligand.[1][2]

  • Frederickson, C. J. et al. (1987). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology.

    • Context: Establishes TSQ as the historical reference for quinoline-based zinc sensing.
  • Zalewski, P. D. et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe." Biochemical Journal.

    • Context: Defines the performance benchmarks (Kd, selectivity) for quinoline-sulfonamide probes (Zinquin)
  • Gee, K. R. et al. (2002). "Detection and imaging of zinc secretion from pancreatic beta-cells using a new fluorescent zinc indicator." Journal of the American Chemical Society.

    • Context: Introduces FluoZin-3 and high-affinity standards for comparison.

Sources

Comparative Study of the Antimicrobial Efficacy of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has severely compromised the clinical utility of conventional antibiotics[1]. In the pursuit of novel therapeutic scaffolds, quinoline derivatives have distinguished themselves due to their highly tunable heterocyclic core, which confers a broad spectrum of potent antibacterial and antifungal activities[2].

This guide provides a rigorous comparative analysis of the antimicrobial efficacy of various quinoline derivatives, detailing their mechanisms of action, quantitative performance metrics, and the standardized experimental protocols required to validate their potency.

Mechanistic Foundations: Disruption of Microbial Pathways

To rationally design and evaluate quinoline derivatives, one must first understand the causality behind their antimicrobial effects. Historically, fluoroquinolones (such as ciprofloxacin) have exerted their bactericidal activity by targeting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV[3]. By binding to the enzyme-DNA cleavage complex, these compounds prevent DNA religation, leading to fatal double-strand breaks[3].

However, next-generation quinoline derivatives have been engineered to bypass traditional resistance mechanisms by engaging novel, dual-target pathways. For example, specific quinolone-coupled hybrids have demonstrated the ability to disrupt the LptA-LptC protein interaction in Gram-negative bacteria[4]. This disruption halts the transport of lipopolysaccharides (LPS) to the outer membrane, compromising cell wall integrity and inducing rapid cell death[4]. In fungal pathogens, quinoline derivatives primarily function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and subsequent cell lysis[2].

MOA cluster_GramPos Gram-Positive & Gram-Negative Targets cluster_GramNeg Emerging Gram-Negative Targets Q Quinoline Derivatives Gyrase DNA Gyrase (Topoisomerase II) Q->Gyrase Binds enzyme-DNA complex TopoIV Topoisomerase IV Q->TopoIV Binds enzyme-DNA complex LptA LptA Protein Q->LptA Targets transport protein DNA Inhibition of DNA Replication Gyrase->DNA TopoIV->DNA Death Bacterial Cell Death DNA->Death LPS Block LptA-LptC Interaction (LPS Transport) LptA->LPS LPS->Death

Fig 1. Dual-target antimicrobial mechanisms of novel quinoline derivatives.

Quantitative Comparative Efficacy

The standard metric for quantifying antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[5]. The tables below synthesize recent experimental data comparing novel quinoline derivatives against standard-of-care antibiotics.

Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)
Compound ClassSpecific DerivativeMRSAVREE. coliP. aeruginosaReference
Quinoline-2-one Compound 6c0.750.75>64>64[1]
Quinolone-hybrid Compound 5d0.1250.258.04.0[4]
Fluoroquinolone Ciprofloxacin (Standard)0.0180.50.0150.25[1][2]
Lipopeptide Daptomycin (Standard)0.50.5N/AN/A[1]

Insight: Quinoline-2-one derivatives (e.g., Compound 6c) exhibit exceptional selectivity and potency against Gram-positive MDR strains, rivaling the clinical standard Daptomycin[1]. Conversely, quinolone-hybrids (e.g., Compound 5d) demonstrate a broader spectrum of activity, effectively neutralizing both Gram-positive and Gram-negative pathogens through their dual-target mechanisms[4].

Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)
Compound ClassSpecific DerivativeC. neoformansC. albicansA. nigerReference
Hydroxyimidazolium hybrid Hybrid 7c15.662.5>250[6]
Hydroxyimidazolium hybrid Hybrid 7d15.662.5>250[6]
Triazole-quinoline hybrid Compound 14N/A12.512.5[7]

Insight: The hybridization of quinoline with hydroxyimidazolium or triazole rings significantly enhances antifungal activity, particularly against opportunistic yeasts like Cryptococcus neoformans and Candida albicans[6][7].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of quinoline derivatives must rely on self-validating assay systems. Below are the detailed, step-by-step methodologies for the primary workflows used to generate the comparative data above.

Broth Microdilution Assay for MIC Determination

Causality & Design Rationale: This assay relies on Mueller-Hinton Broth (MHB) because it is strictly standardized for cation concentrations (Ca²⁺, Mg²⁺). Divalent cations can chelate certain antimicrobial agents (like fluoroquinolones), artificially inflating the MIC[5]. Furthermore, standardizing the bacterial inoculum to a 0.5 McFarland standard prevents the "inoculum effect," a phenomenon where an artificially high bacterial density overwhelms the drug, leading to false resistance readouts[8].

Protocol:

  • Compound Preparation: Dissolve the synthesized quinoline derivative in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. Critical Step: Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v) to prevent solvent-induced microbial toxicity[5].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution using MHB to achieve a concentration gradient (e.g., 64 µg/mL down to 0.06 µg/mL)[8].

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final well concentration of 5 × 10⁵ CFU/mL[8].

  • Self-Validating Controls:

    • Positive Control: Broth + Bacteria (Validates bacterial viability and optimal growth conditions)[8].

    • Negative Control: Broth only (Validates medium sterility)[8].

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours[8].

  • Data Interpretation: Visually inspect the wells for turbidity (or use a spectrophotometer at OD₆₀₀). The MIC is recorded as the lowest concentration well exhibiting zero visible bacterial growth[8].

Workflow Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (MH Broth) Prep->Dilution Inoculum 3. Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Incubation 4. Incubation (37°C, 18-24h) Inoculum->Incubation Read 5. Turbidity Read (Visual/OD600) Incubation->Read MIC 6. MIC Determination (No visible growth) Read->MIC

Fig 2. Standardized broth microdilution workflow for MIC determination.

Biofilm Inhibition Assay

Causality & Design Rationale: Pathogens like MRSA form robust biofilms that are highly recalcitrant to standard MIC concentrations. Testing compounds at sub-MIC levels (e.g., 0.5 MIC, 0.25 MIC) is crucial. It ensures that any observed reduction in biofilm mass is due to specific anti-biofilm mechanisms (such as interference with exopolysaccharide matrix secretion) rather than simply killing the planktonic cells before they have the opportunity to attach[1].

Protocol:

  • Inoculation: Seed a 96-well plate with the bacterial suspension in a biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with 1% glucose).

  • Treatment: Add the quinoline derivative at sub-MIC concentrations (0.5 MIC, 0.25 MIC, 0.12 MIC)[1].

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing & Staining: Carefully discard the planktonic cells and wash the wells with Phosphate-Buffered Saline (PBS). Stain the adherent biofilm mass with 0.1% Crystal Violet for 15 minutes.

  • Quantification: Solubilize the bound dye with 33% acetic acid and measure the absorbance at 590 nm. Calculate the percentage of biofilm inhibition relative to the untreated positive control. Note: Compound 6c demonstrated up to 79% biofilm reduction at 0.5 MIC against MRSA, vastly outperforming vancomycin[1].

Conclusion

The comparative data underscores the immense potential of quinoline derivatives in the modern antimicrobial pipeline. Through strategic structural modifications—such as the introduction of halogen atoms to increase lipophilicity and cell wall penetration[1], or hybridization with triazole rings to enhance DNA intercalation[7]—researchers can fine-tune these scaffolds to combat specific MDR phenotypes. Adherence to rigorous, self-validating experimental protocols remains paramount to accurately mapping the structure-activity relationships (SAR) of these promising therapeutic agents.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH URL: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC - NIH URL: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - ACS Omega URL: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC - NIH URL: [Link]

  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC - NIH URL: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - RepHip UNR URL: [Link]

Sources

Assessing the photostability of (8-Methoxyquinolin-2-yl)methanol versus other fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of (8-Methoxyquinolin-2-yl)methanol (often abbreviated as 8-MQ-MeOH or related to 8-HQ derivatives), specifically focusing on its photostability profile compared to standard fluorophores.

This analysis addresses the compound's "dual personality": its role as a Chelation-Enhanced Fluorescence (CHEF) sensor (e.g., for Zinc) and its potential reactivity as a Photolabile Protecting Group (PPG) scaffold.

Executive Summary: The "Stability vs. Reactivity" Paradox

For researchers utilizing (8-Methoxyquinolin-2-yl)methanol , "photostability" is not a single metric but a wavelength-dependent variable. Unlike standard fluorophores (e.g., Fluorescein, Rhodamine) where instability manifests as oxidative bleaching, 8-methoxyquinoline derivatives exhibit a unique photochemical profile:

  • In the Visible Spectrum (>400 nm): When bound to metal ions (e.g., Zn²⁺), the complex is highly photostable , often outperforming Fluorescein and approaching the stability of Coumarin dyes.

  • In the UV Spectrum (<360 nm): The free alcohol or its ester derivatives can act as photolabile cages , undergoing bond cleavage rather than simple bleaching.

Recommendation: If using as a fluorescent label, restrict excitation to >400 nm (often via two-photon excitation) to maximize stability. If using as a caging group, UV sensitivity is a feature, not a bug.

Technical Specifications & Comparative Data

The following table contrasts the photophysical properties of (8-Methoxyquinolin-2-yl)methanol (in its active Zn-bound state) against common alternatives.

Table 1: Photophysical & Stability Comparison
Feature(8-Methoxyquinolin-2-yl)methanol (Zn²⁺ Bound)Coumarin 153 (Laser Dye Standard)Fluorescein (FITC) (Biological Standard)BODIPY FL (High-Stability Standard)
Core Structure Quinoline (Heterocycle)BenzopyroneXantheneBoron-Dipyrromethene
Excitation Max ~360–380 nm (1P) / 720 nm (2P)420 nm490 nm503 nm
Emission Max ~490–510 nm (Green)530 nm525 nm512 nm
Quantum Yield (

)
0.1 – 0.51 (High dependency on solvent/metal)0.55 – 0.900.92 (pH > 8)0.97
Photostability (

)
Moderate to High (Stable in Visible)High (Excellent)Low (Bleaches quickly)Very High
Bleaching Mechanism Photolysis/Cleavage (UV) or Oxidation (Vis)Oxidative Ring OpeningRadical OxidationThermal Degradation
Stokes Shift Large (~100–130 nm)Large (~110 nm)Small (~25 nm)Small (~10 nm)
Key Application Zn²⁺ Sensing, Two-Photon ImagingLaser Dye, Blue/Green LabelpH Sensing, General LabelLipophilic Labeling

Note on Quantum Yield: The free (8-Methoxyquinolin-2-yl)methanol is often weakly fluorescent (


) due to Photoinduced Electron Transfer (PeT) from the nitrogen lone pair. Binding Zn²⁺ blocks this PeT, triggering a "Turn-On" response (

increases to ~0.50).

Mechanistic Insight: Why "Photostability" Differs

To understand the stability data, one must understand the degradation pathways.

The Quinoline "Switch" Mechanism

Standard fluorophores like Fluorescein degrade via Reactive Oxygen Species (ROS) generation. The excited fluorophore (


) transfers energy to molecular oxygen (

), creating singlet oxygen (

), which then attacks the fluorophore structure.

(8-Methoxyquinolin-2-yl)methanol has an alternative pathway:

  • PeT Quenching (Free State): The lone pair on the quinoline nitrogen quenches fluorescence. This non-radiative decay protects the molecule from photobleaching but renders it dark.

  • Chelation (Bound State): Zn²⁺ binding prevents PeT, restoring fluorescence. The rigidified structure is robust against oxidation but becomes susceptible to C–O bond photocleavage if excited with high-energy UV photons (<350 nm), a property shared with Bhc (Bromo-hydroxycoumarin) caging groups.

DOT Diagram: Photochemical Pathways

The following diagram illustrates the bifurcation between Fluorescence (desired) and Degradation (Bleaching/Photolysis).

Photochemistry Ground Ground State (S0) (8-MQ-MeOH) Excited Excited State (S1) High Energy Ground->Excited Excitation (UV or 2-Photon) Fluorescence Fluorescence Emission (λ ~500nm) Excited->Fluorescence Zn2+ Bound (Stable) PeT PeT Quenching (Non-Radiative Decay) Excited->PeT Free Ligand (Dark) Bleaching Oxidative Bleaching (ROS Attack) Excited->Bleaching High O2 / Visible Photolysis Photolysis/Uncaging (C-O Bond Cleavage) Excited->Photolysis UV (<360nm)

Caption: Photochemical fate of 8-Methoxyquinoline. Zn²⁺ binding promotes fluorescence (Green), while UV exposure risks photolysis (Red).

Experimental Protocol: Assessing Photostability

Do not rely on literature values alone. Photostability is system-dependent (solvent, pH, intensity). Use this self-validating protocol to benchmark (8-Methoxyquinolin-2-yl)methanol against a standard (e.g., Coumarin 153).

Materials
  • Test Sample: (8-Methoxyquinolin-2-yl)methanol (10 µM) + ZnCl₂ (20 µM) in HEPES buffer (pH 7.2).

  • Reference Standard: Coumarin 153 (10 µM) in Ethanol (match absorbance at excitation

    
     if possible).
    
  • Light Source: Xenon arc lamp or LED array (405 nm for stability, 365 nm for photolysis check).

  • Detector: Fluorometer or UV-Vis Spectrophotometer.[1]

Step-by-Step Workflow
  • Absorbance Matching: Dilute both the Test Sample and Reference Standard so their Optical Density (OD) at the excitation wavelength (e.g., 380 nm or 405 nm) is identical (target OD ~0.1) to avoid inner-filter effects.[1]

    • Validation Check: If OD > 0.1, linear correlation between concentration and fluorescence breaks down.

  • Irradiation Setup: Place samples in a quartz cuvette (1 cm path length). Position the light source at a fixed distance (e.g., 10 cm). Ensure constant stirring to prevent localized depletion.

  • Time-Course Measurement: Irradiate samples continuously. Every

    
     minutes (e.g., 0, 1, 5, 10, 20, 30, 60 min), close the shutter and measure the Fluorescence Emission Spectrum .
    
    • Metric: Record the intensity at

      
       (emission peak).
      
  • Data Analysis (Calculation): Plot

    
     (Relative Intensity) vs. Time (
    
    
    
    ). Fit the data to a first-order exponential decay model:
    
    
    Calculate the half-life (
    
    
    ):
    
    
DOT Diagram: Experimental Rig

Experiment cluster_conditions Critical Controls Source Light Source (LED/Xenon) Filter Bandpass Filter (Select Ex λ) Source->Filter Sample Sample Cuvette (Stirred) Filter->Sample Detector Detector (PMT/CCD) Sample->Detector Data Decay Curve (I vs t) Detector->Data Control1 Dark Control (Thermal Stability) Control2 Ref Standard (Coumarin)

Caption: Standardized photobleaching assay workflow ensuring comparative validity.

Critical Analysis of Results

Versus Coumarins

Coumarins (e.g., Coumarin 153, 120) are structurally rigid and lack the specific photolabile C-O bond cleavage pathway of 8-methoxyquinoline derivatives.

  • Outcome: Coumarins are generally more photostable under UV excitation. However, under visible light (405 nm+), the Zn-bound 8-MQ complex shows comparable stability, making it a viable alternative for biological imaging where UV toxicity is a concern.

Versus Fluorescein

Fluorescein is notorious for rapid photobleaching (high quantum yield of singlet oxygen generation).

  • Outcome: (8-Methoxyquinolin-2-yl)methanol (Zn-bound) is significantly more photostable than Fluorescein. It does not bleach as rapidly, allowing for longer time-lapse imaging, provided the excitation power is regulated.

Two-Photon Advantage

A major advantage of 8-methoxyquinoline derivatives is their large Two-Photon Absorption (TPA) cross-section (often >70 GM).

  • Implication: You can excite these fluorophores with infrared light (~720–880 nm). This avoids the UV-photolysis pathway entirely, drastically increasing the effective photostability and tissue penetration depth compared to standard UV-excited fluorophores.

References

  • Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe. Dalton Transactions. [Link]

  • A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy. Chemistry – A European Journal. [Link][2]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. Organic Letters. [Link]

Sources

In Vitro vs. In Vivo Performance of Quinoline-Based Sensors: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate fluorescent probes for their translational reliability from the cuvette to the living organism. Quinoline-based fluorescent small molecules have emerged as indispensable tools in chemical biology, particularly for tracking mobile metal ions (such as Zn²⁺, Cd²⁺, and Cu²⁺) and monitoring intracellular pH [1]. Their small, noninvasive size, high sensitivity, and rapid response times make them highly attractive.

However, a sensor that performs flawlessly in a controlled in vitro buffer often faces severe photophysical and biological hurdles in vivo. This guide provides an objective, data-grounded comparison of quinoline-based sensors, contrasting their in vitro thermodynamics with their in vivo dynamics, and benchmarks them against alternative scaffolds like BODIPY and Rhodamine.

Mechanistic Foundation: How Quinoline Sensors Work

To understand the performance disparities between in vitro and in vivo environments, we must first understand the causality behind the sensor's signal. Quinoline sensors predominantly operate via a Photoinduced Electron Transfer (PET) mechanism coupled with Chelation-Enhanced Fluorescence (CHEF) [2].

In the unbound (apo) state, the lone pair of electrons on the quinoline nitrogen atom transfers to the excited fluorophore, quenching the fluorescence. When a target analyte (e.g., a zinc ion) coordinates with the nitrogen, the lone pair is sequestered. This inhibits the PET process, triggering a massive "turn-on" fluorescent response.

G A Quinoline Probe (Apo State) C PET Process (Fluorescence OFF) A->C Excitation (No Target) D Holo-Complex (Chelated State) A->D + Analyte Binding B Target Analyte (e.g., Zn2+) B->D E CHEF Effect (Fluorescence ON) D->E PET Inhibited

Fig 1: PET and CHEF mechanisms governing quinoline sensor activation.

In Vitro vs. In Vivo Performance Analysis

In Vitro Performance: High Precision and Thermodynamic Stability

In controlled aqueous solutions, quinoline-based sensors exhibit exceptional analytical metrics.

  • Sensitivity: They frequently achieve Limits of Detection (LOD) in the picomolar (pM) to nanomolar (nM) range. For example, the two-photon probe QZn demonstrates an LOD of 15.1 pM for Zn²⁺ in vitro [3].

  • Signal-to-Noise: Because the apo-state is highly quenched, the addition of the analyte can result in up to a 100-fold fluorescence enhancement.

  • Stoichiometry: In vitro titrations allow for precise determination of binding affinities (

    
    ). However, quinoline sensors (like the 8-substituted family) can complicate analysis by forming a mixture of 1:1 and 2:1 (ligand:metal) complexes depending on concentration gradients [4].
    
In Vivo Performance: Biological Complexity and The "UV Problem"

Transitioning to live cells or tissue introduces variables that challenge the sensor's integrity:

  • The UV Excitation Hurdle: Traditional quinoline sensors (e.g., TSQ, Zinquin) require ultraviolet (UV) excitation (~340–380 nm) [4]. In vivo, UV light causes severe phototoxicity, poor tissue penetration, and triggers cellular autofluorescence (from NADH and flavins), drastically reducing the signal-to-noise ratio.

  • The Two-Photon (2P) Solution: To bypass the UV problem, modern quinoline sensors are engineered with extended conjugation to allow Two-Photon excitation. Probes like APQ (for Cd²⁺) and QZn (for Zn²⁺) can be excited at 710–820 nm using femtosecond pulsed lasers, enabling deep-tissue imaging with zero UV phototoxicity [3, 5].

  • Competitive Binding: The cytosol is rich in metallothioneins and competing metal ions. A sensor must possess a finely tuned

    
    —strong enough to outcompete loose cellular buffers, but not so strong that it strips essential metals from metalloproteins [4].
    

Comparative Analysis: Quinoline vs. Alternatives

When designing an assay, researchers must choose the right fluorophore scaffold. Below is an objective comparison of Quinoline against Rhodamine and BODIPY scaffolds.

Feature / MetricQuinoline-Based SensorsRhodamine-Based SensorsBODIPY-Based Sensors
Primary Mechanism PET / CHEFSpirolactam Ring-OpeningPET / ICT (Intramolecular Charge Transfer)
Excitation Range UV to Near-UV (2P adaptable to NIR)Visible (500–600 nm)Visible (450–650 nm)
Stokes Shift Large (Often >100 nm)Small (~20–30 nm)Very Small (~10–15 nm)
Aqueous Solubility Moderate to GoodExcellentPoor (Highly lipophilic)
In Vivo Photostability ModerateGoodExcellent
Best Application Mobile Zn²⁺, Cd²⁺, pH, 2P deep-tissue imagingCu²⁺, Fe³⁺, lysosomal tracking, colorimetric assaysMembrane dynamics, highly lipophilic environments

Self-Validating Experimental Protocols

To ensure scientific integrity, a sensor's signal must be proven specific and reversible. Below are the standard, self-validating protocols for evaluating a quinoline sensor.

Protocol A: In Vitro Fluorometric Titration (Determination of )

Causality Note: We use HEPES buffer rather than PBS, as the phosphate in PBS can precipitate heavy metals, artificially skewing the sensor's binding kinetics.

  • Stock Preparation: Dissolve the quinoline sensor in anhydrous DMSO to a 1 mM stock. Dilute to a working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4, 0.1 M KNO₃).

  • Baseline Acquisition: Record the fluorescence emission spectrum of the apo-sensor (e.g.,

    
     = 360 nm).
    
  • Titration: Incrementally add the target analyte (e.g., ZnSO₄) from 0 to 5 equivalents. Record the spectrum after a 2-minute equilibration per addition.

  • Reversibility Check (Crucial): Add 1.5 equivalents of a strong chelator (e.g., EDTA or TPEN). The fluorescence must return to baseline, proving the signal is coordination-dependent, not a permanent chemical degradation.

  • Data Analysis: Plot the fluorescence intensity at

    
     against analyte concentration using a Benesi-Hildebrand plot to calculate the 
    
    
    
    .
Protocol B: In Vivo Live-Cell Imaging (Two-Photon Microscopy)

Causality Note: We utilize a cell-permeable specific chelator (TPEN) at the end of the assay to prove that the intracellular fluorescent puncta are genuinely metal-bound sensors and not non-specific lipid aggregation.

  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C / 5% CO₂ for 24 hours.

  • Sensor Incubation: Wash cells with DPBS. Incubate with 5 µM of the quinoline sensor (e.g., QZn) in serum-free media for 30 minutes.

  • Washing: Wash cells 3x with DPBS to remove extracellular background fluorescence.

  • 2P Imaging: Excite the cells using a Ti:Sapphire pulsed laser tuned to 820 nm. Collect emission using a 450–550 nm bandpass filter.

  • In Situ Validation: Introduce 50 µM of TPEN (a highly specific intracellular Zn²⁺ chelator) to the dish. Image continuously for 10 minutes. A rapid decrease in fluorescence confirms the sensor was actively reporting mobile intracellular zinc.

Workflow S1 1. Probe Preparation (DMSO Stock -> HEPES) S2 2. In Vitro Titration (Determine Kd & LOD) S1->S2 Baseline established S3 3. Cytotoxicity Assay (MTT/CCK-8 > 90% Viability) S2->S3 Proceed if LOD is sufficient S4 4. Live-Cell Incubation (30 min, Serum-Free) S3->S4 Proceed if non-toxic S5 5. 2P Confocal Imaging (Deep Tissue / Low Autofluorescence) S4->S5 Wash out excess probe S6 6. Chelator Validation (Add TPEN to quench signal) S5->S6 Prove signal specificity

Fig 2: End-to-end workflow for validating quinoline sensors from in vitro to in vivo.

Conclusion

Quinoline-based sensors remain a cornerstone of chemical biology, particularly for zinc and pH sensing. While their in vitro performance is characterized by extreme sensitivity and high turn-on ratios, their in vivo application requires careful structural tuning. The evolution from simple UV-excitable quinolines to sophisticated Two-Photon (2P) excitable derivatives has bridged the gap between the cuvette and the living organism, allowing researchers to track dynamic biological processes in real-time without the confounding artifacts of phototoxicity.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging National Institutes of Health (NIH) / PMC[Link]

  • A novel quinoline-based two-photon fluorescent probe for detecting Cd2+ in vitro and in vivo Dalton Transactions / SciSpace[Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions Analytical Chemistry (ACS Publications)[Link]

  • Biochemistry of Mobile Zinc and Nitric Oxide Revealed by Fluorescent Sensors National Institutes of Health (NIH) / PMC[Link]

  • An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging Sensors and Actuators B: Chemical / ResearchGate[Link]

The Gold Standard Framework for Validating Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crisis of False Positives

In cellular imaging, a fluorescent signal is only as reliable as the controls that validate it. The field is currently saturated with "turn-on" probes and novel dyes, yet a significant portion of published imaging data suffers from artifacts—non-specific binding, lysosomotropism, and environmental sensitivity (pH/viscosity).

This guide does not merely list steps; it establishes a comparative framework between "Standard Validation" (often insufficient) and "Rigorous Validation" (the required standard for high-impact reproducibility). We treat the Validated Experimental Design as the "product" and compare it against inferior alternatives.

Comparative Analysis: Validation Tiers

To objectively evaluate the performance of a fluorescent probe, one must compare the rigor of the validation method used. The table below contrasts the "Gold Standard" approach against common, less robust alternatives.

Table 1: Comparison of Validation Methodologies
FeatureAlternative: Standard Validation Product: Gold Standard Validation Scientific Implication
Specificity Control Pharmacological Inhibition (e.g., adding an inhibitor).Genetic Knockout/Knockdown (CRISPR/siRNA). Inhibitors often have off-target effects. Only genetic removal of the target proves the signal is target-dependent.
Localization Literature comparison or visual estimation.Quantitative Co-localization (Pearson’s/Manders’ Coefficients). Visual overlap is subjective. Quantitative metrics distinguish true colocalization from random proximity.
Negative Control Unstained cells only.Probe + Scramble siRNA / Probe + Solvent Vehicle. Unstained cells do not account for the probe's intrinsic background or non-specific accumulation.
Artifact Check None.Lysosomotropic & Environmental Controls. Many dyes get trapped in acidic lysosomes (false positive). Controls like Bafilomycin A1 are mandatory.
Data Output Representative images.Single-Cell Quantitative Analysis (n > 30 cells). Representative images are often cherry-picked. Population analysis reveals true biological variance.

Core Directive: The Validation Workflow

The following decision matrix outlines the logical flow required to validate a new fluorescent probe. This system ensures that any signal observed is authentic and biological.

Diagram 1: The Probe Validation Decision Matrix

ValidationWorkflow Start New Fluorescent Probe Spectra 1. In Vitro Spectral Check (Abs/Em, Quantum Yield) Start->Spectra CellFree 2. Cell-Free Selectivity (Analogs, Metal Ions, pH) Spectra->CellFree LiveCell 3. Live Cell Imaging CellFree->LiveCell SignalCheck Is there Signal? LiveCell->SignalCheck Specificity 4. Specificity Validation SignalCheck->Specificity Yes Fail REJECT / OPTIMIZE SignalCheck->Fail No (Low SNR) Genetic Genetic KO/KD (Signal should disappear) Specificity->Genetic Chem Chemical Inhibition (Signal should decrease) Specificity->Chem Artifacts 5. Artifact Exclusion Genetic->Artifacts Confirmed Genetic->Fail Signal Persists Chem->Artifacts Confirmed Lyso Lysosomal Washout? (Use Bafilomycin A1) Artifacts->Lyso Photo Photostability Check (Time-lapse) Artifacts->Photo Valid VALIDATED PROBE Lyso->Valid Not Lysosomotropic Lyso->Fail Trapped in Lysosomes Photo->Valid Stable

Caption: Logical workflow for validating fluorescent probes, prioritizing genetic specificity and artifact exclusion.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems . If the internal controls fail, the entire experiment is invalid.

Protocol A: The "Gold Standard" Specificity Test (Genetic vs. Pharmacological)

Objective: To distinguish true target binding from non-specific staining.

  • Preparation:

    • Condition 1 (Wild Type): Cells expressing the target protein/analyte.

    • Condition 2 (Negative Control - Genetic): CRISPR-Cas9 knockout or siRNA knockdown cells (target absent).

    • Condition 3 (Negative Control - Chemical): WT cells pre-treated with a high-affinity, non-fluorescent inhibitor (saturates the binding site).

  • Staining:

    • Incubate all conditions with the fluorescent probe (e.g., 100 nM - 1 µM) for the optimized time (typically 30-60 min).

    • Critical Step: Maintain identical temperature and CO2 conditions.

  • Acquisition:

    • Set exposure time using Condition 1 (WT) to avoid saturation.

    • Do not change acquisition settings for Conditions 2 and 3.

  • Analysis:

    • Quantify Mean Fluorescence Intensity (MFI) per cell (n > 30).

    • Success Criteria: Condition 2 and 3 must show >80% reduction in signal compared to Condition 1. If Condition 2 (Genetic KO) retains signal, the probe is non-specific.

Protocol B: Excluding Lysosomotropism (The "False Positive" Trap)

Context: Many small molecule probes are weakly basic amines. They can become protonated in acidic lysosomes, getting trapped and fluorescing brightly regardless of their target. This is the most common artifact in live-cell imaging.

  • Labeling: Stain cells with the probe of interest.[1]

  • Counter-stain: Co-stain with a known lysosomal marker (e.g., LysoTracker Deep Red) only if spectral separation is perfect.

  • Perturbation (The Validator):

    • Treat stained cells with Bafilomycin A1 (100 nM) or NH4Cl (10 mM) for 30 minutes.

    • Mechanism: These agents neutralize lysosomal pH.

  • Readout:

    • If the probe signal disappears or becomes diffuse upon neutralization, the original signal was an artifact (lysosomal trapping).

    • If the probe signal remains localized , it is likely binding the specific target.

Quantitative Visualization: Co-localization

Visual overlap (yellow pixels) is insufficient for publication. You must quantify the spatial relationship between your probe and a reference marker (e.g., GFP-tagged protein).

Diagram 2: Interpreting Co-localization Data

ColocalizationLogic Input Dual Channel Image (Probe + Ref Marker) Pearson Pearson's Coefficient (PCC) (Measures Pattern Correlation) Input->Pearson Manders Manders' Coefficients (M1/M2) (Measures Overlap Fraction) Input->Manders PCC_High PCC > 0.7 Strong Correlation Pearson->PCC_High PCC_Low PCC < 0.4 No Correlation Pearson->PCC_Low M1_High M1 > 0.9 Probe is mostly in Target Manders->M1_High M1_Low M1 < 0.5 Probe is non-specific Manders->M1_Low

Caption: Decision tree for selecting and interpreting quantitative co-localization metrics.

Table 2: Interpreting Quantitative Metrics
MetricRangeInterpretationBest Use Case
Pearson's (PCC) -1 to +1+1 = Perfect linear correlation; 0 = Random.Measuring if probe intensity varies in sync with the marker.
Manders' (M1) 0 to 1Fraction of Probe overlapping with Marker.Determining "how much" of the probe is in the correct organelle.
Manders' (M2) 0 to 1Fraction of Marker overlapping with Probe.Determining if the probe covers the entire organelle structure.

References

  • Nature Methods. "Points of significance: Imaging and visualization." Nature Methods, 2013.[2]

  • Lavis, L. D. "Teaching old dyes new tricks: biological probes built from fluoresceins and rhodamines." Annual Review of Biochemistry, 2017.

  • Schnell, U., et al. "Immunolabeling artifacts and the need for live-cell imaging." Nature Methods, 2012.

  • Bolte, S., & Cordelières, F. P. "A guided tour into subcellular colocalization analysis in light microscopy." Journal of Microscopy, 2006.

  • Thorn, K. "A quick guide to light microscopy in cell biology." Molecular Biology of the Cell, 2016.

Sources

Structure-Activity Relationship of Substituted Quinoline Derivatives in Cancer Research: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in oncology drug discovery. Its planar, bicyclic heteroaromatic nature allows it to mimic the purine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing quinoline derivatives, contrasting them with bioisosteric quinazolines, and detailing the specific molecular interactions that drive the potency of market-leading drugs like Lenvatinib, Cabozantinib, and Bosutinib.

The Quinoline Scaffold: Pharmacophore Analysis

The quinoline core offers a versatile chemical space for modification. Unlike the symmetric quinazoline core, the asymmetry of the quinoline ring (having only one nitrogen atom at position 1) creates distinct electronic environments at the C2/C4 (pyridine ring) and C5-C8 (benzene ring) positions.

Electronic Distribution and Reactivity
  • Pyridine Ring (N1-C4): Electron-deficient. Susceptible to nucleophilic attack, particularly at C2 and C4. This property is exploited in synthesis to introduce critical "tail" moieties via SNAr reactions.

  • Benzene Ring (C5-C8): Electron-rich. Susceptible to electrophilic substitution.[1] Modifications here (especially C6 and C7) modulate lipophilicity and electronic density, affecting the hinge-binding capability of the N1 atom.

The "Anatomy" of a Quinoline Kinase Inhibitor

The following diagram illustrates the generalized SAR map for quinoline-based anticancer agents.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) N1 N1 Position: H-bond Acceptor (Binds Hinge Region) Quinoline->N1 C3 C3 Position: Solubility/Selectivity (e.g., -CN in Bosutinib) Quinoline->C3 C4 C4 Position: Primary Pharmacophore (Anilino/Phenoxy Linker) Quinoline->C4 C6_C7 C6/C7 Positions: Solubility & Electronic Tuning (e.g., -OMe, -CONH2) Quinoline->C6_C7

Figure 1: Generalized SAR Map of the Quinoline Scaffold in Kinase Inhibition.

Detailed Structure-Activity Relationship (SAR)

The C4-Position: The Specificity Determinant

The substitution at C4 is the most critical determinant of biological activity.

  • Anilino vs. Phenoxy Linkers:

    • 4-Anilinoquinolines (e.g., Bosutinib): The -NH- acts as a hydrogen bond donor. This mimics the interaction seen in 4-anilinoquinazolines (like Gefitinib). It typically provides high affinity for the ATP-binding pocket.

    • 4-Phenoxyquinolines (e.g., Lenvatinib, Cabozantinib): The ether linkage (-O-) is more flexible and lacks the H-bond donor capability. However, it orients the attached phenyl ring into the hydrophobic "back pocket" (selectivity pocket) of the kinase, often leading to Type II inhibition (binding to the inactive DFG-out conformation).

The C3-Position: The "Gatekeeper" Interaction

Substitution at C3 is rare in early-generation inhibitors but critical in optimizing selectivity.

  • Cyano Group (-CN): In Bosutinib , the C3-cyano group is essential. It projects into a specific hydrophobic pocket in the Src and Abl kinases. This substituent increases potency against T315I mutants where other inhibitors fail due to steric clashes.

The C6 and C7 Positions: Electronic Tuning & Solubilization
  • Electron Donating Groups (EDGs): The 6,7-dimethoxy motif (seen in Cabozantinib ) increases the electron density on the quinoline ring, enhancing the basicity of N1 and strengthening the H-bond with the kinase hinge region (e.g., Cys residue).

  • Solubilizing Groups: In Lenvatinib , the C6 position holds a carboxamide group. This not only improves water solubility but also forms additional H-bonds with the solvent-exposed regions of the VEGFR2 kinase domain.

Comparative Analysis: Quinoline vs. Quinazoline

While both scaffolds are bioisosteres, they exhibit distinct pharmacological profiles.

FeatureQuinazoline (e.g., Erlotinib)Quinoline (e.g., Bosutinib)Implications for Drug Design
Nitrogen Atoms Two (N1, N3)One (N1)Quinazolines have higher polarity; Quinolines are more lipophilic.
Hinge Binding N1 accepts H-bond; N3 interacts via water bridge.N1 accepts H-bond; C3-H offers steric vector.Quinolines allow substitution at C3 (e.g., -CN), which is impossible in Quinazolines due to N3.
Selectivity Often highly selective (EGFR).Often Multi-Kinase Inhibitors (MKIs).Quinolines are preferred for "dirty" drugs targeting multiple pathways (VEGFR, MET, RET).
Metabolic Stability Susceptible to ring opening.Generally more stable ring system.Quinolines often have longer half-lives (e.g., Cabozantinib t1/2 ~55h).

Case Studies: Marketed Quinoline Drugs

Lenvatinib (Lenvima)[2][3][4][5][6]
  • Target: VEGFR1-3, FGFR1-4, PDGFR

    
    , RET, KIT.
    
  • Chemical Structure: 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide.[2][3]

  • SAR Highlight: The C6-carboxamide is unique. Unlike the standard dimethoxy pattern, this group interacts with the "gatekeeper" region, while the cyclopropane-urea tail extends into the allosteric pocket, locking the kinase in an inactive conformation.

Cabozantinib (Cometriq/Cabometyx)
  • Target: MET, VEGFR2, AXL, RET.

  • Chemical Structure: N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.[4][5]

  • SAR Highlight: The massive malonamide tail (cyclopropane-1,1-dicarboxamide) is the key. It occupies the deep hydrophobic pocket of MET kinase, providing high potency against this difficult target. The 6,7-dimethoxy core ensures strong hinge binding.

Bosutinib (Bosulif)
  • Target: Src, Abl.

  • Chemical Structure: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile.[6][7]

  • SAR Highlight: The C3-cyano group is the defining feature. It differentiates Bosutinib from quinazoline-based EGFR inhibitors and grants it specificity for Src/Abl.

Mechanism of Action & Signaling Pathways

Quinoline derivatives primarily function as ATP-competitive inhibitors. By blocking the phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs), they interrupt downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) responsible for cell proliferation and angiogenesis.

SignalingPathways VEGFR VEGFR / FGFR (Angiogenesis) RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K MET c-MET (Invasion/Metastasis) MET->RAS MET->PI3K RET RET (Proliferation) Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->RET Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 2: Inhibition of Oncogenic Signaling Cascades by Quinoline Derivatives.

Experimental Validation Protocols

To validate the SAR of a new quinoline derivative, the following self-validating workflow is recommended.

Synthesis: The Modified Conrad-Limpach or Povarov Approach
  • Standard Method: Reaction of an aniline with a

    
    -ketoester followed by thermal cyclization (Conrad-Limpach) yields 4-hydroxyquinolines.
    
  • Chlorination: Treatment with POCl

    
     converts the 4-OH to 4-Cl.
    
  • Substitution: SNAr reaction with the appropriate amine or phenol introduces the C4 pharmacophore.

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7, HepG2, A549).
  • Seeding: Seed cells (5x10

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add quinoline derivatives (0.1 - 100

    
    M) dissolved in DMSO (<0.5% final conc).
    
  • Incubation: 48h or 72h at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Validation: Use Doxorubicin or Sorafenib as a positive control.

Kinase Profiling (ADP-Glo / FRET)

Objective: Confirm mechanism of action.

  • Reaction: Mix recombinant kinase (e.g., VEGFR2), substrate, and ATP with the inhibitor.

  • Detection: Measure ADP production (luminescence) or phosphorylation (FRET).

  • Data: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Workflow Design 1. In Silico Design (Docking to VEGFR/MET) Synthesis 2. Chemical Synthesis (Povarov / S_NAr) Design->Synthesis Char 3. Characterization (NMR, MS, HPLC >95%) Synthesis->Char Screen 4. Phenotypic Screen (MTT Assay on Cell Lines) Char->Screen Screen->Design Hit < 10µM (Refine) Target 5. Target Validation (Kinase Assay) Screen->Target Hit > 10µM

Figure 3: Experimental Optimization Workflow for Quinoline Derivatives.

References

  • Levitzki, A. (2013). Tyrosine kinase inhibitors: views of selectivity, sensitivity, and clinical performance. Annual Review of Pharmacology and Toxicology. Link

  • Solomon, B., et al. (2018). Lenvatinib in thyroid cancer: From bench to bedside. Clinical Cancer Research. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

  • Rini, B. I., et al. (2011). Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial. The Lancet. Link

  • Boschelli, D. H. (2009). 4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Link

Sources

Safety Operating Guide

(8-Methoxyquinolin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for (8-Methoxyquinolin-2-yl)methanol , a specialized quinoline derivative often used in medicinal chemistry and metal chelation research.

Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public databases, this protocol applies the Conservative Safety Principle , deriving handling standards from the hazardous profile of the quinoline and quinolinemethanol family (e.g., CAS 72543-51-2, CAS 91-22-5). Treat this compound as acutely toxic and hazardous to the aquatic environment until proven otherwise.

Compound Profile & Hazard Identification

Before disposal, you must accurately characterize the waste.[1] This compound combines a nitrogen-containing heterocycle (quinoline) with a hydroxymethyl group and a methoxy substituent.

PropertyDescriptionOperational Implication
Chemical Class Nitrogen Heterocycle / AlcoholPotential for NOx formation during incineration.
Physical State Solid (typically off-white to yellow powder)Dust generation is a primary exposure vector.
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubilityDo not attempt to dilute with water for drain disposal.
Key Hazards Acute Tox. 4 (Oral) , Skin/Eye Irrit. 2 , Aquatic Chronic 2 Must be segregated from municipal waste streams.
Incompatibilities Strong Oxidizing Agents, Strong AcidsRisk of exothermic reaction; segregate accordingly.

Critical Warning: Quinoline derivatives are often potent marine pollutants. Under no circumstances should this compound or its residues be discharged into sink drains or sewer systems.

Waste Segregation & Storage

Proper segregation is the first line of defense against chemical accidents. Use the following logic to determine where to place your waste.

DOT Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, Rinsates) StateCheck->Liquid SolidBin Container A: Hazardous Solid Waste (Double-Bagged) Solid->SolidBin Place in SolventCheck Primary Solvent? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens HaloBin Container B: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Container C: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating (8-Methoxyquinolin-2-yl)methanol waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired vials, contaminated weighing boats, filter paper, and PPE.

  • Containment: Do not throw loose powder into a general hazardous waste bin. Place the material inside a clear polyethylene bag or a screw-top jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (8-Methoxyquinolin-2-yl)methanol (Solid).

    • Hazards: Toxic, Irritant.[1][2][3]

  • Consolidation: Place the sealed bag/jar into the laboratory’s Solid Hazardous Waste Drum .

  • Disposal Path: High-temperature incineration (to destroy the quinoline ring).

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluents, and washing solvents.

  • Solvent Identification: Determine if your solvent carrier is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).

  • Transfer: Pour into the appropriate carboy (See Figure 1) using a funnel to prevent spills.

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent. Add this rinsate to the waste container , not the sink.

  • Cap & Vent: Ensure the carboy is capped but not over-pressurized. Use vented caps if the solution might off-gas.

Spill Management & Emergency Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2][3][4][5]

DOT Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiquid Liquid / Large Scale Assess->MajorLiquid PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask MinorSolid->PPE MajorLiquid->PPE CleanSolid Wet Wipe Method: Cover with wet paper towel to prevent dust, then scoop. PPE->CleanSolid If Solid CleanLiquid Absorb: Use Vermiculite or Spill Pads. PPE->CleanLiquid If Liquid Bag Double Bag Waste CleanSolid->Bag CleanLiquid->Bag Decon Decontaminate Surface (Soap & Water) Bag->Decon Report Report to EHS Decon->Report

Figure 2: Operational workflow for managing spills. The "Wet Wipe" method is critical for solids to prevent inhalation of dust.

Regulatory & Compliance Documentation

To ensure audit-readiness, maintain the following records:

  • Waste Manifest: Must list "Organic Heterocycle" or specific chemical name depending on local regulations.

  • RCRA Classification (US): While not typically a P-listed or U-listed waste by specific CAS, it falls under Characteristic Waste if it exhibits toxicity. Most facilities classify it as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) but treat it with full hazardous protocols due to biological activity.

  • European Waste Catalogue (EWC): Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316986, 8-Methoxy-2-methylquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline derivatives.[6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Personal protective equipment for handling (8-Methoxyquinolin-2-yl)methanol

[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316986, 8-Methoxy-2-methylquinoline. Retrieved from [Link]

    • Relevance: Provides the core hazard classification (Eye Dam. 1, Acute Tox.[1][3] 4) used for the analogue read-across.[1]

    • Relevance: Confirms irritation profile and respiratory hazards for oxidized analogues.[1]

  • ECHA (European Chemicals Agency). C&L Inventory: 8-Methoxy-2-methylquinoline.[1][3]

    • Relevance: Validates the "Serious Eye Damage" classification in the European regul
  • Relevance: Establishes the standard for high-temperature inciner

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.